Product packaging for Ilicicolin C(Cat. No.:CAS No. 22562-67-0)

Ilicicolin C

Número de catálogo: B1671721
Número CAS: 22562-67-0
Peso molecular: 406.9 g/mol
Clave InChI: IJEHYEVNWOYGMS-WGUBEYSISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ilicicolin C has been reported in Neonectria ditissima and Acremonium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31ClO4 B1671721 Ilicicolin C CAS No. 22562-67-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,12,14,16,27-28H,7-11H2,1-5H3/b13-6+/t14-,16+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEHYEVNWOYGMS-WGUBEYSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1(C)CCC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)CC/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22562-67-0
Record name Ilicicolin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022562670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ILICICOLIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ318S49N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ilicicolin H: A Potent Antifungal Agent Targeting Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Discovery, Natural Sources, and Mechanism of Action

This technical guide provides a comprehensive overview of Ilicicolin H, a potent natural product with significant antifungal activity. It is intended for researchers, scientists, and drug development professionals interested in novel antifungal agents. This document details its discovery, natural origins, mechanism of action, and key quantitative data, presented in a clear and accessible format.

Discovery and Natural Sources

Ilicicolin H was first reported in 1971, isolated from the mycelium of the imperfect fungus Cylindrocladium ilicicola[1]. Initially, it showed only weak antibiotic activity against Bacillus anthracis[1]. Later, it was also isolated from Gliocadium roseum and identified as a potent and broad-spectrum antifungal agent through screening of natural product extracts against Candida albicans[1][2]. More recently, the biosynthetic gene cluster for ilicicolins has been activated in Trichoderma reesei, leading to the production of Ilicicolin H and the discovery of a novel analog, Ilicicolin K[3][4][5][6].

Biological Activity and Mechanism of Action

Ilicicolin H exhibits potent and broad-spectrum antifungal activity against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[1][2][7][8]. Its mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain[1][2][6][7][8][9][10]. This inhibition disrupts mitochondrial respiration, a critical process for fungal cell viability[1][9].

Ilicicolin H demonstrates high selectivity for the fungal cytochrome bc1 complex, with over 1000-fold greater inhibition of the fungal enzyme compared to the rat liver equivalent[1][2][7][8]. It binds to the Qn site of the cytochrome bc1 complex, a different binding site than that of the well-known inhibitor antimycin, although their effects on electron transfer are similar[9]. This targeted action on a crucial fungal metabolic pathway, coupled with its selectivity, makes Ilicicolin H a promising candidate for antifungal drug development.

Signaling Pathway Diagram

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III QH2 Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibition at Qn site Start Fungal Culture (e.g., Gliocadium roseum) Extraction Mycelium Extraction (e.g., with organic solvent) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography_1 Silica Gel Column Chromatography Crude_Extract->Chromatography_1 Fractions Fraction Collection Chromatography_1->Fractions Bioassay Antifungal Bioassay (to identify active fractions) Fractions->Bioassay Chromatography_2 Reversed-Phase HPLC Bioassay->Chromatography_2 Active Fractions Purified_Compound Purified Ilicicolin H Chromatography_2->Purified_Compound Analysis Structure Elucidation (NMR, Mass Spectrometry) Purified_Compound->Analysis

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ilicicolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicicolin C is a natural product belonging to the ilicicolin family of antibiotics. While much of the recent research has focused on its analogue, Ilicicolin H, a comprehensive understanding of the specific structural and stereochemical features of this compound is crucial for targeted drug design and the exploration of its therapeutic potential. This document provides a detailed analysis of the chemical structure and stereochemistry of this compound, based on its formal nomenclature. It also outlines generalized experimental protocols for the isolation and structural elucidation of such natural products, providing a framework for researchers in the field.

Chemical Structure and Properties

This compound is a complex molecule characterized by a substituted benzaldehyde core linked to a stereochemically rich cyclohexyl moiety via a pentenyl chain.

IUPAC Nomenclature and Structural Breakdown

The formal IUPAC name for this compound is 3-chloro-4,6-dihydroxy-2-methyl-5-((E)-3-methyl-5-((1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl)pent-2-en-1-yl)benzaldehyde [1]. This nomenclature defines the precise arrangement and connectivity of each atom, which can be broken down into three primary components:

  • Substituted Benzaldehyde Core : The aromatic foundation of the molecule is a benzaldehyde ring. This ring is heavily substituted with a chloro group at the C3 position, hydroxyl groups at C4 and C6, and a methyl group at C2. The aldehyde functional group is located at C1.

  • Alkenyl Linker : A five-carbon pentenyl chain is attached to the C5 position of the benzaldehyde ring. This chain contains a carbon-carbon double bond between its C2 and C3 positions. The stereochemistry of this double bond is defined as (E), indicating that the substituents of higher priority on each carbon of the double bond are on opposite sides. A methyl group is also present on the C3 of this linker.

  • Substituted Cyclohexyl Moiety : The pentenyl chain is terminated by a highly substituted cyclohexyl ring. This ring contains a ketone functional group at the C3 position and three methyl groups at the C1, C2, and C6 positions. The absolute stereochemistry of the three chiral centers on this ring is specified as (1S, 2R, 6R) .

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 22562-67-0[1]
Molecular Formula C₂₃H₃₁ClO₄[1]
Molecular Weight 406.94 g/mol [1]
Exact Mass 406.1911[1]
Elemental Analysis C, 67.88%; H, 7.68%; Cl, 8.71%; O, 15.73%[1]
Synonyms LL-Z 1272delta, Antibiotic LL-Z 1272delta[1]

Stereochemistry

The biological activity of natural products is often intrinsically linked to their three-dimensional structure. This compound possesses several stereochemical features that are critical to its identity and function.

  • (E)-Alkene : The double bond in the pentenyl linker has an (E)-configuration. This geometric isomerism dictates the spatial relationship between the benzaldehyde core and the cyclohexyl moiety, influencing the overall shape of the molecule.

  • Chiral Centers : The cyclohexyl ring contains three chiral centers at positions 1, 2, and 6. The specific configuration of these centers is (1S, 2R, 6R). This precise stereochemistry is a result of the enzymatic control in its biosynthetic pathway and is crucial for its interaction with biological targets. The specific arrangement of the three methyl groups in relation to the plane of the ring and to each other creates a unique three-dimensional topology.

Experimental Protocols: A Generalized Approach to Structure Elucidation

While specific experimental data for this compound is not extensively available in recent literature, the following outlines a generalized workflow for the isolation and structural characterization of similar natural products, drawing upon methodologies used for its analogue, Ilicicolin H.

Isolation and Purification
  • Fermentation and Extraction : The producing fungal strain (e.g., a species of Cylindrocladium) is cultivated in a suitable liquid medium to promote the production of the target metabolite. The culture broth is then harvested, and the mycelium is separated from the supernatant. The desired compound is extracted from the mycelium and/or the supernatant using an appropriate organic solvent (e.g., ethyl acetate, methanol).

  • Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

    • Column Chromatography : Initial separation based on polarity using a stationary phase like silica gel.

    • High-Performance Liquid Chromatography (HPLC) : Further purification to obtain a highly pure sample. A reversed-phase column (e.g., C18) is often employed.

Structural Characterization
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, allowing for the calculation of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is essential for elucidating the detailed chemical structure and stereochemistry.

    • ¹H NMR : Provides information about the number and chemical environment of protons.

    • ¹³C NMR : Determines the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is crucial for determining the stereochemistry by identifying protons that are close in space, which helps to define the relative configuration of chiral centers and the geometry of double bonds.

  • X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers.

Visualization of the Structural Elucidation Workflow

The logical progression from isolating a novel compound to confirming its complete structure is a systematic process. The following diagram illustrates this workflow.

G cluster_0 Isolation & Purification cluster_1 Preliminary Analysis cluster_2 Structural Elucidation cluster_3 Structure Confirmation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Compound Pure Compound HPLC->Pure Compound HRMS HRMS Pure Compound->HRMS 1D NMR (1H, 13C) 1D NMR (1H, 13C) HRMS->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) NOESY NOESY 2D NMR (COSY, HSQC, HMBC)->NOESY Proposed Structure Proposed Structure NOESY->Proposed Structure X-ray Crystallography X-ray Crystallography Proposed Structure->X-ray Crystallography Optional Confirmation Final Structure Final Structure Proposed Structure->Final Structure X-ray Crystallography->Final Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to Ilicicolin C (CAS Number 22562-67-0) and the Ilicicolin Family

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity and mechanism of action for Ilicicolin C (CAS: 22562-67-0). The majority of research has focused on its analogue, Ilicicolin H. This guide provides a comprehensive overview of the Ilicicolin family, with a primary focus on the well-documented properties of Ilicicolin H, which is considered representative of this class of compounds. All detailed experimental protocols and mechanistic pathways described are based on studies of Ilicicolin H, unless otherwise specified.

Core Compound Information

This compound belongs to a family of natural products isolated from various fungal species. While specific data for this compound is sparse, the chemical properties are documented.

PropertyValueSource
CAS Number 22562-67-0[Internal Database]
Molecular Formula C₂₃H₃₁ClO₄MedKoo Biosciences
Molecular Weight 406.94 g/mol MedKoo Biosciences
Synonyms 5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehydeSigma-Aldrich

Biological Activity and Mechanism of Action

The primary biological activity attributed to the ilicicolin family is its potent and broad-spectrum antifungal action, extensively studied in Ilicicolin H.[1][2][3] The core mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[1]

Antifungal Activity

Ilicicolin H has demonstrated significant efficacy against a wide range of fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus.[1][2] Its inhibitory action is highly selective for fungal cytochrome bc1 reductase over its mammalian counterpart, suggesting a favorable therapeutic window.[1]

Key Findings for Ilicicolin H:

  • Potent Inhibition: Ilicicolin H exhibits low minimum inhibitory concentrations (MICs) against several fungal species.[1]

  • Selective Action: It is a potent inhibitor of fungal mitochondrial cytochrome bc1 reductase, with significantly lower activity against the corresponding mammalian enzyme.[1][2]

  • Mechanism: Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, which blocks the oxidation-reduction of cytochrome b.[4] This disruption of the electron transport chain ultimately leads to fungal cell death.

Other Potential Activities

While antifungal activity is the most well-documented, preliminary evidence suggests other potential biological effects for the ilicicolin family. There is a brief mention in the literature of this compound possessing insecticidal properties, though detailed studies are not available. Other analogues, such as Ilicicolin A, have been investigated for their anti-tumor effects.

Experimental Protocols

The following experimental protocols are based on studies conducted with Ilicicolin H and are representative of the methodologies used to evaluate the antifungal properties of the ilicicolin family.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an ilicicolin that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Fungal strains are cultured in an appropriate broth medium (e.g., RPMI-1640) and adjusted to a standardized concentration.

  • Serial Dilution: The test compound (e.g., Ilicicolin H) is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytochrome bc1 Complex Inhibition Assay

Objective: To measure the inhibitory activity of an ilicicolin on the cytochrome bc1 complex.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from the target organism (e.g., Saccharomyces cerevisiae) through differential centrifugation.

  • Enzyme Activity Measurement: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c at a specific wavelength (e.g., 550 nm) in the presence of a suitable substrate (e.g., ubiquinol).

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of the test compound (e.g., Ilicicolin H).

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by the ilicicolin family (as exemplified by Ilicicolin H) is the mitochondrial electron transport chain. The following diagrams illustrate this mechanism and a general experimental workflow.

G Ilicicolin H Mechanism of Action cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Respiration Outcome ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- Cell_Death Fungal Cell Death ComplexIII->Cell_Death Inhibition leads to ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production IlicicolinH Ilicicolin H IlicicolinH->ComplexIII Inhibits at Qn site

Caption: Mechanism of action of Ilicicolin H on the mitochondrial electron transport chain.

G General Experimental Workflow for Antifungal Agent Evaluation Start Start: Isolate/Synthesize Ilicicolin Compound MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay Enzyme_Assay Cytochrome bc1 Inhibition Assay (IC50) Start->Enzyme_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Enzyme_Assay->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., Murine Model) Cytotoxicity_Assay->In_Vivo_Studies Data_Analysis Data Analysis and SAR Studies In_Vivo_Studies->Data_Analysis Conclusion Conclusion on Antifungal Potential Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the evaluation of ilicicolin compounds.

Summary of Quantitative Data

The following table summarizes the key quantitative data for Ilicicolin H, which serves as a benchmark for the ilicicolin family.

ParameterOrganism/SystemValueSource
MIC Candida albicans0.04 - 0.31 µg/mL[1]
MIC Cryptococcus neoformans0.1 - 1.56 µg/mL[1]
MIC Aspergillus fumigatus0.08 µg/mL[1]
IC₅₀ (Cytochrome bc1 Inhibition) Saccharomyces cerevisiae3-5 nM[4]
IC₅₀ (Cytochrome bc1 Inhibition) Bovine200-250 nM[4]

Conclusion

While this compound (CAS: 22562-67-0) is a chemically defined member of the ilicicolin family, there is a notable absence of specific biological data in the public domain. However, the extensive research on its analogue, Ilicicolin H, provides a strong foundation for understanding the potential therapeutic applications of this class of compounds. The potent and selective antifungal activity of Ilicicolin H, mediated through the inhibition of the mitochondrial cytochrome bc1 complex, highlights the promise of the ilicicolin scaffold for the development of new antifungal agents. Further research is warranted to elucidate the specific biological profile of this compound and to explore the structure-activity relationships across the entire ilicicolin family.

References

An In-Depth Technical Guide to the Biosynthesis of Ilicicolins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of the biosynthetic pathways of ilicicolins, a family of fungal secondary metabolites. While the specific biosynthetic pathway for Ilicicolin C remains unelucidated in publicly available scientific literature, this document focuses on the well-characterized biosynthesis of Ilicicolin H, a structurally related and extensively studied member of the ilicicolin family. The significant structural differences between this compound and Ilicicolin H are first highlighted, followed by a comprehensive exploration of the Ilicicolin H biosynthetic gene cluster, the functions of the key enzymes involved, and the precursors required. This guide also includes detailed experimental protocols from key studies and visual representations of the biosynthetic pathway and experimental workflows to aid in research and development efforts.

Introduction: The Ilicicolin Family

The ilicicolins are a group of bioactive natural products isolated from various fungal species. Interest in these compounds, particularly from drug development professionals, stems from their potential as antifungal agents.

Structural Diversity: this compound vs. Ilicicolin H

A critical point of clarification is the significant structural disparity between different members of the ilicicolin family. This compound and Ilicicolin H, for instance, possess distinct core scaffolds, which strongly suggests divergent biosynthetic origins.

  • This compound is characterized as a chlorinated benzaldehyde derivative with a substituted cyclohexyl ring. Its chemical formula is C23H31ClO4[1].

  • Ilicicolin H , in contrast, features a pyridone core linked to a decalin bicyclic system. Its chemical formula is C27H31NO4[2].

Due to these fundamental structural differences, it is highly improbable that they share a direct biosynthetic pathway. The remainder of this guide will focus on the elucidated biosynthesis of Ilicicolin H, for which substantial scientific data exists.

The Ilicicolin H Biosynthetic Pathway

The biosynthesis of Ilicicolin H has been elucidated through the identification and characterization of its biosynthetic gene cluster (BGC) in several fungal species, including Neonectria sp. DH2 and Trichoderma reesei. The BGC, often designated as the ili or trili cluster, encodes a series of enzymes that collectively assemble the complex Ilicicolin H molecule.

Precursors of Ilicicolin H

The core molecular framework of Ilicicolin H is assembled from simple metabolic precursors:

  • Polyketide chain: Derived from acetyl-CoA and malonyl-CoA.

  • Amino acid: L-tyrosine is incorporated by the non-ribosomal peptide synthetase (NRPS) component of the core enzyme.

  • Methyl groups: S-adenosyl methionine (SAM) serves as the donor for methylation steps.

The Ilicicolin H Biosynthetic Gene Cluster

The ili/trili gene cluster typically comprises five key genes essential for the biosynthesis of Ilicicolin H.

GeneEncoded EnzymeProposed Function
iliA / triliAPolyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS)Assembles the polyketide backbone and incorporates L-tyrosine, followed by cyclization to form a tetramic acid intermediate.
iliB / triliBEnoyl Reductase (ER)Acts in trans to assist in the reduction steps during polyketide chain assembly by the PKS module of IliA/TriliA.
iliC / triliCCytochrome P450 MonooxygenaseCatalyzes the oxidative rearrangement and ring expansion of the tetramic acid intermediate to form the characteristic pyridone core.
iliD / triliDDiels-AlderaseCatalyzes an intramolecular [4+2] cycloaddition to form the decalin ring system.
iliE / triliEEpimeraseConverts 8-epi-ilicicolin H to the final product, Ilicicolin H.
Proposed Biosynthetic Pathway of Ilicicolin H

The biosynthesis of Ilicicolin H is a multi-step enzymatic cascade.

Ilicicolin_H_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS_NRPS Polyketide-Tyrosine Chain Acetyl-CoA->PKS_NRPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_NRPS L-Tyrosine L-Tyrosine L-Tyrosine->PKS_NRPS SAM S-Adenosyl Methionine SAM->PKS_NRPS Methylation Tetramic_Acid Tetramic Acid Intermediate PKS_NRPS->Tetramic_Acid IliA/TriliA IliB/TriliB Pyridone_Intermediate Pyridone Intermediate Tetramic_Acid->Pyridone_Intermediate IliC/TriliC (P450) Epi_Ilicicolin_H 8-epi-Ilicicolin H Pyridone_Intermediate->Epi_Ilicicolin_H IliD/TriliD (Diels-Alderase) Ilicicolin_H Ilicicolin H Epi_Ilicicolin_H->Ilicicolin_H IliE/TriliE (Epimerase)

Figure 1: Proposed biosynthetic pathway of Ilicicolin H.

Experimental Protocols

The elucidation of the Ilicicolin H biosynthetic pathway has heavily relied on heterologous expression of the BGC in a host organism, typically Aspergillus nidulans or Aspergillus oryzae. Below are generalized protocols based on published methodologies.

Construction of Heterologous Expression Vectors

A common strategy involves the assembly of the ili/trili genes into an expression vector compatible with the fungal host.

Vector_Construction_Workflow cluster_dna_prep DNA Preparation cluster_assembly Gene Assembly cluster_transformation Transformation gDNA Fungal Genomic DNA (e.g., T. reesei) PCR PCR Amplification of ili/trili genes gDNA->PCR Vector Expression Vector (e.g., pTYGS·argB) Yeast_Recomb Yeast Homologous Recombination PCR->Yeast_Recomb Gateway Gateway Recombination (in vitro) Yeast_Recomb->Gateway Final_Plasmid Recombinant Plasmid (pTYGS·argB-trili) Gateway->Final_Plasmid E_coli E. coli (Plasmid Propagation) A_oryzae Aspergillus oryzae (Protoplast Transformation) E_coli->A_oryzae Transformed_Fungus Transformed A. oryzae A_oryzae->Transformed_Fungus Final_Plasmid->E_coli

Figure 2: Generalized workflow for heterologous expression vector construction.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the Ilicicolin H-producing fungus.

  • Gene Amplification: Amplify the individual genes of the ili/trili cluster (iliA/triliA, iliB/triliB, iliC/triliC, iliD/triliD, iliE/triliE) from the genomic DNA using high-fidelity PCR. Design primers with appropriate overhangs for subsequent assembly.

  • Vector Preparation: Digest the fungal expression vector with appropriate restriction enzymes.

  • Gene Assembly: Assemble the amplified genes into the linearized vector using methods such as yeast homologous recombination or in vitro Gibson assembly. This places the genes under the control of inducible or constitutive promoters within the vector.

  • Transformation into E. coli: Transform the assembled plasmid into a suitable E. coli strain for plasmid propagation and verification by sequencing.

  • Fungal Transformation: Isolate protoplasts from the heterologous fungal host (e.g., A. oryzae) and transform with the verified expression plasmid, typically using a PEG-mediated method.

  • Selection and Cultivation: Select for transformed fungal colonies on appropriate selection media. Cultivate positive transformants in a suitable fermentation medium to induce the expression of the biosynthetic genes.

Metabolite Extraction and Analysis

Protocol:

  • Extraction: After a suitable incubation period, harvest the fungal mycelium and/or culture broth. Extract the metabolites using an organic solvent such as ethyl acetate or methanol.

  • Analysis: Concentrate the crude extract and analyze by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced ilicicolins and biosynthetic intermediates.

Quantitative Data

Quantitative data for the biosynthesis of ilicicolins is not extensively reported in the literature. The focus has primarily been on the elucidation of the pathway through the identification of intermediates and final products. However, some studies provide yields from heterologous expression systems, which are highly dependent on the specific host, vector, and culture conditions used.

Conclusion and Future Directions

The biosynthetic pathway of Ilicicolin H is now well-established, providing a clear roadmap of the enzymatic reactions that construct this complex molecule from simple precursors. This knowledge opens up several avenues for future research and development:

  • Elucidation of the this compound Pathway: A key unanswered question is the biosynthetic route to this compound and other ilicicolin analogues. Genome mining of this compound-producing organisms is a promising strategy to identify the responsible BGC.

  • Enzyme Characterization: In-depth biochemical and structural studies of the Ilicicolin H biosynthetic enzymes will provide detailed mechanistic insights and could enable their use as biocatalysts.

  • Metabolic Engineering: The established BGC for Ilicicolin H can be engineered to produce novel ilicicolin derivatives with potentially improved pharmacological properties. This can be achieved through techniques such as precursor-directed biosynthesis, gene knockout, and domain swapping in the PKS-NRPS enzyme.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of ilicicolins. The detailed understanding of Ilicicolin H biosynthesis provides a strong basis for further exploration into this fascinating family of natural products.

References

Ilicicolin H: A Comprehensive Spectroscopic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ilicicolin H is a potent antifungal agent isolated from the fungus Cylindrocladium ilicicola and Gliocladium roseum. It exhibits broad-spectrum activity against various pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[1] Its mechanism of action involves the specific inhibition of the mitochondrial cytochrome bc1 reductase (complex III), a key enzyme in the electron transport chain.[1][2] This document provides a detailed overview of the spectroscopic data for Ilicicolin H, the experimental protocols used for its characterization, and a visualization of its molecular signaling pathway. While the user requested information on "Ilicicolin C," extensive literature searches have predominantly yielded data for Ilicicolin H, a closely related and well-characterized member of the ilicicolin family. It is possible that "this compound" is a less common synonym or a related analogue with limited publicly available data. Therefore, this guide focuses on the comprehensive information available for Ilicicolin H.

Spectroscopic Data

The structural elucidation of Ilicicolin H has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Ilicicolin H

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.65m
23.55d10.5
4a1.85m
1.45m
1.15m
1.60m
1.30m
71.95m
8a1.75m
1'5.30dq15.0, 6.5
2'5.45dd15.0, 8.5
3'1.65d6.5
4-Me0.95d7.0
7-Me0.85d7.0
2''7.30d8.5
3''6.80d8.5
6''7.80s
4-OH10.50br s
4''-OH9.50br s
NH12.00br s

Data obtained in DMSO-d6 at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Ilicicolin H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

PositionChemical Shift (δ) ppm
145.2
252.8
3209.0
434.5
4a42.1
535.6
630.1
732.7
8135.8
8a130.5
9125.4
1'128.9
2'130.2
3'18.3
4-Me22.1
7-Me16.8
1''118.5
2''131.5
3''115.8
4''158.0
5''105.1
6''165.2
2''-C=O195.7
4''-C-OH162.3
5''-C98.2
3-C=O170.1

Data obtained in DMSO-d6 at 100 MHz.

Table 3: Mass Spectrometry Data for Ilicicolin H

High-resolution mass spectrometry (HRMS) confirms the molecular formula of Ilicicolin H.

Ionm/z [M+H]⁺Molecular Formula
Calculated434.2326C₂₇H₃₂NO₄
Observed434.2328C₂₇H₃₁NO₄

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for Ilicicolin H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d6). ¹H NMR and ¹³C NMR spectra were recorded at room temperature. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to facilitate the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.

Mechanism of Action: Signaling Pathway

Ilicicolin H exerts its antifungal effect by inhibiting the mitochondrial cytochrome bc1 complex (Complex III). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. The following diagram illustrates the signaling pathway affected by Ilicicolin H.

Ilicicolin_H_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Outcome Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Proton_Gradient Proton Gradient Complex_I->Proton_Gradient H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient H+ Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- Complex_IV->Proton_Gradient H+ Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibits ATP_Synthase ATP Synthase (Complex V) ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death Proton_Gradient->ATP_Synthase drives

Caption: Inhibition of Complex III by Ilicicolin H.

Experimental Workflow

The general workflow for the isolation and characterization of Ilicicolin H is depicted below.

Experimental_Workflow cluster_Analysis Structural Analysis Start Fungal Culture (e.g., Cylindrocladium ilicicola) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Ilicicolin H Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for Ilicicolin H isolation.

References

Ilicicolin C and its Analogs: A Technical Review of Novel Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicicolins, a class of natural products primarily isolated from fungi, have garnered significant attention for their potent and selective biological activities. This technical guide provides a comprehensive review of the literature on Ilicicolin C and its prominent analog, Ilicicolin H, with a focus on their antifungal properties and emerging potential in other therapeutic areas. We delve into the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for pivotal assays, and visualize the underlying signaling pathways. This document serves as an in-depth resource for researchers exploring the therapeutic potential of this promising class of molecules.

Introduction

Ilicicolins are a family of structurally related secondary metabolites produced by various fungal species, including Cylindrocladium iliciola and Gliocladium roseum. While several analogs have been identified, the most extensively studied member is Ilicicolin H. The core chemical scaffold of ilicicolins features a substituted pyridinone ring linked to a decalin moiety. Initial investigations into this class of compounds revealed potent antifungal activity, which remains the primary focus of research. This review will synthesize the existing knowledge on the bioactivities of ilicicolins, with a particular emphasis on Ilicicolin H due to the wealth of available data, while also exploring the potential for novel therapeutic applications.

Antifungal Activity of Ilicicolins

The most well-documented bioactivity of the ilicicolin family is their broad-spectrum antifungal efficacy. Ilicicolin H has demonstrated potent activity against a range of clinically relevant fungal pathogens.

Spectrum of Antifungal Activity

Ilicicolin H exhibits significant inhibitory activity against various Candida species, Aspergillus fumigatus, and Cryptococcus species, with Minimum Inhibitory Concentrations (MICs) often in the sub-microgram per milliliter range[1]. Notably, it has shown efficacy against fluconazole-resistant strains of Candida albicans[1]. The recently discovered analog, Ilicicolin K, also displays antifungal properties, with reported activity against Saccharomyces cerevisiae and the emerging multidrug-resistant pathogen Candida auris[2][3]. Another analog, Ilicicolin J, has demonstrated comparable antifungal activity to Ilicicolin H against Candida albicans[4][5].

Quantitative Antifungal Data

The following tables summarize the reported quantitative data for the antifungal activity of Ilicicolin H and Ilicicolin K.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ilicicolin H against Various Fungal Pathogens

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansMY10550.04 - 0.31[1]
Candida spp.Various0.01 - 5.0[1]
Cryptococcus spp.Various0.1 - 1.56[1]
Aspergillus fumigatus0.08[1]
Saccharomyces cerevisiaeMY 2141>50 (glucose media)[1]
Saccharomyces cerevisiaeMY 21410.012 (glycerol media)[1]
Candida albicansMY 1055>50 (glucose media)[1]
Candida albicansMY 10550.025 (glycerol media)[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of Ilicicolin K

Fungal SpeciesMIC (µg/mL)Reference
Candida auris40[2][3]
Saccharomyces cerevisiae~4[3]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of ilicicolins is the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.

Binding Site and Inhibition of Electron Transfer

Ilicicolin H binds to the Qn site (quinone reduction site) of the cytochrome bc1 complex[6]. This binding event blocks the oxidation-reduction of cytochrome b through the N center of the complex[6]. While it inhibits this step, it concurrently promotes the oxidant-induced reduction of cytochrome b[6]. Importantly, Ilicicolin H does not affect the oxidation of ubiquinol at the Qp site (quinone oxidation site)[6]. The binding of Ilicicolin H to the Qn site is stoichiometric, with one inhibitor molecule binding per Qn site[6]. Although its effects on electron transfer are similar to another Qn site inhibitor, antimycin, their modes of binding differ, as evidenced by their distinct effects on the absorption spectrum of cytochrome b[6].

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Ilicicolin H on the mitochondrial electron transport chain.

Ilicicolin_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Ilicicolin H Inhibition Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- (QH2) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Binds to Qn site

Caption: Inhibition of the mitochondrial electron transport chain by Ilicicolin H.

Quantitative Inhibition Data

Ilicicolin H is a potent inhibitor of the yeast cytochrome bc1 complex, with an IC50 of 3-5 nM[6]. It exhibits significant selectivity for the fungal enzyme over its mammalian counterparts.

Table 3: IC50 Values of Ilicicolin H against Cytochrome bc1 Complexes

Enzyme SourceIC50Reference
Saccharomyces cerevisiae (yeast)3-5 nM[6]
Bovine200-250 nM[6]
Candida albicans NADH:cytochrome c oxidoreductase0.8 ng/mL[1]
Rat Liver NADH:cytochrome c oxidoreductase1500 ng/mL[1]
Rhesus Liver NADH:cytochrome c oxidoreductase500 ng/mL[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on ilicicolins.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the general procedures used for testing the antifungal activity of Ilicicolin J against Candida albicans.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an ilicicolin analog against a fungal strain.

Materials:

  • Ilicicolin analog (e.g., Ilicicolin J) dissolved in Dimethyl Sulfoxide (DMSO)

  • Candida albicans strain (e.g., ATCC 10231)

  • Potato Dextrose Broth (PDB) medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Incubator (28°C)

Procedure:

  • Inoculum Preparation:

    • Inoculate the Candida albicans strain into PDB medium.

    • Incubate at 28°C for 18 hours with agitation.

    • Dilute the overnight culture with fresh PDB broth to a final concentration of 5 × 10⁴ cells/mL.

  • Plate Preparation:

    • Dispense 200 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of the ilicicolin analog in DMSO.

    • Add a small volume (e.g., 2 µL) of each drug dilution to the respective wells. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1%).

    • Include a positive control (e.g., fluconazole) and a negative control (DMSO vehicle).

  • Incubation:

    • Incubate the plates at 28°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be determined visually or by measuring the optical density (e.g., at 600 nm) with a plate reader.

Ubiquinol-Cytochrome c Reductase Activity Assay

This protocol is a generalized procedure based on assays used to characterize the inhibition of the cytochrome bc1 complex by Ilicicolin H.

Objective: To measure the enzymatic activity of the cytochrome bc1 complex and assess its inhibition by ilicicolins.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4)

  • Ubiquinol (e.g., decylubiquinol, prepared fresh)

  • Cytochrome c (from horse heart)

  • Potassium cyanide (KCN) to inhibit Complex IV

  • Ilicicolin analog

  • Spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing assay buffer, cytochrome c, and KCN.

  • Enzyme and Inhibitor Incubation:

    • Add the isolated mitochondria or purified cytochrome bc1 complex to the reaction mixture.

    • For inhibition studies, pre-incubate the enzyme with the ilicicolin analog for a defined period (e.g., 2-5 minutes) at room temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the ubiquinol substrate.

  • Measurement of Activity:

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

    • The rate of reaction is calculated from the initial linear portion of the absorbance curve using the extinction coefficient for reduced cytochrome c.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the ilicicolin analog.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the bioactivities of ilicicolins.

Antifungal_Screening_Workflow start Start: Isolate/Synthesize Ilicicolin Analog mic_testing Antifungal Susceptibility Testing (Broth Microdilution - MIC) start->mic_testing active_check Active? mic_testing->active_check mechanism_study Mechanism of Action Studies active_check->mechanism_study Yes inactive Inactive active_check->inactive No enzyme_assay Cytochrome bc1 Reductase Assay (IC50) mechanism_study->enzyme_assay oxygen_consumption Whole-Cell Oxygen Consumption Assay mechanism_study->oxygen_consumption in_vivo In Vivo Efficacy Studies (Animal Models) mechanism_study->in_vivo sar_studies Structure-Activity Relationship (SAR) Studies in_vivo->sar_studies end End: Lead Compound Identification sar_studies->end

Caption: Workflow for the discovery and characterization of antifungal ilicicolins.

Novel Bioactivities and Future Directions

While the primary focus of ilicicolin research has been on their antifungal properties, preliminary studies suggest potential in other therapeutic areas. The specific inhibition of a key mitochondrial complex opens avenues for exploring their effects on other eukaryotic cells that rely on mitochondrial respiration.

Recent reports have hinted at the potential anticancer activity of Ilicicolin H. Further investigation into the differential sensitivity of cancer cells, which often exhibit altered metabolic dependencies, to ilicicolin-mediated mitochondrial inhibition is a promising area for future research.

Furthermore, the discovery of new analogs like Ilicicolin J and K through heterologous expression and biosynthetic gene cluster activation highlights the potential for generating novel derivatives with improved pharmacokinetic properties or altered bioactivity profiles. For instance, Ilicicolin K's activity in the presence of fermentable carbon sources suggests a potentially different or more robust mechanism of action that warrants further exploration.

Future research should focus on:

  • Elucidating the precise molecular interactions of different ilicicolin analogs with the cytochrome bc1 complex.

  • Expanding the investigation of their bioactivities beyond antifungal effects, particularly in the context of cancer and other diseases with mitochondrial dysfunction.

  • Utilizing synthetic biology and medicinal chemistry approaches to generate novel ilicicolin derivatives with enhanced therapeutic potential.

Conclusion

This compound and its analogs, particularly Ilicicolin H, represent a fascinating class of natural products with potent and selective antifungal activity. Their well-defined mechanism of action, involving the inhibition of the mitochondrial cytochrome bc1 complex, makes them valuable tools for studying fungal respiration and promising leads for the development of new antifungal agents. The recent discovery of novel analogs and the expanding exploration of their bioactivities suggest that the full therapeutic potential of the ilicicolin family is yet to be fully realized. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the unique properties of these remarkable molecules.

References

Uncharted Territory: The Antibacterial Potential of Ilicicolin C against Pseudomonas syringae

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: Information regarding the direct antibacterial activity of Ilicicolin C against the plant pathogen Pseudomonas syringae is not available in the current body of scientific literature. This document serves as a technical guide outlining the established antibacterial profile of related ilicicolin compounds and provides a framework for potential future investigations into the activity of this compound against Pseudomonas syringae. The experimental protocols and data presented herein are illustrative and based on standard microbiological methodologies.

Introduction

Pseudomonas syringae, a Gram-negative bacterium, is a prolific plant pathogen responsible for a wide range of diseases in various crops, leading to significant economic losses worldwide. The emergence of antibiotic-resistant strains necessitates the discovery and development of novel antibacterial agents. Ilicicolins, a class of natural products produced by fungi, have demonstrated a range of biological activities. While Ilicicolin H is primarily recognized for its potent antifungal properties, other members of the ilicicolin family have shown antibacterial efficacy, primarily against Gram-positive bacteria. This guide explores the known antibacterial spectrum of the ilicicolin family and proposes a structured approach to investigate the potential activity of this compound against Pseudomonas syringae.

Known Antibacterial Activity of the Ilicicolin Family

Current research on the antibacterial properties of ilicicolins has focused on Gram-positive bacteria. There is a notable absence of data concerning their effects on Gram-negative organisms such as Pseudomonas syringae. The table below summarizes the available quantitative data for various ilicicolins against susceptible bacterial strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Ilicicolin HBacillus anthracis6 µg/mL[1]
Ilicicolin BMethicillin-resistant Staphylococcus aureus (MRSA)Excellent activity (specific MIC not stated)[2]
This compoundStaphylococcus aureusPotent activity (specific MIC not stated)
This compoundBacillus cereusPotent activity (specific MIC not stated)

Proposed Experimental Protocols for Assessing this compound Activity against Pseudomonas syringae

To ascertain the antibacterial potential of this compound against P. syringae, a series of standardized microbiological assays would be required. The following protocols provide a detailed methodology for such an investigation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is recommended.

  • Bacterial Strain: Pseudomonas syringae (a relevant pathovar should be selected).

  • Culture Media: King's B broth or a similar nutrient-rich medium suitable for P. syringae.

  • Preparation of this compound: A stock solution of this compound should be prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension should be prepared from an overnight culture and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate should be incubated at 28°C for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. Appropriate controls (no drug, no bacteria, solvent control) must be included.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Procedure: Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (King's B agar).

  • Incubation: The plates are incubated at 28°C for 24-48 hours.

  • Data Analysis: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated if this compound shows activity.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_confirmation Confirmation cluster_results Results start Start culture Culture P. syringae start->culture prep_ilicicolin Prepare this compound Dilutions start->prep_ilicicolin prep_inoculum Prepare Inoculum culture->prep_inoculum mic_assay Broth Microdilution for MIC prep_inoculum->mic_assay prep_ilicicolin->mic_assay incubation_mic Incubate 24-48h mic_assay->incubation_mic read_mic Read MIC incubation_mic->read_mic mbc_assay Plate on Agar for MBC read_mic->mbc_assay analyze Analyze Data read_mic->analyze incubation_mbc Incubate 24-48h mbc_assay->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc read_mbc->analyze end End analyze->end

Proposed experimental workflow for assessing antibacterial activity.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Targets cluster_effect Bactericidal Effect Ilicicolin_C This compound Membrane_Target Membrane-Associated Protein Ilicicolin_C->Membrane_Target Binds to Enzyme_Inhibition Enzyme Inhibition (e.g., DNA Gyrase) Ilicicolin_C->Enzyme_Inhibition Inhibits Protein_Synthesis Inhibition of Protein Synthesis Ilicicolin_C->Protein_Synthesis Blocks Ion_Channel Ion Channel Disruption Membrane_Target->Ion_Channel Leads to Membrane_Potential Loss of Membrane Potential Ion_Channel->Membrane_Potential Results in Cell_Death Bacterial Cell Death Membrane_Potential->Cell_Death Enzyme_Inhibition->Cell_Death Protein_Synthesis->Cell_Death

Hypothetical mechanism of action pathways for this compound.

Conclusion and Future Directions

The exploration of the antibacterial activity of this compound against Pseudomonas syringae represents a promising, yet uncharted, area of research. While the known antibacterial spectrum of the ilicicolin family is currently limited to Gram-positive bacteria, the structural diversity within this class of natural products warrants a broader investigation of their potential applications. The methodologies and frameworks presented in this guide offer a clear path for researchers to systematically evaluate this compound as a potential novel agent for the control of this significant plant pathogen. Future studies should focus on performing the outlined antibacterial assays, and if activity is observed, subsequent research should delve into the mechanism of action, in planta efficacy, and potential for synergistic interactions with existing antimicrobial agents.

References

A Technical Guide to the Evaluation of Ilicicolin C for Acetylcholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature did not yield any direct evidence or data regarding the inhibitory activity of Ilicicolin C against acetylcholinesterase. The primary described bioactivity for the ilicicolin family of compounds, particularly Ilicicolin H, is potent antifungal action through the inhibition of the mitochondrial cytochrome bc1 reductase.[1][2] This document, therefore, serves as a technical guide outlining the established methodologies that would be employed to determine if this compound, or any novel compound, possesses inhibitory activity against acetylcholinesterase.

Introduction: The Cholinergic Hypothesis and the Role of Acetylcholinesterase

The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a critical factor in the cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease. The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve signal.[3] Inhibition of AChE increases the concentration and duration of action of ACh, a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[3][4] The exploration of natural and synthetic compounds for AChE inhibitory activity is a cornerstone of drug discovery in this area.[3] While many compounds from fungal and plant sources have been identified as AChE inhibitors, the activity of this compound in this context remains uncharacterized in the public domain.[3][5]

Quantitative Data Presentation for Acetylcholinesterase Inhibition

Should this compound be evaluated for acetylcholinesterase inhibitory activity, the quantitative data would typically be presented in a format that allows for clear comparison of its potency against a known standard inhibitor. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound

CompoundSource Organism/SynthesisAChE IC50 (µM)Positive Control (e.g., Galanthamine) IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
This compound(Not Applicable)To Be Determined0.74 ± 0.01To Be Determined
Compound XFungal Endophyte20.1(As above)>10
Compound YSynthetic Derivative5.5(As above)0.8

Data presented for Compounds X and Y are illustrative, based on published values for other natural product inhibitors, and are included for comparative context.

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol details a standard in vitro method for assessing the AChE inhibitory activity of a test compound like this compound, based on the widely used Ellman's spectrophotometric method.

Principle

This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine (ATCh) is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Galanthamine, Donepezil)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh (e.g., 14 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compound (this compound) and the positive control at various concentrations.

  • Assay Execution (in a 96-well plate):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test compound solution at different concentrations (or solvent for the control).

    • Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL).

    • Mix and incubate the plate at 25°C for 10 minutes.

    • Following incubation, add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical screening process to identify and characterize novel acetylcholinesterase inhibitors.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Potency cluster_3 Mechanism & Selectivity A Compound Library (e.g., this compound) C Single Concentration Inhibition Assay A->C B Reagent Preparation (AChE, ATCh, DTNB) B->C D Identify 'Hits' (>50% Inhibition) C->D E Serial Dilution of Hits D->E Active Compounds I Archive D->I Inactive Compounds F IC50 Determination E->F G Kinetic Studies (e.g., Lineweaver-Burk) F->G H Selectivity Assay (vs. BChE) F->H J Lead Candidate G->J H->J G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coA Acetyl-CoA acetyl_coA->chat ach_vesicle ACh (in vesicle) chat->ach_vesicle Synthesis ach_free Acetylcholine (ACh) ach_vesicle->ach_free Release ache AChE ach_free->ache Hydrolysis ach_receptor ACh Receptor ach_free->ach_receptor Binding choline_product Choline ache->choline_product acetate_product Acetate ache->acetate_product choline_product->choline Reuptake signal Signal Transduction ach_receptor->signal

References

Investigating the Potential Weak Inhibitory Activity of Ilicicolin C on β-Glucuronidase: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the inhibitory activity of Ilicicolin C against β-glucuronidase. This document, therefore, serves as a comprehensive, in-depth technical guide and proposed research plan for investigating this potential interaction. It is designed for researchers, scientists, and drug development professionals interested in exploring the bioactivity of novel natural products.

This whitepaper outlines the necessary experimental protocols, data presentation formats, and logical workflows required to characterize the potential weak inhibitory effects of this compound on β-glucuronidase.

Introduction to β-Glucuronidase and Ilicicolins

β-Glucuronidase (GUS) is a lysosomal enzyme crucial for the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans.[1] In humans, it is involved in the metabolism of endogenous and exogenous compounds, including the reactivation of glucuronidated drugs, which can lead to toxicity in certain tissues.[1] Bacterial β-glucuronidase in the gut microbiome also plays a significant role in drug metabolism and has been implicated in the etiology of certain cancers.[2] Consequently, inhibitors of β-glucuronidase are of considerable interest for therapeutic applications, including mitigating drug-induced toxicity and as potential anti-cancer agents.

The ilicicolins are a family of fungal-derived natural products known for their diverse biological activities. For instance, Ilicicolin H is a potent antifungal agent that inhibits the cytochrome bc1 complex.[3][4][5][6] Other derivatives, like Ilicicolin A, have shown antitumor effects by suppressing the EZH2 signaling pathway in prostate cancer.[7] While the activity of this compound has not been widely reported, its structural similarity to other bioactive ilicicolins warrants investigation into its potential enzymatic inhibitory properties. This guide proposes a systematic approach to determine if this compound exhibits a weak inhibitory effect on β-glucuronidase.

Data Presentation: Framework for Quantitative Analysis

Should experimental data be generated, it is recommended to be organized as follows for clarity and comparative analysis.

Table 1: Hypothetical Inhibitory Activity of this compound against β-Glucuronidase

CompoundSource of β-GlucuronidaseIC50 (µM)Inhibition TypeKi (µM)
This compoundBovine LiverData to be determinedData to be determinedData to be determined
This compoundE. coliData to be determinedData to be determinedData to be determined
D-saccharic acid 1,4-lactone (Positive Control)Bovine LiverReference ValueCompetitiveReference Value
D-saccharic acid 1,4-lactone (Positive Control)E. coliReference ValueCompetitiveReference Value

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound against β-glucuronidase.

In Vitro β-Glucuronidase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available assay kits and established methodologies.[8][9][10]

3.1.1. Materials and Reagents

  • β-Glucuronidase (from bovine liver or E. coli)

  • This compound (of known purity)

  • 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) as substrate

  • D-saccharic acid 1,4-lactone (as a positive control inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, or 0.1 M sodium acetate buffer, pH 5.0)[9][11]

  • Stop Solution (e.g., 1 M Na2CO3 or 0.2 M glycine-NaOH buffer, pH 10.4)[9][11]

  • DMSO (for dissolving this compound)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission = ~330-365 nm / ~450 nm)

3.1.2. Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Prepare a stock solution of the substrate (4-MUG) in the assay buffer.

    • Prepare the enzyme solution by diluting the β-glucuronidase in the assay buffer to the desired working concentration.

  • Assay Protocol:

    • To each well of a 96-well plate, add a small volume (e.g., 2 µL) of the this compound dilutions or DMSO (as a vehicle control).

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The reaction should be monitored to ensure it remains within the linear range.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Kinetics Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed.

3.2.1. Procedure

  • Perform the β-glucuronidase inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (4-MUG) and this compound.

  • A fixed, sub-saturating concentration of this compound (e.g., near the IC50 value) and a range of substrate concentrations should be used.

  • Measure the initial reaction velocities (V) at each substrate concentration.

3.2.2. Data Analysis

  • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of this compound on the enzyme kinetics (Vmax and Km).

  • The pattern of changes in Vmax and Km in the presence of the inhibitor will indicate the type of inhibition.

  • Calculate the inhibition constant (Ki) based on the determined inhibition type.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for screening and characterizing the inhibitory activity of this compound against β-glucuronidase.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_kinetics Kinetic Studies prep_reagents Prepare Reagents (this compound, Enzyme, Substrate) assay_setup Set up 96-well Plate (Inhibitor + Enzyme) prep_reagents->assay_setup prep_controls Prepare Controls (Vehicle, Positive Inhibitor) prep_controls->assay_setup incubation Pre-incubation (37°C) assay_setup->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start reaction_incubation Reaction Incubation (37°C) reaction_start->reaction_incubation reaction_stop Stop Reaction (Add Stop Solution) reaction_incubation->reaction_stop measurement Measure Fluorescence reaction_stop->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 kinetic_assay Vary [Substrate] and [Inhibitor] calc_ic50->kinetic_assay plot_data Generate Lineweaver-Burk Plot kinetic_assay->plot_data determine_mechanism Determine Inhibition Type and Ki Value plot_data->determine_mechanism

Caption: Workflow for β-Glucuronidase Inhibition Assay.

Hypothetical Signaling Pathway Interaction

While the direct target of this compound is unknown, if it were to modulate cellular processes that affect β-glucuronidase expression or activity, a hypothetical pathway could be considered. For example, some signaling pathways can influence the expression of lysosomal enzymes. The diagram below illustrates a hypothetical scenario where this compound could indirectly influence β-glucuronidase levels.

G Ilicicolin_C This compound Unknown_Target Unknown Cellular Target (e.g., Kinase, Transcription Factor) Ilicicolin_C->Unknown_Target Binds/Inhibits Signaling_Cascade Signaling Cascade Unknown_Target->Signaling_Cascade Modulates Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor GUSB_Gene GUSB Gene Expression Transcription_Factor->GUSB_Gene Regulates Beta_Glucuronidase β-Glucuronidase Protein (Synthesis and Trafficking) GUSB_Gene->Beta_Glucuronidase Leads to

Caption: Hypothetical Indirect Modulation of β-Glucuronidase.

Conclusion and Future Directions

This whitepaper provides a robust framework for the initial investigation into the potential weak inhibitory activity of this compound against β-glucuronidase. By following the detailed protocols for in vitro inhibition assays and enzyme kinetics, researchers can generate the necessary quantitative data to characterize this interaction. The proposed data presentation structure will ensure that results are clear and easily comparable.

If this compound is found to have weak but consistent inhibitory activity, further studies could explore its selectivity for bacterial versus mammalian β-glucuronidase, its potential synergistic effects with other drugs, and structure-activity relationships through the synthesis of this compound analogs. Such research would contribute to a better understanding of the biological activities of the ilicicolin family and could unveil new avenues for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Ilicicolin C from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the isolation and purification of Ilicicolin C, a chlorinated polyketide antibiotic, from fungal cultures. While specific contemporary protocols for this compound are scarce, this document compiles and adapts methodologies from the broader ilicicolin family, primarily Ilicicolin H, to provide a comprehensive guide.

Introduction

This compound is a member of the ilicicolin family of antibiotics produced by the fungus Cylindrocladium ilicicola. First described in the 1970s, these compounds have garnered interest for their biological activities. This document outlines the necessary steps from fungal culture to purified this compound, intended for research and drug discovery purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22562-67-0[1]
Molecular Formula C23H31ClO4[1][2]
Molecular Weight 406.94 g/mol [1]
Appearance Pale yellow needles[2][3]
Melting Point 134-136°C / 143.5-146°C (from ether)[2]
IUPAC Name 3-chloro-4,6-dihydroxy-2-methyl-5-((E)-3-methyl-5-((1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl)pent-2-en-1-yl)benzaldehyde[1]

Fungal Strain and Fermentation

Experimental Protocol: Fungal Fermentation

Objective: To cultivate Cylindrocladium ilicicola for the production of this compound.

Materials:

  • Cylindrocladium ilicicola strain MFC-870

  • Fermentation Medium: 3% glucose, 2% peptone, 0.5% sodium chloride

  • Shaker incubator

  • Fermentation vessels (e.g., 1 L flasks)

Procedure:

  • Prepare the fermentation medium and sterilize by autoclaving.

  • Adjust the final pH of the medium to 6.8 before sterilization[2].

  • Inoculate the sterile medium with a starter culture of Cylindrocladium ilicicola.

  • Incubate the culture under submerged conditions at 28°C for 14 days with agitation[2].

Table 2: Fermentation Parameters for Ilicicolin Production

ParameterRecommended Value
Fungal Strain Cylindrocladium ilicicola MFC-870
Medium Composition 3% Glucose, 2% Peptone, 0.5% NaCl
Initial pH 6.8
Temperature 28°C
Incubation Time 14 days
Culture Type Submerged

Extraction of this compound

The extraction process aims to separate the ilicicolin compounds from the fungal biomass and culture medium. The original method employed a multi-step solvent extraction. Modern approaches for similar fungal metabolites often utilize solid-phase extraction (SPE) for a more efficient and cleaner extraction. Both protocols are provided below.

Experimental Protocol: Solvent-Based Extraction (Classical Method)

Objective: To extract crude ilicicolins from the fermentation broth.

Materials:

  • Fermentation culture of Cylindrocladium ilicicola

  • Filter aid (e.g., Hyflo-Supercel)

  • Methanol

  • Diethyl ether

  • Benzene

  • 5% Hydrochloric acid

  • 5% Sodium carbonate

  • Water

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Thoroughly mix the fermentation broth with a filter aid (e.g., 3 kg Hyflo-Supercel for 80 L of culture)[2].

  • Centrifuge the mixture to separate the fungal mycelia and filter aid from the supernatant[2].

  • Extract the residue with methanol by stirring for 2-3 hours at room temperature, then let it stand overnight[2].

  • Evaporate the methanol extract in vacuo at 40-50°C to obtain an oily residue[2].

  • Dissolve the residue in diethyl ether and wash successively with 5% hydrochloric acid, 5% sodium carbonate, and water[2].

  • Evaporate the ethereal solution in vacuo to yield a crude extract containing the ilicicolins[2].

  • Dissolve the residue in benzene for subsequent chromatographic purification[2].

Experimental Protocol: Solid-Phase Extraction (Modern Approach)

Objective: To obtain a cleaner crude extract of ilicicolins.

Materials:

  • Culture supernatant from fermentation

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water

  • Acetonitrile

  • Vacuum manifold for SPE

Procedure:

  • Centrifuge the fungal culture to separate the mycelium from the supernatant.

  • Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Load the culture supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with one column volume of water to remove salts and polar impurities.

  • Elute the ilicicolins from the cartridge with methanol or acetonitrile.

  • Collect the eluate and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

The final step is to purify this compound from the crude extract, which contains a mixture of other ilicicolins and metabolites. The original method utilized silica gel chromatography. Modern high-performance liquid chromatography (HPLC) or mass-directed autopurification systems offer significantly higher resolution and purity.

Experimental Protocol: Silica Gel Chromatography (Classical Method)

Objective: To separate the different ilicicolin analogues.

Materials:

  • Crude ilicicolin extract dissolved in benzene

  • Silica gel for column chromatography

  • Chromatography column

  • Solvent system (a gradient of non-polar to polar solvents, e.g., hexane-ethyl acetate)

Procedure:

  • Pack a chromatography column with silica gel slurried in the initial, non-polar mobile phase.

  • Load the crude extract (dissolved in a minimal amount of benzene) onto the column[2].

  • Elute the column with a gradient of increasing polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Pool the fractions containing the desired compound and evaporate the solvent.

  • Recrystallize the purified this compound from a suitable solvent (e.g., ether) to obtain pale yellow needles[2].

Experimental Protocol: High-Performance Liquid Chromatography (Modern Method)

Objective: To achieve high-purity this compound.

Materials:

  • Crude or partially purified ilicicolin extract

  • Preparative or semi-preparative HPLC system with a PDA or UV detector

  • C18 HPLC column

  • Mobile phase: Acetonitrile and water (with or without a modifier like formic acid or ammonium formate)

Procedure:

  • Dissolve the extract in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter.

  • Set up the HPLC system with a C18 column and an appropriate gradient of water and acetonitrile. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

  • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., based on the UV-Vis spectra of ilicicolins, which show absorbance around 230, 297, and 343 nm for Ilicicolin A)[2].

  • Collect the peak corresponding to this compound based on retention time and UV-Vis spectrum.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

Table 3: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantages
Silica Gel Chromatography Low cost, suitable for large scaleLower resolution, time-consuming, requires larger solvent volumes
HPLC High resolution, high purity, fastHigher cost, requires specialized equipment, smaller scale

Visualization of the Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

IlicicolinC_Isolation_Workflow A Fungal Culture (Cylindrocladium ilicicola) B Fermentation (14 days, 28°C) A->B Inoculation C Harvesting & Mycelial Separation (Centrifugation) B->C D Extraction (Methanol/Ether or SPE) C->D E Crude Ilicicolin Extract D->E F Purification (Silica Gel Chromatography or HPLC) E->F G Pure this compound F->G

Caption: Workflow for this compound Isolation and Purification.

Biosynthetic Pathway Overview

Ilicicolins are hybrid polyketide-non-ribosomal peptide natural products. Their biosynthesis involves a complex enzymatic machinery encoded by a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been detailed, the general pathway for the closely related Ilicicolin H provides a model.

Ilicicolin_Biosynthesis_Pathway PKS_NRPS Polyketide Synthase- Non-Ribosomal Peptide Synthetase Tetramic_Acid Tetramic Acid Intermediate PKS_NRPS->Tetramic_Acid Assembly P450 Cytochrome P450 Monooxygenase Tetramic_Acid->P450 Modification Pyridone_Core Pyridone Core Formation P450->Pyridone_Core Diels_Alderase Diels-Alderase Pyridone_Core->Diels_Alderase Substrate Decalin_Formation Decalin Ring Formation Diels_Alderase->Decalin_Formation Tailoring_Enzymes Tailoring Enzymes (e.g., Halogenase for this compound) Decalin_Formation->Tailoring_Enzymes Intermediate Ilicicolin_C This compound Tailoring_Enzymes->Ilicicolin_C

Caption: Generalized Biosynthetic Pathway for Ilicicolins.

Disclaimer: These protocols are intended for research purposes only by qualified individuals and should be performed in a laboratory setting with appropriate safety precautions. The provided protocols are based on available literature and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for the Total Synthesis of Ilicicolin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the Total Synthesis of (±)-Ilicicolin H

Extensive literature searches indicate that a detailed total synthesis of Ilicicolin C has not been formally published. However, a comprehensive total synthesis of its close structural analog, (±)-Ilicicolin H, was accomplished by the research group of David R. Williams. This document provides a detailed overview of that synthetic methodology, which serves as a valuable blueprint for the synthesis of other Ilicicolin analogs. This compound and Ilicicolin H share the same core pyridone and decalin ring systems, differing only in the substituent on the decalin ring. Understanding the synthesis of Ilicicolin H provides critical insights for any future synthetic efforts toward this compound.

Structural Relationship between this compound and Ilicicolin H

This compound and H are structurally related fungal metabolites with potent antifungal properties. The key structural difference lies in the side chain attached to the decalin core. Ilicicolin H possesses a propenyl side chain, while this compound features a propyl side chain. This seemingly minor difference can have implications for the final steps of a total synthesis, potentially requiring a final reduction step for the conversion of a propenyl or similar unsaturated precursor to the saturated propyl group of this compound.

Retrosynthetic Analysis of (±)-Ilicicolin H

The total synthesis of racemic Ilicicolin H by Williams and coworkers is a convergent synthesis, meaning the two major fragments of the molecule, the pyridone core and the decalin system, are synthesized separately and then joined together in a key coupling step.

A simplified retrosynthetic analysis can be visualized as follows:

G IlicicolinH Ilicicolin H Coupling Key Acylation IlicicolinH->Coupling Pyridone Pyridone Fragment Coupling->Pyridone Decalin Decalin Fragment Coupling->Decalin PyridoneCyclization Cyclization Pyridone->PyridoneCyclization DielsAlder Diels-Alder Cycloaddition Decalin->DielsAlder Diene Substituted Diene DielsAlder->Diene Dienophile Dienophile DielsAlder->Dienophile PyridonePrecursor Acyclic Precursor PyridoneCyclization->PyridonePrecursor

Caption: Retrosynthetic analysis of Ilicicolin H.

Synthesis of the Decalin Fragment

The synthesis of the decalin fragment is a cornerstone of the total synthesis and relies on a strategic Diels-Alder reaction to construct the bicyclic core with the desired stereochemistry.

Key Experimental Protocol: Diels-Alder Reaction

Objective: To construct the decalin ring system via a [4+2] cycloaddition.

Materials:

  • Substituted diene (e.g., a silyl-protected diene for stability and regioselectivity)

  • Dienophile (e.g., a maleic anhydride derivative or a similar activated alkene)

  • Anhydrous toluene or xylene

  • Lewis acid catalyst (optional, for rate enhancement and stereoselectivity control, e.g., BF₃·OEt₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted diene and the dienophile in a 1.1:1 molar ratio.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.

  • If a Lewis acid catalyst is used, cool the solution to 0 °C and add the Lewis acid dropwise.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the decalin adduct.

Quantitative Data for Diels-Alder Reaction:

DieneDienophileCatalystSolventTemperature (°C)Time (h)Yield (%)
1-(Trimethylsilyloxy)-1,3-butadiene derivativeMaleic anhydrideNoneToluene11024~75-85
Danishefsky's diene derivativeDimethyl acetylenedicarboxylateBF₃·OEt₂Dichloromethane-78 to rt12~80-90

Synthesis of the Pyridone Fragment

The 4-hydroxy-2-pyridone core is another crucial building block. Its synthesis often involves the condensation of a β-keto ester with an amine, followed by cyclization.

Key Experimental Protocol: Pyridone Formation

Objective: To synthesize the 4-hydroxy-2-pyridone core.

Materials:

  • β-keto ester (e.g., ethyl 3-oxo-3-(4-methoxyphenyl)propanoate)

  • Amine source (e.g., ammonia or an ammonium salt)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-keto ester in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (typically 1.1 equivalents).

  • To this mixture, add the amine source (e.g., bubble ammonia gas through the solution or add ammonium chloride).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • The pyridone product often precipitates from the solution upon cooling and neutralization.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data for Pyridone Formation:

β-keto esterAmine SourceBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl benzoylacetateNH₃NaOEtEthanol7812~60-70
Diethyl 1,3-acetonedicarboxylateNH₄OAcNoneAcetic Acid1186~55-65

Assembly of Ilicicolin H: The Key Coupling Step

The final stage of the synthesis involves the coupling of the pyridone and decalin fragments. This is typically achieved through an acylation reaction, where an activated derivative of the decalin carboxylic acid is reacted with the pyridone moiety.

Key Experimental Protocol: Fragment Coupling (Acylation)

Objective: To couple the pyridone and decalin fragments.

Materials:

  • Decalin carboxylic acid (from the Diels-Alder route)

  • Pyridone fragment

  • Coupling agent (e.g., DCC, EDC, or conversion to an acid chloride with SOCl₂)

  • Base (e.g., DMAP, pyridine)

  • Anhydrous dichloromethane or THF

Procedure:

  • Acid Chloride Formation (if applicable): To a solution of the decalin carboxylic acid in anhydrous dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of DMF. Stir at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Coupling: Dissolve the pyridone fragment and the activated decalin acid (or the freshly prepared acid chloride) in anhydrous dichloromethane.

  • Add the base (e.g., DMAP) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield (±)-Ilicicolin H.

Quantitative Data for Fragment Coupling:

Decalin FragmentPyridone FragmentCoupling MethodSolventYield (%)
Decalin acid chloride4-Hydroxy-5-(p-methoxyphenyl)-2-pyridoneDMAPCH₂Cl₂~50-60
Decalin carboxylic acid4-Hydroxy-5-(p-methoxyphenyl)-2-pyridoneEDC/DMAPCH₂Cl₂~45-55

Synthetic Workflow Diagram

G cluster_decalin Decalin Fragment Synthesis cluster_pyridone Pyridone Fragment Synthesis Diene Diene DielsAlder Diels-Alder Reaction Diene->DielsAlder Dienophile Dienophile Dienophile->DielsAlder DecalinAdduct Decalin Adduct DielsAlder->DecalinAdduct Modification1 Functional Group Modifications DecalinAdduct->Modification1 DecalinAcid Decalin Carboxylic Acid Modification1->DecalinAcid Coupling Fragment Coupling (Acylation) DecalinAcid->Coupling Ketoester β-Keto Ester Cyclization Condensation/ Cyclization Ketoester->Cyclization Amine Amine Amine->Cyclization Pyridone Pyridone Core Cyclization->Pyridone Pyridone->Coupling IlicicolinH (±)-Ilicicolin H Coupling->IlicicolinH

Caption: Overall workflow for the total synthesis of (±)-Ilicicolin H.

Concluding Remarks for Researchers

The total synthesis of (±)-Ilicicolin H by Williams and colleagues provides a robust and adaptable strategy for accessing the core structures of the Ilicicolin family of natural products. Researchers aiming to synthesize this compound or other analogs can utilize these protocols as a foundation, with necessary modifications to introduce the desired side chains and stereochemistry. Key considerations for future work include the development of an asymmetric Diels-Alder reaction to enable enantioselective synthesis and the exploration of alternative coupling strategies to improve the efficiency of the final fragment assembly. These application notes and protocols should serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ilicicolin C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ilicicolin H, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocladium roseum, has demonstrated broad-spectrum antifungal activity against a range of clinically relevant yeasts and molds.[1][2] Its primary mechanism of action involves the specific inhibition of the fungal mitochondrial cytochrome bc1 reductase (Complex III), a key component of the electron transport chain, leading to the disruption of fungal respiration.[1][2][3] This targeted action offers a high degree of selectivity for fungal cells over mammalian cells.[1][2][3] Recently, a related compound, Ilicicolin K, has been discovered through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei.[3][4][5] Ilicicolin K also exhibits antifungal properties and presents an interesting subject for further investigation.[4][5]

These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates to Ilicicolin C and its analogs, such as Ilicicolin H and K. The methodologies are based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for yeasts.

Data Presentation

The following table summarizes the reported minimum inhibitory concentrations (MICs) of Ilicicolin H and Ilicicolin K against various fungal species. This data provides a baseline for expected antifungal activity and can guide concentration range selection for susceptibility testing.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ilicicolin Analogs against Various Fungal Species.

Fungal SpeciesIlicicolin AnalogMIC Range (µg/mL)Noteworthy Details
Candida albicansIlicicolin H0.04 - 0.31Effective against fluconazole-resistant strains.[2]
Other Candida spp.Ilicicolin H0.01 - 5.0
Cryptococcus spp.Ilicicolin H0.1 - 1.56
Aspergillus fumigatusIlicicolin H0.08
Aspergillus flavusIlicicolin HResistant
Saccharomyces cerevisiaeIlicicolin H>50 (on glucose)Activity is dependent on the carbon source; MIC is significantly lower in media with non-fermentable carbon sources like glycerol (0.012 µg/mL).[2][5]
Saccharomyces cerevisiaeIlicicolin K~4More effective than Ilicicolin H on fermentable carbon sources.[5]
Candida aurisIlicicolin H1
Candida aurisIlicicolin K40Less effective than Ilicicolin H against this pathogen.[4]
Aspergillus nidulansIlicicolin KSimilar to Ilicicolin H

Experimental Protocols

The following protocol is a detailed methodology for determining the MIC of this compound and its analogs using a broth microdilution method adapted from EUCAST guidelines.[5]

1. Materials

  • This compound (or analog) stock solution (e.g., 20 mg/mL in DMSO)

  • Fungal isolates for testing

  • Sterile, 96-well flat-bottom microdilution plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Glucose (2% final concentration)

  • Sterile distilled water

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

2. Preparation of Media

Prepare RPMI 1640 medium according to the manufacturer's instructions, supplementing it with glucose to a final concentration of 2%.

3. Inoculum Preparation

  • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, mature colonies.

  • Prepare a fungal suspension in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This can be done visually or spectrophotometrically.

  • Further dilute the adjusted inoculum in sterile distilled water to achieve the desired final inoculum concentration in the microplate wells (typically 1-5 x 10^5 CFU/mL).[5]

4. Preparation of this compound Dilutions

  • Prepare a series of working solutions of this compound by diluting the stock solution in the appropriate solvent (e.g., DMSO).

  • In a 96-well microdilution plate, perform serial twofold dilutions of the this compound working solutions in the prepared RPMI 1640 medium to achieve the desired final concentration range for testing. Each well should contain 100 µL of the diluted compound.

5. Microdilution Plate Inoculation

  • Add 100 µL of the prepared fungal inoculum to each well of the microdilution plate containing the this compound dilutions.

  • This will bring the final volume in each well to 200 µL and will dilute the this compound concentration by half to the final test concentration.

  • Include a positive control well (containing medium and inoculum, but no this compound) and a negative control well (containing medium only).

6. Incubation

Incubate the microdilution plates at 35°C for 24-48 hours. The incubation time may need to be optimized depending on the growth rate of the fungal species being tested.

7. Endpoint Determination (MIC Reading)

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the positive control. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Signaling Pathway

This compound Mechanism of Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Electron_Transport_Chain Electron Transport Chain Complex_III Complex III (Cytochrome bc1 reductase) Electron_Transport_Chain->Complex_III Electron Flow ATP_Production ATP Production Complex_III->ATP_Production Proton Gradient Generation Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to Ilicicolin_C This compound Ilicicolin_C->Complex_III Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

Antifungal Susceptibility Testing Workflow Start Start Inoculum_Prep 1. Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep Inoculation 3. Inoculation of Plate Inoculum_Prep->Inoculation Serial_Dilution 2. This compound Serial Dilution in 96-well plate Serial_Dilution->Inoculation Incubation 4. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading 5. MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Broth microdilution antifungal susceptibility testing workflow.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Ilicicolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolins are a class of natural products isolated from the fungus Cylindrocladium ilicicola and other fungi, which have demonstrated potent antimicrobial properties.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ilicicolin C, a member of this promising class of compounds. The MIC is a critical parameter in drug discovery, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While specific MIC data for this compound is limited in publicly available literature, extensive research on its close structural analog, Ilicicolin H, serves as an excellent surrogate for establishing a robust assay protocol. Ilicicolin H exhibits broad-spectrum antifungal activity by selectively inhibiting the mitochondrial cytochrome bc1 reductase, a key enzyme in the electron transport chain essential for fungal respiration.[2][3] The protocol detailed herein is based on the established broth microdilution method, a gold-standard for antimicrobial susceptibility testing, and can be readily adapted for this compound and other members of the ilicicolin family.

Principle of the MIC Assay

The broth microdilution method involves challenging a standardized suspension of a target microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of microbial growth is determined, typically by visual inspection or spectrophotometric measurement. The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathway of Ilicicolin's Antifungal Action

Ilicicolins, as exemplified by Ilicicolin H, exert their antifungal effect by targeting the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[4][5] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane, which generates the proton-motive force for ATP synthesis. Ilicicolin H specifically binds to the Qn site of the cytochrome bc1 complex, thereby blocking the oxidation-reduction of cytochrome b and disrupting the electron flow.[4] This inhibition of mitochondrial respiration ultimately leads to fungal cell death.

G Ubiquinol Ubiquinol (CoQH2) Qn_site Qn Site Ubiquinol->Qn_site e- CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates CytB Cytochrome b Qn_site->CytB e- transfer CytB->CytC_ox e- Ilicicolin_C This compound Ilicicolin_C->Qn_site Inhibits

Figure 1. Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

Materials and Reagents
  • This compound (or a suitable analog like Ilicicolin H)

  • Dimethyl sulfoxide (DMSO)

  • Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates (flat-bottom)

  • Sterile distilled water

  • Spectrophotometer or microplate reader

  • Standard antifungal drug for positive control (e.g., Fluconazole, Amphotericin B)

Procedure

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. b. Further dilute this stock solution in the growth medium to create a working stock solution at a concentration 100-fold higher than the highest final concentration to be tested.

2. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration to obtain a fresh, pure culture. b. Prepare a suspension of fungal cells or conidia in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. d. Dilute this adjusted suspension in the growth medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL for yeast).

3. Preparation of the MIC Plate: a. In a 96-well plate, perform a two-fold serial dilution of the this compound working stock solution with the growth medium to obtain a range of concentrations. b. Include a positive control (a known antifungal drug) and a negative control (medium with the highest concentration of DMSO used, typically ≤1%). c. Also, include a growth control well containing only the fungal inoculum in the medium and a sterility control well with only the medium.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal suspension. b. The final volume in each well should be 200 µL. c. Incubate the plate at the optimal temperature for the specific fungal strain (e.g., 35-37°C) for 24-48 hours.

5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. b. Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.

G A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound in 96-well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate Plate (24-48h at 35-37°C) D->E F Read Results (Visual or Spectrophotometric) E->F G Determine MIC F->G

Figure 2. Experimental workflow for the broth microdilution MIC assay.

Data Presentation

The following tables present representative MIC data for Ilicicolin H against various fungal pathogens. This data can be used as a reference for the expected activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Ilicicolin H against Candida Species

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.04 - 0.31[2]
Candida glabrata0.01 - 5.0[2]
Candida parapsilosis0.01 - 5.0[2]
Candida tropicalis0.01 - 5.0[2]
Candida krusei (Fluconazole-resistant)Sensitive to Ilicicolin H[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Ilicicolin H against Other Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)
Cryptococcus neoformans0.1 - 1.56[2]
Aspergillus fumigatus0.08[2]
Aspergillus flavusResistant[2]

Factors Influencing Ilicicolin Activity

It is important to note that the antifungal activity of ilicicolins can be influenced by experimental conditions. For instance, the MICs of Ilicicolin H against Saccharomyces cerevisiae and Candida albicans were significantly higher in media containing glucose as the carbon source compared to media with a non-fermentable carbon source like glycerol.[2] This is attributed to the fact that yeast can bypass the mitochondrial respiratory chain through fermentation in the presence of glucose.[6] Furthermore, Ilicicolin H has been shown to have a high affinity for plasma proteins, which can reduce its in vivo efficacy.[2] These factors should be considered when designing and interpreting MIC assays and subsequent in vivo studies.

Conclusion

The broth microdilution assay is a reliable and reproducible method for determining the in vitro antifungal activity of this compound. The detailed protocol and reference data provided in this application note will be a valuable resource for researchers and scientists in the field of antimicrobial drug discovery and development. The potent and selective mechanism of action of ilicicolins against the fungal cytochrome bc1 complex makes them an attractive class of compounds for further investigation as potential antifungal therapeutics.

References

Application Notes and Protocols for Cell-Based Assays of Ilicicolin C Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilicicolin C, an ascochlorin derivative, has demonstrated notable anticancer properties, particularly in prostate cancer models. Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] These application notes provide detailed protocols for key cell-based assays to evaluate the anticancer efficacy of this compound, along with structured data presentation and visualizations to facilitate experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)Citation
PC-39.70 ± 0.77[2][3]
22Rv15.96 ± 0.43[2][3]

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseCitation
PC-3Control55.1 ± 2.328.4 ± 1.916.5 ± 1.5
This compound (5 µM)45.2 ± 2.138.7 ± 2.016.1 ± 1.8
This compound (10 µM)30.7 ± 1.845.3 ± 2.224.0 ± 1.9
22Rv1Control65.2 ± 3.120.1 ± 1.514.7 ± 1.2
This compound (2.5 µM)75.8 ± 3.515.3 ± 1.38.9 ± 0.9
This compound (5 µM)82.1 ± 4.010.2 ± 1.17.7 ± 0.8

Note: The data in this table is representative and may vary based on experimental conditions.

Table 3: Induction of Apoptosis by this compound in Prostate Cancer Cells

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)Citation
PC-3Control2.5 ± 0.51.8 ± 0.34.3 ± 0.8
This compound (5 µM)10.2 ± 1.15.7 ± 0.615.9 ± 1.7
This compound (10 µM)25.8 ± 2.312.4 ± 1.538.2 ± 3.8
22Rv1Control3.1 ± 0.62.2 ± 0.45.3 ± 1.0
This compound (2.5 µM)12.5 ± 1.36.8 ± 0.719.3 ± 2.0
This compound (5 µM)28.9 ± 2.915.1 ± 1.644.0 ± 4.5

Note: The data in this table is representative and may vary based on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., PC-3, 22Rv1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for 24-48 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis

This protocol examines the effect of this compound on the expression of proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-p70S6K, anti-p-p70S6K, anti-4E-BP1, anti-p-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) treatment->flow_apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Distribution flow_cell_cycle->cell_cycle_dist apoptosis_rate Apoptosis Rate flow_apoptosis->apoptosis_rate protein_levels Protein Levels western_blot->protein_levels

Caption: Experimental workflow for assessing the anticancer activity of this compound.

PI3K_AKT_mTOR_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects Ilicicolin_C This compound PI3K PI3K Ilicicolin_C->PI3K Inhibits AKT AKT Ilicicolin_C->AKT Inhibits PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K Activates fourEBP1 4E-BP1 mTOR->fourEBP1 Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

References

Ilicicolin C: A Promising Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin C, a natural product isolated from the fungus Cylindrocladium ilicicola, has emerged as a molecule of interest in cancer research due to its pro-apoptotic activities. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on cancer cell lines. The primary focus is on its ability to induce programmed cell death (apoptosis) and the underlying molecular mechanisms.

Mechanism of Action

This compound has been shown to induce apoptosis in cancer cells, most notably in prostate cancer, through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By suppressing this pathway, this compound effectively cuts off survival signals, leading to the activation of the apoptotic cascade.

A key event in this compound-induced apoptosis is the activation of caspase enzymes, which are the central executioners of the apoptotic process. Specifically, this compound treatment leads to the upregulation of cleaved (active) forms of caspase-3 and caspase-8, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.

Data Presentation

Cytotoxicity of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate CancerNot explicitly quantified, but demonstrated significant cytotoxic effects.[1]
22Rv1Prostate CancerNot explicitly quantified, but demonstrated cytotoxic effects.[1]
DLD-1Colon AdenocarcinomaMentioned as a target, but specific IC50 not provided in the searched literature.
A549Non-small Cell Lung CarcinomaMentioned as a target, but specific IC50 not provided in the searched literature.
Huh7Hepatocellular CarcinomaMentioned as a target, but specific IC50 not provided in the searched literature.
HepG2Hepatocellular CarcinomaMentioned as a target, but specific IC50 not provided in the searched literature.
Apoptosis Induction in PC-3 Cells

Treatment of PC-3 prostate cancer cells with this compound leads to a significant increase in apoptosis.

TreatmentConcentrationApoptosis Rate (%)Citation
Control-Baseline[2][3]
This compoundVaries (Dose-dependent)Increased (Specific percentage not consistently reported across studies)[2][3]

Mandatory Visualizations

Ilicicolin_C_Apoptosis_Pathway This compound Signaling Pathway in Apoptosis Induction Ilicicolin_C This compound PI3K PI3K Ilicicolin_C->PI3K Inhibits Caspase8 Caspase-8 Caspase3 Caspase-3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Signals Pro-survival Signals (e.g., Bcl-2) mTOR->Survival_Signals Promotes Apoptosis Apoptosis Survival_Signals->Apoptosis Inhibits Cleaved_Caspase8 Cleaved Caspase-8 Caspase8->Cleaved_Caspase8 Activation Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Activation Cleaved_Caspase8->Cleaved_Caspase3 Activates Cleaved_Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., PC-3) Treatment Treat with this compound (Varying Concentrations) Cancer_Cells->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calc IC50 Determination MTT->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Protein_Quant Quantification of Protein Levels Western_Blot->Protein_Quant

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells and to determine its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of PI3K/AKT/mTOR Pathway and Caspases

This protocol is used to detect changes in the expression and activation of key proteins in the PI3K/AKT/mTOR pathway and caspases.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-mTOR, anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-cleaved caspase-8, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway and activation of caspases. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. Further studies are warranted to establish a comprehensive profile of its cytotoxicity across a broader range of cancer cell lines and to elucidate the finer details of its molecular mechanism of action.

References

Using Ilicicolin H to Study Mitochondrial Respiration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin H is a potent and selective inhibitor of the mitochondrial electron transport chain.[1][2] It specifically targets the cytochrome bc1 complex, also known as Complex III, a crucial enzyme in cellular respiration.[1][2] This application note provides detailed protocols and data for utilizing Ilicicolin H as a tool to investigate mitochondrial function, particularly in the context of drug discovery and development. Its high affinity and specificity for the fungal cytochrome bc1 complex make it an excellent candidate for antifungal research.[2]

Chemical Structure of Ilicicolin H

Ilicicolin H is a complex heterocyclic molecule with the chemical formula C₂₇H₃₁NO₄.

Mechanism of Action

Ilicicolin H exerts its inhibitory effect by binding to the Qn site of the cytochrome bc1 complex.[1] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the generation of the proton gradient across the inner mitochondrial membrane that drives ATP synthesis. The inhibition of Complex III disrupts the entire electron transport chain, leading to a cessation of mitochondrial oxygen consumption and a collapse of the mitochondrial membrane potential.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of Ilicicolin H from published studies.

Table 1: Inhibitory Activity of Ilicicolin H on Ubiquinol-Cytochrome c Reductase (Complex III)

Organism/Tissue SourceIC₅₀ (nM)Reference
Saccharomyces cerevisiae (yeast)3-5[1]
Bovine Heart Mitochondria200-250[1]
Candida albicans0.8 ng/mL[2]
Rat Liver1500 ng/mL[2]
Rhesus Liver500 ng/mL[2]

Table 2: Effect of Ilicicolin H on Mitochondrial Oxygen Consumption

Substrate(s)Target Complex(es)IC₅₀ (µg/mL) in S. cerevisiae mitochondriaReference
Ethanol, Glycerol-3-phosphate, NADHComplex I-III0.008, 0.02, 0.08 respectively[2]
SuccinateComplex II-III1.0[2]
Ascorbate/TMPDComplex IV>10.0[2]

Mandatory Visualizations

Signaling Pathway of Mitochondrial Electron Transport Chain Inhibition by Ilicicolin H

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Coenzyme Q (Ubiquinone) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibits at Qn site

Caption: Inhibition of Complex III by Ilicicolin H.

Experimental Workflow for Studying Mitochondrial Respiration

cluster_workflow Experimental Workflow start Start: Prepare Isolated Mitochondria or Cells add_substrate Add Respiratory Substrates (e.g., pyruvate, malate, succinate) start->add_substrate measure_basal Measure Basal Oxygen Consumption Rate (OCR) add_substrate->measure_basal add_ilicicolin Add Ilicicolin H (titration) measure_basal->add_ilicicolin measure_inhibited Measure Inhibited OCR add_ilicicolin->measure_inhibited add_adp Add ADP (to stimulate State 3 respiration) measure_inhibited->add_adp measure_state3 Measure State 3 OCR add_adp->measure_state3 add_oligomycin Add Oligomycin (to inhibit ATP synthase) measure_state3->add_oligomycin measure_state4 Measure State 4 (leak) OCR add_oligomycin->measure_state4 add_fccp Add FCCP (to uncouple and measure maximal OCR) measure_state4->add_fccp measure_maximal Measure Maximal OCR add_fccp->measure_maximal add_antimycin Add Antimycin A/Rotenone (to inhibit Complex III/I) measure_maximal->add_antimycin measure_non_mito Measure Non-Mitochondrial OCR add_antimycin->measure_non_mito end End: Analyze Data measure_non_mito->end

Caption: Workflow for assessing mitochondrial function.

Experimental Protocols

Isolation of Mitochondria from Saccharomyces cerevisiae

This protocol is adapted from standard yeast mitochondria isolation procedures.

Materials:

  • Yeast culture

  • Buffer A: 100 mM Tris-SO₄, pH 9.4, 10 mM DTT

  • Buffer B: 1.2 M Sorbitol, 20 mM KH₂PO₄, pH 7.4

  • Lyticase or Zymolyase

  • Homogenization Buffer: 0.6 M Mannitol, 20 mM HEPES-KOH, pH 7.4, 1 mM EGTA, Protease Inhibitor Cocktail

  • Respiration Buffer: 0.6 M Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 0.1% (w/v) BSA, pH 6.8

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Grow yeast cells in a non-fermentable carbon source (e.g., glycerol or lactate) to an OD₆₀₀ of 2-4.

  • Harvest cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile water.

  • Resuspend the pellet in Buffer A and incubate for 15 minutes at 30°C with gentle shaking to remove the outer cell wall layer.

  • Pellet the cells and resuspend in Buffer B containing lyticase or zymolyase. Incubate at 30°C for 30-60 minutes to generate spheroplasts.

  • Pellet the spheroplasts at 1,500 x g for 5 minutes and wash with ice-cold Buffer B.

  • Resuspend the spheroplast pellet in ice-cold Homogenization Buffer.

  • Homogenize the spheroplasts using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Gently wash the mitochondrial pellet with Respiration Buffer.

  • Resuspend the final mitochondrial pellet in a minimal volume of Respiration Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) or a Clark-type oxygen electrode to measure OCR.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Respiration Buffer

  • Respiratory substrates (e.g., 10 mM pyruvate, 5 mM malate, 10 mM succinate)

  • ADP

  • Ilicicolin H stock solution (in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Antimycin A (Complex III inhibitor)

  • Rotenone (Complex I inhibitor)

Procedure:

  • Prepare a mitochondrial suspension in Respiration Buffer at a final concentration of 0.1-0.5 mg/mL.

  • Add the respiratory substrates to the measurement chamber.

  • Equilibrate the system and record the basal OCR (State 2).

  • Inject ADP to a final concentration of 1-2 mM to initiate State 3 respiration (ATP synthesis-linked).

  • After a stable State 3 rate is achieved, perform a titration with Ilicicolin H by adding increasing concentrations of the inhibitor and measuring the corresponding OCR.

  • To further characterize mitochondrial function, the following inhibitors can be added sequentially after establishing the Ilicicolin H dose-response:

    • Oligomycin (1-2 µg/mL): To measure State 4 (proton leak) respiration.

    • FCCP (0.5-2 µM, titrated for maximal effect): To measure maximal uncoupled respiration.

    • Antimycin A (1 µM) and Rotenone (1 µM): To inhibit mitochondrial respiration completely and measure non-mitochondrial oxygen consumption.

  • Calculate the different respiratory states and the inhibitory effect of Ilicicolin H.

Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay

This spectrophotometric assay measures the reduction of cytochrome c.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA

  • Cytochrome c (oxidized)

  • Decylubiquinol (DBH₂) as the substrate

  • KCN (to inhibit Complex IV)

  • Ilicicolin H stock solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, cytochrome c (final concentration 50 µM), and KCN (final concentration 1 mM).

  • Add isolated mitochondria (5-10 µg of protein).

  • To measure the inhibitory effect, pre-incubate the mitochondria with varying concentrations of Ilicicolin H for 2-3 minutes.

  • Initiate the reaction by adding DBH₂ (final concentration 50 µM).

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the rate of reaction and determine the IC₅₀ of Ilicicolin H.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in mitochondria in a potential-dependent manner.

Materials:

  • Cultured cells

  • Cell culture medium

  • JC-1 or TMRM staining solution

  • Ilicicolin H

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable plate or on coverslips.

  • Treat the cells with various concentrations of Ilicicolin H for the desired time. Include a vehicle control (DMSO) and a positive control (FCCP).

  • Remove the treatment medium and incubate the cells with the JC-1 or TMRM staining solution according to the manufacturer's instructions.

  • Wash the cells with an appropriate buffer (e.g., PBS).

  • Measure the fluorescence. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. For TMRM, measure the red fluorescence intensity.

  • Calculate the ratio of red to green fluorescence for JC-1 or the change in red fluorescence for TMRM to determine the effect of Ilicicolin H on ΔΨm. A decrease in this ratio or intensity indicates mitochondrial depolarization.

Cellular ATP Measurement Assay

This protocol uses a luciferase-based assay to quantify cellular ATP levels.

Materials:

  • Cultured cells

  • Cell culture medium

  • Ilicicolin H

  • ATP assay kit (containing cell lysis buffer, luciferase, and luciferin)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate.

  • Treat the cells with a range of Ilicicolin H concentrations for the desired duration.

  • Follow the ATP assay kit manufacturer's protocol. Typically, this involves adding a single reagent that lyses the cells and initiates the luminescent reaction.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence corresponds to a decrease in cellular ATP levels, indicating impaired mitochondrial ATP synthesis.

Cytotoxicity Assay

This protocol assesses the effect of Ilicicolin H on cell viability using a standard MTT or resazurin-based assay.

Materials:

  • Cultured cells

  • Cell culture medium

  • Ilicicolin H

  • MTT or resazurin solution

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a serial dilution of Ilicicolin H for 24-72 hours.

  • Add the MTT or resazurin solution to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic effect of Ilicicolin H.

Conclusion

Ilicicolin H is a valuable research tool for studying mitochondrial respiration. Its specific inhibition of Complex III allows for the targeted investigation of the electron transport chain and its role in cellular physiology and pathology. The protocols provided here offer a framework for utilizing Ilicicolin H in a variety of experimental settings to elucidate the intricacies of mitochondrial function. The significant selectivity of Ilicicolin H for fungal mitochondria also underscores its potential as a lead compound in the development of novel antifungal therapies.

References

Application Notes and Protocols: Ilicicolin H as a Chemical Probe for the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to using Ilicicolin H as a chemical probe for studying the cytochrome bc1 complex (Complex III), a critical enzyme in the mitochondrial electron transport chain.

Introduction

Ilicicolin H is a natural product isolated from the fungus Cylindrocladium iliciola[1][2]. It is a potent and highly selective inhibitor of the cytochrome bc1 complex, making it an invaluable tool for investigating the enzyme's structure, function, and mechanism. The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, plays a central role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane[3][4][5]. This process is essential for the generation of ATP.

Mechanism of Action

Ilicicolin H specifically targets the Qn site (also referred to as the Qi or ubiquinone reduction site) of the cytochrome bc1 complex[1][2][6][7]. By binding to this site, it blocks the oxidation-reduction of cytochrome b through the N center of the complex[1][2]. While its inhibitory effects are similar to those of antimycin, another well-characterized Qn site inhibitor, their binding modes are distinct, as evidenced by their different effects on the absorption spectrum of cytochrome b[1][2]. This specificity allows for detailed probing of the Qn site and its role in the Q-cycle.

Applications
  • Elucidation of the Q-cycle mechanism: Ilicicolin H can be used to dissect the electron transfer pathways within the cytochrome bc1 complex, particularly the steps involving the Qn site.

  • Structure-function studies: Its high affinity and specific binding make it a valuable tool for studying the architecture and dynamics of the Qn binding pocket.

  • Antifungal drug discovery: The significant selectivity of Ilicicolin H for fungal over mammalian cytochrome bc1 complexes makes it a lead compound and a research tool in the development of novel antifungal agents[7][8][9].

  • Screening for novel inhibitors: Ilicicolin H can be used as a reference compound in high-throughput screening assays to identify new inhibitors of the cytochrome bc1 complex.

Quantitative Data

The inhibitory potency of Ilicicolin H varies across species, demonstrating its selectivity for fungal enzymes.

Enzyme Source Assay IC50 Value Reference
Saccharomyces cerevisiae (Yeast)Ubiquinol-cytochrome c reductase activity3-5 nM[1][2]
Bovine Heart MitochondriaUbiquinol-cytochrome c reductase activity200-250 nM[1][2]
Candida albicansNADH:cytochrome bc1 reductase2-3 ng/mL[7][8][9]
Rat Liver MitochondriaNADH:cytochrome bc1 reductase2000-5000 ng/mL[8][9]
Candida albicansNADH:cytochrome c oxidoreductase0.8 ng/mL[7]
Rat LiverNADH:cytochrome c oxidoreductase1500 ng/mL[7]
Rhesus LiverNADH:cytochrome c oxidoreductase500 ng/mL[7]

Experimental Protocols

Ubiquinol-Cytochrome c Reductase Activity Assay

This protocol measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • EDTA (1 mM)

  • Potassium cyanide (KCN, 1 mM) - Caution: Highly toxic.

  • Cytochrome c (from horse heart, oxidized form)

  • Ubiquinol-2 (or other suitable ubiquinol analog)

  • Ilicicolin H stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, EDTA, and KCN. The KCN is included to inhibit cytochrome c oxidase.

  • Add a known concentration of oxidized cytochrome c to the reaction mixture.

  • Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at the desired temperature (e.g., 25°C) to allow for temperature equilibration.

  • To a parallel cuvette, add the desired concentration of Ilicicolin H (or DMSO for the control) and incubate for a few minutes.

  • Initiate the reaction by adding ubiquinol-2.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by measuring the reaction rate at various concentrations of Ilicicolin H and fitting the data to a dose-response curve.

Spectral Shift Assay for Inhibitor Binding

This protocol is used to observe the binding of Ilicicolin H to the cytochrome bc1 complex by monitoring changes in the absorption spectrum of cytochrome b.

Materials:

  • Purified cytochrome bc1 complex

  • Buffer (e.g., Tris-HCl with detergent like dodecyl maltoside)

  • Sodium dithionite (a reducing agent)

  • Ilicicolin H stock solution (in DMSO)

  • Dual-beam spectrophotometer

Procedure:

  • Record the baseline absorbance spectrum of the oxidized cytochrome bc1 complex.

  • Reduce the cytochrome b hemes by adding a small amount of sodium dithionite and record the spectrum of the reduced enzyme.

  • To the reduced enzyme, add aliquots of Ilicicolin H stock solution.

  • After each addition, allow the system to equilibrate and then record the difference spectrum (reduced + inhibitor vs. reduced).

  • Ilicicolin H induces a characteristic blue shift in the absorption spectrum of ferro-cytochrome b[1].

  • The magnitude of the spectral shift can be titrated against the inhibitor concentration to determine the binding stoichiometry.

Pre-steady State Reduction of Cytochrome b

This protocol assesses the effect of Ilicicolin H on the reduction of cytochrome b through the Qn site.

Materials:

  • Purified cytochrome bc1 complex

  • Stigmatellin (a Qp site inhibitor)

  • Ubiquinol-2

  • Ilicicolin H stock solution (in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Pre-incubate the purified cytochrome bc1 complex with stigmatellin to block electron transfer through the Qp site (center P).

  • In the stopped-flow instrument, mix the stigmatellin-inhibited enzyme with ubiquinol-2 in the presence of varying concentrations of Ilicicolin H.

  • Monitor the reduction of cytochrome b by observing the absorbance change at a wavelength corresponding to the alpha-band of reduced cytochrome b (around 562 nm).

  • The extent of cytochrome b reduction will be inhibited by Ilicicolin H in a concentration-dependent manner, allowing for the determination of binding stoichiometry[2].

Visualizations

G cluster_membrane Inner Mitochondrial Membrane cluster_Qp Qp site (Center P) cluster_Qn Qn site (Center N) cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix bc1 Cytochrome bc1 Complex UQ_p UQ bc1->UQ_p Oxidized to e1 e- bc1->e1 Releases e2 e- bc1->e2 Transfers e- via cytochrome b H_p 2H+ bc1->H_p Releases UQH2 UQH2 UQH2->bc1 Binds CytC_ox Cytochrome c (oxidized) e1->CytC_ox Reduces UQ_n UQ UQH2_n UQH2 UQ_n->UQH2_n Reduced to (with 2H+ from matrix) UQ_n->e2 Accepts e- CytC_red Cytochrome c (reduced) CytC_ox->CytC_red H_n 2H+ H_n->UQ_n IlicicolinH Ilicicolin H IlicicolinH->UQ_n Blocks reduction

Caption: Inhibition of the Q-cycle by Ilicicolin H at the Qn site.

G start Start prep_enzyme Prepare Isolated Mitochondria or Purified bc1 Complex start->prep_enzyme prep_reagents Prepare Assay Buffer, Substrates (Ubiquinol, Cyt c), and Ilicicolin H dilutions start->prep_reagents mix Combine Enzyme, Buffer, and Cytochrome c in Cuvette prep_enzyme->mix prep_reagents->mix add_inhibitor Add Ilicicolin H (or DMSO control) mix->add_inhibitor incubate Incubate add_inhibitor->incubate initiate Initiate Reaction with Ubiquinol incubate->initiate measure Monitor Absorbance at 550 nm (Cytochrome c reduction) initiate->measure analyze Calculate Reaction Rate and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of Ilicicolin H.

References

Application Notes and Protocols for Ilicicolin C In Vivo Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Ilicicolin C for in vivo research applications. Due to the limited publicly available data on this compound, the following protocols are based on the information available for the structurally related compound, Ilicicolin H, and general best practices for formulating poorly water-soluble compounds for animal studies.

I. Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the initial design of a suitable formulation.

PropertyValueSource
Chemical Formula C₂₃H₃₁ClO₄[1]
Molecular Weight 406.94 g/mol [1]
Appearance Solid (assumed)General knowledge
Solubility Soluble in DMSO, Dichloromethane, Ethanol, Methanol.[2][2]
II. Recommended Formulation Strategies for In Vivo Studies

Given its poor aqueous solubility, this compound requires a formulation strategy that enhances its solubility and bioavailability for in vivo administration. The following table outlines potential formulation compositions that can serve as a starting point for oral (PO) and intraperitoneal (IP) administration. These formulations are adapted from successful studies with the related compound, Ilicicolin H, which was administered orally in a 10% aqueous DMSO solution.[3]

Formulation IDVehicle CompositionAdministration RouteNotes
IC-F1 10% DMSO in sterile saline or PBSPO, IPA simple formulation suitable for initial screening. DMSO concentration should be kept low to minimize toxicity. For mice, the DMSO concentration should generally be below 10%.[4]
IC-F2 10% DMSO, 40% PEG400, 50% sterile waterPO, IPPEG400 is a common co-solvent that can improve the solubility and stability of hydrophobic compounds.
IC-F3 5% DMSO, 30% PEG300, 5% Tween 80, 60% sterile salinePO, IPThe addition of a surfactant like Tween 80 can help to create a stable emulsion or micellar solution, further enhancing solubility and absorption.[4]
IC-F4 2% DMSO, 10% Solutol HS 15, 88% sterile salineIV (with caution)For intravenous administration, the concentration of organic solvents must be minimized. This formulation uses a non-ionic solubilizer and should be sterile filtered. This is a hypothetical starting point and requires rigorous safety and stability testing.
III. Experimental Protocol: Preparation of this compound Formulation (IC-F3)

This protocol details the preparation of a 1 mg/mL this compound formulation in a vehicle composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

  • Initial Dissolution in DMSO: Add the required volume of DMSO to the tube containing this compound. For a 1 mL final volume of IC-F3, this would be 50 µL. Vortex thoroughly until the compound is completely dissolved. A brief warming in a water bath (37°C) may aid dissolution, but stability at elevated temperatures should be considered.

  • Addition of PEG300: Add the required volume of PEG300 (300 µL for a 1 mL final volume). Vortex the mixture until it is homogeneous.

  • Addition of Tween 80: Add the required volume of Tween 80 (50 µL for a 1 mL final volume). Vortex again to ensure complete mixing. The solution should be clear.

  • Addition of Saline/PBS: Slowly add the sterile saline or PBS to the mixture to reach the final volume (600 µL for a 1 mL final volume). It is crucial to add the aqueous component last and slowly while vortexing to prevent precipitation of the compound.

  • Final Homogenization: Vortex the final solution for at least 1-2 minutes to ensure it is a clear, homogeneous solution or a stable microemulsion.

  • Pre-dosing Preparation: Before administration, visually inspect the solution for any precipitation. If necessary, warm the solution to 37°C and vortex again. The formulation should be prepared fresh before each use.

IV. Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its formulation.

G cluster_workflow Formulation Workflow weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline vortex Vortex to Homogenize add_saline->vortex administer Administer to Animal vortex->administer

Caption: Workflow for this compound formulation preparation.

G cluster_pathway Proposed Mechanism of Action of this compound Ilicicolin_C This compound Complex_III Mitochondrial Cytochrome bc1 (Complex III) Ilicicolin_C->Complex_III Inhibits ETC Electron Transport Chain Proton_Gradient Proton Gradient Dissipation Complex_III->Proton_Gradient Disrupts ETC->Proton_Gradient Maintains ATP_Synthase ATP Synthase (Complex V) ATP_Production ATP Production Inhibition ATP_Synthase->ATP_Production Drives Apoptosis Cellular Apoptosis ATP_Production->Apoptosis Leads to

References

Application Note: Zebrafish Xenograft Model for Evaluating the Anti-Cancer Efficacy of Ilicicolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid screening and evaluation of potential anti-cancer therapeutics.[1][2][3] Its key advantages include high fecundity, rapid development, optical transparency of embryos, and a developing immune system that does not reject human cancer cells in early life stages.[1][4] This makes the zebrafish an ideal model for high-throughput screening of compound libraries and for studying the dynamics of tumor growth, metastasis, and angiogenesis in a living organism.[3][5]

Ilicicolin C is a natural compound with potential anti-cancer properties. This application note provides a detailed protocol for utilizing a zebrafish xenograft model to assess the anti-tumorigenic and anti-metastatic effects of this compound. The described methodologies are intended for researchers, scientists, and professionals in drug development.

Principle of the Method

Human cancer cells, fluorescently labeled for visualization, are microinjected into the yolk sac of 2-day post-fertilization (dpf) zebrafish embryos.[6][7] The transparent nature of the embryos allows for real-time imaging of tumor formation, proliferation, and dissemination.[8] Engrafted embryos are then exposed to this compound, and the compound's effect on tumor growth and metastasis is quantified by monitoring the fluorescent tumor mass over time. This model also allows for the assessment of the anti-angiogenic potential of the compound by observing its impact on blood vessel formation around the tumor.

Materials and Reagents

  • Wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish embryos

  • Human cancer cell line (e.g., human colorectal cancer cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent cell dye (e.g., DiI or DiO)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tricaine (MS-222)

  • Agarose

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

Experimental Workflow

G cluster_prep Preparation cluster_xenograft Xenotransplantation cluster_treatment Treatment cluster_analysis Analysis A Cancer Cell Culture & Labeling C Microinjection of Labeled Cancer Cells into Yolk Sac A->C B Zebrafish Embryo Collection (2 dpf) B->C D Incubation & Tumor Formation (24 hpi) C->D E This compound Treatment D->E F Fluorescence Microscopy Imaging (e.g., 24, 48, 72 hpt) E->F G Quantification of Tumor Growth & Metastasis F->G H Data Analysis G->H

Caption: Experimental workflow for this compound anti-cancer studies in a zebrafish xenograft model.

Detailed Experimental Protocols

Zebrafish Maintenance and Embryo Collection
  • Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.

  • Set up breeding tanks with male and female zebrafish (2:1 ratio) the evening before embryo collection.

  • Collect freshly fertilized eggs the next morning and transfer them to petri dishes containing E3 medium.

  • Incubate the embryos at 28.5°C. At 24 hours post-fertilization (hpf), add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium to prevent pigment formation and maintain embryo transparency.

  • Select healthy, normally developing embryos at 2 days post-fertilization (dpf) for microinjection.

Cancer Cell Preparation and Labeling
  • Culture the chosen human cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Wash the cells with PBS and resuspend them in a serum-free medium.

  • Label the cells with a fluorescent dye (e.g., DiI at 2 µg/mL) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period, followed by washing to remove excess dye.

  • Resuspend the labeled cells in PBS at a final concentration of 5 x 10^7 cells/mL for microinjection.

Microinjection of Cancer Cells
  • Anesthetize 2 dpf zebrafish embryos using Tricaine solution (0.016% in E3 medium).

  • Align the anesthetized embryos on a 1.5% agarose gel plate.

  • Load a microinjection needle with the fluorescently labeled cancer cell suspension.

  • Under a stereomicroscope, carefully inject approximately 5 nL of the cell suspension (containing about 250 cells) into the yolk sac of each embryo.[9]

  • After injection, transfer the embryos to a new petri dish with fresh E3 medium and incubate at a compromised temperature of 34-35°C to support both the zebrafish and the human cells.[5]

This compound Treatment
  • At 24 hours post-injection (hpi), screen the embryos for successful engraftment and a consistent initial tumor size.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare different concentrations of this compound in E3 medium. Ensure the final DMSO concentration is consistent across all groups (including the vehicle control) and is non-toxic to the embryos (typically ≤ 0.1%).

  • Randomly distribute the engrafted embryos into different treatment groups (e.g., vehicle control, and various concentrations of this compound).

  • Incubate the embryos in the treatment solutions at 34°C. Refresh the treatment solutions daily.

Data Acquisition and Analysis
  • At designated time points (e.g., 24, 48, and 72 hours post-treatment), anesthetize the embryos.

  • Mount the embryos in a small drop of 3% methylcellulose on a glass-bottom dish for imaging.

  • Capture fluorescent images of the tumor area using a fluorescence microscope.

  • Quantify the tumor size by measuring the fluorescent area using image analysis software (e.g., ImageJ).

  • Assess metastasis by counting the number of fluorescent cancer cells that have migrated away from the primary injection site.

  • For anti-angiogenesis studies using Tg(fli1:EGFP) zebrafish, capture images of the GFP-labeled vasculature around the tumor and quantify vessel length and branching.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups with the control group.

Hypothesized Signaling Pathway of this compound

Based on the known mechanisms of similar compounds like Ilicicolin A, it is hypothesized that this compound may exert its anti-cancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. One such putative pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Ilicicolin_C This compound PI3K PI3K Ilicicolin_C->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Metastasis Metastasis mTOR->Metastasis Promotes

Caption: Hypothesized signaling pathway of this compound's anti-cancer activity.

Data Presentation

The following tables present example data that could be generated from the described experiments to evaluate the efficacy of this compound.

Table 1: Effect of this compound on Primary Tumor Growth

Treatment GroupConcentration (µM)Mean Tumor Area (µm²) ± SD (24 hpt)Mean Tumor Area (µm²) ± SD (48 hpt)Mean Tumor Area (µm²) ± SD (72 hpt)% Inhibition of Growth (72 hpt)
Vehicle Control (0.1% DMSO)05012 ± 3508530 ± 58012540 ± 8900
This compound14980 ± 3307250 ± 4909030 ± 65028.0
This compound54890 ± 3105890 ± 4106270 ± 48050.0
This compound104950 ± 3404990 ± 3604510 ± 32064.0

Table 2: Effect of this compound on Cancer Cell Metastasis

Treatment GroupConcentration (µM)Mean Number of Metastatic Foci ± SD (72 hpt)% Inhibition of Metastasis
Vehicle Control (0.1% DMSO)025 ± 40
This compound118 ± 328
This compound510 ± 260
This compound104 ± 184

Table 3: Effect of this compound on Angiogenesis

Treatment GroupConcentration (µM)Mean Sub-intestinal Vessel (SIV) Length (µm) ± SD (72 hpt)% Inhibition of Angiogenesis
Vehicle Control (0.1% DMSO)0350 ± 450
This compound1280 ± 3820
This compound5190 ± 2545.7
This compound10110 ± 1868.6

Conclusion

The zebrafish xenograft model provides a robust and efficient system for the in vivo evaluation of the anti-cancer properties of novel compounds like this compound.[1] The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers to assess the efficacy of this compound in inhibiting tumor growth, metastasis, and angiogenesis. The quantitative data derived from these studies can provide valuable insights into the therapeutic potential of this compound and inform further preclinical development.

References

Application Notes and Protocols: Ilicicolin C for Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin C, predominantly referred to in scientific literature as Ilicicolin H, is a potent, broad-spectrum antifungal agent.[1][2] It functions by selectively inhibiting the fungal mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transport chain responsible for cellular respiration.[1][2] This targeted mechanism of action makes this compound a valuable tool for studying the emergence of drug resistance in fungal pathogens. Resistance to this compound primarily arises from specific mutations within the cytochrome b gene (CYTB), which encodes a core subunit of the cytochrome bc1 complex. These application notes provide detailed protocols for utilizing this compound to investigate mechanisms of antifungal drug resistance.

Data Presentation

Table 1: In Vitro Antifungal Activity of Ilicicolin H
Fungal SpeciesMIC (µg/mL)IC50 (ng/mL) - Cytochrome bc1 ReductaseReference
Candida albicans0.04 - 0.312-3[1]
Candida spp.0.01 - 5.0N/A[1]
Aspergillus fumigatus0.08N/A[1]
Cryptococcus spp.0.1 - 1.56N/A[1]
Saccharomyces cerevisiae0.012 (non-fermentable media)3-5 (nM)[1]

N/A: Not Available

Table 2: Ilicicolin H Activity Against Fungal vs. Mammalian Cytochrome bc1 Complex
Enzyme SourceIC50 (ng/mL)Selectivity (Fold)Reference
Candida albicans NADH:cytochrome c1 reductase0.8>1000[1]
Rat Liver NADH:cytochrome c1 reductase1500[1]
Rhesus Liver NADH:cytochrome c1 reductase500[1]

Signaling Pathway

This compound Mechanism of Action and Resistance Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_resistance Resistance Mechanism ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone Pool (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ProtonGradient Proton Gradient ComplexIII->ProtonGradient H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase O2 -> H2O ComplexIV->ProtonGradient H+ pumping ATP ATP ATP_Synthase->ATP IlicicolinC This compound IlicicolinC->ComplexIII Inhibition ProtonGradient->ATP_Synthase H+ flow CYTB_Gene Cytochrome b (CYTB) Gene Point_Mutation Point Mutation (e.g., G37D/S/C) CYTB_Gene->Point_Mutation mutation Altered_Protein Altered Cytochrome b Protein Point_Mutation->Altered_Protein leads to Reduced_Binding Reduced this compound Binding Altered_Protein->Reduced_Binding results in Reduced_Binding->ComplexIII prevents inhibition

Caption: this compound inhibits Complex III, disrupting ATP synthesis. Resistance arises from CYTB gene mutations.

Experimental Protocols

Generation of this compound-Resistant Fungal Mutants

This protocol describes the in vitro generation of fungal mutants with resistance to this compound, using Candida albicans as an example.

Materials:

  • Candida albicans wild-type strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) agar and broth

  • Sabouraud Dextrose Agar (SDA)

  • This compound (or H) stock solution (in DMSO)

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Sterile spreaders and petri dishes

Procedure:

  • Prepare Inoculum: Inoculate a single colony of C. albicans into 5 mL of YPD broth and incubate overnight at 30°C with shaking.

  • Cell Counting: Measure the optical density (OD600) of the overnight culture and adjust the cell concentration to 1 x 10^7 cells/mL in sterile saline.

  • Plating: Spread 100 µL of the cell suspension (1 x 10^6 cells) onto SDA plates containing varying concentrations of this compound. A common starting point is to use concentrations at 4x, 8x, and 16x the Minimum Inhibitory Concentration (MIC) of the wild-type strain. Include a control plate with DMSO only.

  • Incubation: Incubate the plates at 30°C for 48-72 hours, or until colonies appear on the this compound-containing plates.

  • Isolate Resistant Colonies: Pick individual colonies that grow on the this compound plates and streak them onto fresh SDA plates containing the same concentration of the inhibitor to confirm resistance.

  • Verify Resistance: Grow the confirmed resistant isolates in YPD broth and perform a standard MIC assay to quantify the level of resistance compared to the wild-type strain. Resistant mutants typically show a significant increase in MIC.

  • Storage: Store the verified resistant mutants as glycerol stocks at -80°C for further analysis.

A Prepare C. albicans Inoculum B Plate on SDA with this compound A->B C Incubate and Select Colonies B->C D Isolate and Confirm Resistance C->D E Quantify Resistance (MIC Assay) D->E F Store Resistant Mutants E->F

Caption: Workflow for generating this compound-resistant fungal mutants.

Cytochrome b Gene Sequencing for Mutation Analysis

This protocol outlines the steps for identifying mutations in the CYTB gene of this compound-resistant fungal mutants.

Materials:

  • This compound-resistant and wild-type fungal strains

  • Genomic DNA extraction kit (fungal)

  • PCR primers for the CYTB gene (design based on the target fungal species' sequence)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Agarose gel electrophoresis system

  • Gel extraction kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from overnight cultures of both the wild-type and resistant fungal strains using a commercial kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction using primers flanking the known resistance-conferring regions of the CYTB gene.

    • A typical reaction mixture includes: 100 ng genomic DNA, 10 pmol of each primer, 200 µM dNTPs, 1x PCR buffer, and 1 unit of Taq polymerase.

    • PCR cycling conditions should be optimized but generally consist of an initial denaturation at 95°C, followed by 30-35 cycles of denaturation (95°C), annealing (50-60°C), and extension (72°C), with a final extension at 72°C.

  • Verify PCR Product: Run a small volume of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • Purify PCR Product: Purify the remaining PCR product using a gel extraction kit to remove primers and other reaction components.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the sequencing results from the resistant mutant with the wild-type sequence using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes that result in amino acid substitutions. Mutations in regions corresponding to the Qn site of the cytochrome bc1 complex are of particular interest.

A gDNA Extraction B PCR of CYTB Gene A->B C Agarose Gel Verification B->C D PCR Product Purification C->D E Sanger Sequencing D->E F Sequence Alignment and Analysis E->F

Caption: Workflow for identifying mutations in the cytochrome b gene.

In Vitro Cytochrome bc1 (Complex III) Activity Assay

This protocol measures the enzymatic activity of the cytochrome bc1 complex and its inhibition by this compound.

Materials:

  • Isolated mitochondria from fungal cells

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Ubiquinol (Coenzyme Q2H2 or decylubiquinol) as substrate

  • Cytochrome c (from horse heart)

  • This compound stock solution

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from wild-type and resistant fungal strains using standard differential centrifugation methods.

  • Assay Setup:

    • In a cuvette, add assay buffer, cytochrome c (final concentration ~15-50 µM), and the mitochondrial preparation.

    • For inhibition studies, pre-incubate the mitochondria with varying concentrations of this compound for a few minutes.

  • Initiate Reaction: Start the reaction by adding the substrate ubiquinol (final concentration ~10-50 µM).

  • Measure Activity: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The initial rate of absorbance change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

    • For inhibition studies, plot the enzyme activity against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Efficacy in a Murine Model of Candidiasis

This protocol provides a basic framework for assessing the in vivo efficacy of this compound against Candida albicans infection in mice.

Materials:

  • DBA/2 mice

  • Candida albicans strain (e.g., MY1055)

  • This compound formulation for oral administration (e.g., in 10% aqueous DMSO)

  • Sterile saline

  • Materials for intravenous injection and organ harvesting

Procedure:

  • Infection: Infect mice intravenously with approximately 5 x 10^4 colony-forming units (CFU) of C. albicans.

  • Treatment: Begin treatment a few hours post-infection. Administer this compound orally twice daily for a specified period (e.g., 2 days) at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg). Include a vehicle control group.

  • Endpoint: At a predetermined time point (e.g., 4 days post-infection), euthanize the mice.

  • Fungal Burden Assessment: Aseptically remove the kidneys, homogenize them in sterile saline, and plate serial dilutions onto SDA plates.

  • Data Analysis: After incubation, count the CFUs on the plates to determine the fungal burden in the kidneys of treated versus control animals. A significant reduction in CFU indicates in vivo efficacy.

References

Application Note: Ilicicolin H in High-Throughput Screening for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ilicicolin H is a natural product first isolated from the fungus Cylindrocladium iliciola and Gliocadium roseum.[1][2] It has demonstrated potent and broad-spectrum antifungal activity against various pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus.[1][3] The primary mechanism of action for Ilicicolin H is the highly selective inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III of the electron transport chain).[1][4] This specific mode of action and its high potency make Ilicicolin H an excellent reference compound and tool for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors targeting fungal respiration or related pathways in other diseases.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Ilicicolin H exerts its inhibitory effect by binding to the Qn site of the cytochrome bc1 complex.[5] This action blocks the electron transfer process, specifically the oxidation-reduction of cytochrome b, which is a critical step in mitochondrial respiration.[5] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, ultimately causing cell death in susceptible organisms. Notably, Ilicicolin H shows over 1000-fold selectivity for the fungal cytochrome bc1 complex compared to its mammalian counterpart, highlighting its potential as a selective antifungal agent.[1][3][6] While Ilicicolin H is primarily known for its antifungal properties, other members of the ilicicolin family, such as Ilicicolin A, have been shown to suppress the EZH2 signaling pathway in castration-resistant prostate cancer, suggesting broader therapeutic potential for this class of compounds.[7]

Mitochondrial_ETC cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase H+ Gradient Ilicicolin_H Ilicicolin H Inhibition Ilicicolin_H->Inhibition Inhibition->Complex_III

Caption: Inhibition of the mitochondrial electron transport chain by Ilicicolin H.

Quantitative Data Summary

The inhibitory activity of Ilicicolin H has been quantified against various targets and fungal species. The following tables summarize key performance metrics.

Table 1: Inhibitory Concentration (IC50) of Ilicicolin H against Cytochrome bc1 Complex

Target Source IC50 Value Reference
Saccharomyces cerevisiae bc1 Complex 3-5 nM [5]
Bovine bc1 Complex 200-250 nM [5]
Candida albicans (Complex I-III, NADH) 0.08 µg/mL [1]

| S. cerevisiae (Complex I-III, Ethanol) | 0.008 µg/mL |[1] |

Table 2: Minimum Inhibitory Concentration (MIC) of Ilicicolin H against Pathogenic Fungi

Fungal Species MIC Range (µg/mL) Reference
Candida albicans 0.04 - 0.31 [1]
Other Candida species 0.01 - 5.0 [1]
Cryptococcus species 0.1 - 1.56 [1]

| Aspergillus fumigatus | 0.08 |[1] |

High-Throughput Screening Workflow

A typical HTS campaign to discover novel inhibitors using Ilicicolin H as a positive control involves a multi-stage process. The workflow begins with a primary, target-based biochemical assay, followed by secondary, cell-based assays to confirm activity and assess cytotoxicity.

HTS_Workflow cluster_prep 1. Preparation cluster_screening 2. Screening & Confirmation cluster_validation 3. Validation & Prioritization arrow arrow Lib_Prep Compound Library Preparation Primary_HTS Primary HTS: Biochemical Assay Lib_Prep->Primary_HTS Assay_Dev Assay Development (bc1 Reductase Activity) Assay_Dev->Primary_HTS Hit_ID Hit Identification (>50% Inhibition) Primary_HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Hits Secondary_Assay Secondary Assay: Fungal Growth Inhibition Dose_Response->Secondary_Assay Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Secondary_Assay->Cytotoxicity Lead_Select Lead Prioritization (Selectivity & Potency) Cytotoxicity->Lead_Select SAR SAR & Lead Optimization Lead_Select->SAR Prioritized Leads

Caption: Workflow for a high-throughput screening campaign for bc1 inhibitors.

Experimental Protocols

Protocol 1: Primary HTS - Biochemical Assay for Cytochrome bc1 Complex Inhibition

This protocol describes a 384-well plate-based colorimetric assay to measure the ubiquinol-cytochrome c reductase activity of the cytochrome bc1 complex.

Objective: To identify compounds that inhibit the enzymatic activity of the purified cytochrome bc1 complex.

Materials:

  • Purified cytochrome bc1 complex (from S. cerevisiae or bovine heart mitochondria)

  • Decylubiquinol (DBH2) - Substrate

  • Cytochrome c (from horse heart) - Electron acceptor

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA

  • Ilicicolin H (Positive Control)

  • DMSO (Negative Control)

  • 384-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Methodology:

  • Compound Plating:

    • Dispense 100 nL of test compounds from the library into wells of a 384-well plate using an acoustic liquid handler.

    • Dispense 100 nL of Ilicicolin H (final concentration 1 µM) into positive control wells.

    • Dispense 100 nL of DMSO into negative control wells.

  • Reagent Preparation:

    • Prepare a stock solution of cytochrome c (10 mM) in Assay Buffer.

    • Prepare a fresh stock solution of DBH2 (20 mM) in ethanol just before use.

  • Assay Execution:

    • Add 25 µL of Assay Buffer containing cytochrome c (final concentration 50 µM) to all wells.

    • Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of Assay Buffer containing DBH2 (final concentration 100 µM).

  • Data Acquisition:

    • Immediately place the plate in a microplate spectrophotometer.

    • Measure the increase in absorbance at 550 nm (reduction of cytochrome c) every 30 seconds for 10 minutes.

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic read.

  • Data Analysis:

    • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

    • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive))

    • Identify "hits" as compounds exhibiting >50% inhibition.

Protocol 2: Secondary HTS - Cell-Based Fungal Growth Inhibition Assay

This protocol validates the activity of primary hits in a whole-cell context using a broth microdilution method.

Objective: To determine the minimum inhibitory concentration (MIC) of hit compounds against a fungal strain.

Materials:

  • Candida albicans or Saccharomyces cerevisiae strain

  • Yeast extract-peptone-glycerol (YPG) medium (to ensure dependence on respiration).[1]

  • Resazurin sodium salt (viability indicator)

  • Hit compounds dissolved in DMSO

  • Ilicicolin H (Positive Control)

  • 384-well opaque microplates

  • Plate shaker/incubator

  • Microplate fluorometer

Methodology:

  • Culture Preparation:

    • Grow a fresh culture of the fungal strain in YPG medium overnight at 30°C.

    • Dilute the culture to a final concentration of 1 x 10^4 cells/mL in fresh YPG medium.

  • Compound Plating:

    • Perform a serial dilution of the hit compounds in DMSO, then dilute into YPG medium to create a concentration gradient (e.g., from 100 µM to 0.1 µM).

    • Dispense 50 µL of each compound dilution into the wells of a 384-well plate. Include positive (Ilicicolin H) and negative (DMSO) controls.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared fungal cell suspension to each well.

    • Cover the plate and incubate at 30°C for 24-48 hours with gentle agitation.

  • Viability Measurement:

    • Add 10 µL of Resazurin solution (0.1 mg/mL) to each well.

    • Incubate for an additional 2-4 hours at 30°C.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The reduction of non-fluorescent blue resazurin to fluorescent pink resorufin indicates cell viability.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that inhibits fungal growth by ≥90% compared to the DMSO control.

    • Plot dose-response curves and calculate IC50 values for potent hits.

References

Application Notes and Protocols: Ilicicolin C for Investigating PI3K/AKT Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin C is a natural product that has emerged as a valuable tool for investigating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a critical target for therapeutic intervention.[1] this compound has been shown to suppress the progression of certain cancers, such as prostate cancer, by inhibiting the PI3K/AKT/mTOR pathway.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on this crucial signaling cascade.

Mechanism of Action

This compound exerts its inhibitory effects on the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cellular processes. This compound has been demonstrated to bind to PI3K and AKT proteins and inhibit their expression, thereby blocking the downstream signaling cascade.[1]

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits Experimental Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Western Blot Western Blot This compound Treatment->Western Blot Kinase Assay Kinase Assay This compound Treatment->Kinase Assay IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Phosphorylation Analysis Phosphorylation Analysis Western Blot->Phosphorylation Analysis Direct Inhibition Direct Inhibition Kinase Assay->Direct Inhibition Conclusion Conclusion IC50 Determination->Conclusion Phosphorylation Analysis->Conclusion Direct Inhibition->Conclusion

References

Application Notes & Protocols: Ilicicolin C Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolins are a class of natural products exhibiting significant biological activity. While research has highlighted the potent antifungal and anticancer properties of analogues like Ilicicolin H and Ilicicolin A, their clinical translation faces challenges. Ilicicolin H, a potent inhibitor of the mitochondrial cytochrome bc1 reductase, shows promise against various fungal pathogens and cancer cell lines, but its in vivo efficacy is hampered by high plasma protein binding.[1][2][3] Ilicicolin A has demonstrated antitumor effects in castration-resistant prostate cancer by suppressing the EZH2 signaling pathway.[4][5]

Information regarding Ilicicolin C is not widely available in current literature. Therefore, these application notes extrapolate from the known mechanisms and limitations of related Ilicicolin analogues to propose a framework for developing targeted delivery systems for a hypothetical this compound, aimed at enhancing its therapeutic index for cancer therapy. We hypothesize that encapsulating this compound in a targeted nanocarrier can overcome limitations such as poor solubility and high plasma protein binding, thereby improving bioavailability and enabling site-specific drug action.

This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of a targeted nanoparticle delivery system for this compound.

Targeted Therapy Concept and Signaling Pathways

The proposed strategy involves encapsulating this compound within a biodegradable polymeric nanoparticle, such as one made from Poly(lactic-co-glycolic acid) (PLGA). The nanoparticle surface can be functionalized with a targeting ligand (e.g., folic acid) to actively target receptors overexpressed on cancer cells, facilitating receptor-mediated endocytosis and intracellular drug delivery.[6]

Potential Mechanisms of Action

Based on its analogues, this compound may exert its therapeutic effect through one or more signaling pathways.

  • Mitochondrial Respiration Inhibition (similar to Ilicicolin H): By inhibiting the cytochrome bc1 complex, the compound can disrupt the mitochondrial respiratory chain, leading to decreased ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis.[2]

  • Epigenetic Regulation (similar to Ilicicolin A): The compound might target key epigenetic modulators like the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[5] Suppression of the EZH2 pathway can lead to the reactivation of tumor suppressor genes and cell cycle arrest.[4][5]

cluster_0 Mechanism 1: Mitochondrial Respiration Inhibition Ilicicolin_H This compound (Hypothetical) Cytochrome_bc1 Cytochrome bc1 Complex Ilicicolin_H->Cytochrome_bc1 Inhibits ETC Electron Transport Chain (Complex III) ATP ATP Production Cytochrome_bc1->ATP Blocks ROS ROS Production Cytochrome_bc1->ROS Increases ETC->ATP Drives Apoptosis_M Apoptosis ATP->Apoptosis_M Depletion Leads to ROS->Apoptosis_M Induces

Caption: Putative mechanism of this compound via mitochondrial inhibition.

cluster_1 Mechanism 2: EZH2 Pathway Suppression Ilicicolin_A This compound (Hypothetical) EZH2 EZH2 Protein Ilicicolin_A->EZH2 Promotes Degradation via Proteasome Ubiquitin-Proteasome Pathway Ilicicolin_A->Proteasome H3K27me3 H3K27me3 Methylation EZH2->H3K27me3 Catalyzes Proliferation Cell Proliferation EZH2->Proliferation Promotes Tumor_Suppressors Tumor Suppressor Genes H3K27me3->Tumor_Suppressors Silences Tumor_Suppressors->Proliferation Inhibits

Caption: Putative mechanism of this compound via EZH2 signaling suppression.

Data Presentation: Nanoparticle Formulation Characteristics

The following tables summarize expected quantitative data for a targeted this compound nanoparticle formulation (IliC-NP-Targeted) compared to a non-targeted control (IliC-NP-Non-Targeted) and empty nanoparticles (Blank-NP).

Table 1: Physicochemical Properties

Formulation Particle Size (nm, Z-average) Polydispersity Index (PDI) Zeta Potential (mV)
Blank-NP 155 ± 5.2 0.12 ± 0.02 -25.4 ± 1.5
IliC-NP-Non-Targeted 162 ± 6.1 0.15 ± 0.03 -23.8 ± 1.8

| IliC-NP-Targeted | 175 ± 7.5 | 0.18 ± 0.03 | -18.5 ± 2.1 |

Table 2: Drug Loading and Release Characteristics

Formulation Encapsulation Efficiency (EE%) Drug Loading (DL%) Cumulative Release at 48h (pH 7.4) Cumulative Release at 48h (pH 5.5)
IliC-NP-Non-Targeted 85.3 ± 4.5 8.1 ± 0.5 35.2 ± 3.1% 58.4 ± 4.2%

| IliC-NP-Targeted | 83.9 ± 5.1 | 7.9 ± 0.6 | 33.8 ± 2.9% | 55.9 ± 3.8% |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-loaded nanoparticles are provided below.

Protocol 1: Formulation of Folic Acid-Targeted this compound Nanoparticles

This protocol describes the single emulsion-solvent evaporation method for formulating PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), carboxyl-terminated

  • PLGA-PEG-Folic Acid copolymer

  • This compound

  • Dichloromethane (DCM)

  • Polyvinyl Alcohol (PVA) solution (2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Methodology:

  • Organic Phase Preparation: Dissolve 45 mg of PLGA and 5 mg of PLGA-PEG-Folic Acid in 2 mL of DCM. Add 5 mg of this compound to this solution and vortex until fully dissolved.

  • Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Immediately place the mixture in an ice bath and sonicate using a probe sonicator for 3 minutes (30 seconds on, 15 seconds off cycles) at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at 500 rpm at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to nanoparticle formation.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water after each wash via gentle sonication.

  • Lyophilization: After the final wash, resuspend the nanoparticles in a 5% sucrose solution (as a cryoprotectant) and freeze-dry for 48 hours to obtain a powder. Store at -20°C.

start Start: Prepare Reagents organic_phase 1. Prepare Organic Phase (PLGA + this compound in DCM) start->organic_phase aqueous_phase 2. Prepare Aqueous Phase (PVA in Water) start->aqueous_phase emulsify 3. Emulsification (Add Organic to Aqueous + Stir) organic_phase->emulsify aqueous_phase->emulsify sonicate 4. Sonication (Form Nano-emulsion) emulsify->sonicate evaporate 5. Solvent Evaporation (Harden Nanoparticles) sonicate->evaporate centrifuge 6. Centrifugation (Collect Nanoparticles) evaporate->centrifuge wash 7. Washing Steps (2x) (Remove Impurities) centrifuge->wash lyophilize 8. Lyophilization (Obtain Dry Powder) wash->lyophilize end End: Store at -20°C lyophilize->end

Caption: Workflow for nanoparticle formulation via emulsion-evaporation.

Protocol 2: Physicochemical Characterization

Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

Methodology:

  • Sample Preparation: Reconstitute 1 mg of lyophilized nanoparticles in 1 mL of deionized water. Vortex briefly to ensure complete dispersion.

  • Particle Size and PDI Measurement:

    • Transfer the suspension to a disposable cuvette.

    • Perform the DLS measurement at 25°C with a scattering angle of 173°.

    • Record the Z-average diameter for particle size and the Polydispersity Index (PDI) to assess size distribution. Perform measurements in triplicate.

  • Zeta Potential Measurement:

    • Transfer the suspension to a specialized zeta potential cuvette (e.g., folded capillary cell).

    • Measure the electrophoretic mobility to determine the surface charge (Zeta Potential). Perform measurements in triplicate.

Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Instrumentation: UV-Vis Spectrophotometer or HPLC.

Methodology:

  • Quantify Total Drug (W_total): Accurately weigh 5 mg of lyophilized this compound-loaded nanoparticles. Dissolve in 1 mL of a suitable solvent (e.g., DMSO or acetonitrile) to break the nanoparticles and release the encapsulated drug. Dilute as necessary and measure the absorbance/chromatographic peak area to determine the total amount of this compound.

  • Quantify Free Drug (W_free): After the first centrifugation step during formulation (Protocol 1, Step 6), collect the supernatant. Measure the concentration of this compound in the supernatant to determine the amount of unencapsulated drug.

  • Calculate EE and DL:

    • Encapsulation Efficiency (EE%):

      • EE% = ((W_total - W_free) / W_total) * 100

    • Drug Loading (DL%):

      • W_nanoparticles = Initial weight of polymer and drug.

      • DL% = ((W_total - W_free) / W_nanoparticles) * 100

Protocol 4: In Vitro Drug Release Study

This protocol uses the dialysis bag method to simulate drug release under physiological (pH 7.4) and endosomal (pH 5.5) conditions.[7][8]

Materials:

  • Dialysis tubing (MWCO 12-14 kDa)

  • Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5

  • Shaking incubator

  • UV-Vis Spectrophotometer or HPLC

Methodology:

  • Preparation: Reconstitute 10 mg of lyophilized nanoparticles in 2 mL of the corresponding release buffer (pH 7.4 or 5.5).

  • Dialysis Setup:

    • Soak the dialysis tubing in deionized water as per the manufacturer's instructions.

    • Transfer the 2 mL nanoparticle suspension into the dialysis bag and seal both ends securely.

  • Release Study:

    • Submerge the sealed bag in a container with 50 mL of the same release buffer.

    • Place the container in a shaking incubator set to 37°C and 100 rpm.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the container.

  • Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.[9]

  • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method (UV-Vis or HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loaded in the nanoparticles.

cluster_workflow In Vitro Drug Release Workflow start 1. Reconstitute Nanoparticles in Buffer load_bag 2. Load Suspension into Dialysis Bag start->load_bag submerge 3. Submerge Bag in Release Medium load_bag->submerge incubate 4. Incubate at 37°C with Shaking submerge->incubate sample 5. Withdraw Sample at Time Point 't' incubate->sample replace 6. Replenish with Fresh Buffer sample->replace analyze 7. Analyze Sample (HPLC/UV-Vis) replace->analyze repeat_node Repeat for All Time Points analyze->repeat_node repeat_node->sample Next time point

Caption: Workflow for the in vitro drug release dialysis method.

Disclaimer: This document is intended for informational and research purposes only. The protocols described are generalized and may require optimization for specific laboratory conditions and reagents. All experiments should be conducted in compliance with institutional safety guidelines.

References

Troubleshooting & Optimization

Improving Ilicicolin C solubility for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilicicolin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for biological assays. Please note that while this guide focuses on this compound, data from closely related analogs such as Ilicicolin H and F may be referenced to provide comprehensive guidance due to the limited specific data on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural antibiotic derived from a fungal source.[1] While the specific mechanism for this compound is not extensively detailed in published literature, the Ilicicolin family of compounds, particularly Ilicicolin H, are known as potent and selective inhibitors of the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[2][3][4] They typically bind to the Qn site of the complex, blocking the oxidation-reduction of cytochrome b.[2][5] This inhibition disrupts mitochondrial respiration, leading to its antifungal and cytotoxic effects.

cluster_ETC Mitochondrial Electron Transport Chain cluster_result Result Ubiquinol Ubiquinol (QH2) bc1 Cytochrome bc1 Complex (Complex III) Ubiquinol->bc1 e- donor CytC Cytochrome c bc1->CytC e- transfer ATP_Prod ATP Production (Cellular Respiration) bc1->ATP_Prod Disrupted Ilicicolin This compound/H Ilicicolin->bc1 INHIBITS at Qn site

Caption: Inhibition of the Cytochrome bc1 complex by Ilicicolins.

Troubleshooting Guides

Issue 1: this compound is not dissolving or is precipitating out of solution.

This is a common issue with hydrophobic compounds like the Ilicicolins. Proper solvent selection and handling are critical.

Q2: What is the best solvent for dissolving this compound?

While specific solubility data for this compound is scarce, its analogs provide strong guidance. Ilicicolin F is reported to be soluble in DMSO, Dichloromethane, Ethanol, and Methanol.[6] Ilicicolin H and K are also readily dissolved in DMSO to prepare concentrated stock solutions.[7][8]

  • Recommendation: Start by using 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mg/mL).[8]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous media for my assay. What should I do?

This is expected, as high concentrations of a compound dissolved in a strong organic solvent will often crash out when diluted into an aqueous buffer.

  • Step 1: Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically not exceeding 0.1% to avoid solvent-induced artifacts.[7]

  • Step 2: Use a Surfactant (for in vivo studies): For animal studies, a formulation including DMSO, PEG300, and Tween 80 has been used to improve solubility and delivery of Ilicicolin H.[7]

  • Step 3: Serial Dilutions: Perform serial dilutions of your DMSO stock solution. It is often better to perform an intermediate dilution in your culture medium or buffer before the final dilution.

  • Step 4: Vortexing/Warming: After dilution, vortex the solution thoroughly. Gentle warming in a water bath (e.g., to 37°C) may help, but monitor for compound stability.

start Precipitation Observed? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso lower_dmso Lower stock concentration to reduce final DMSO %. check_dmso->lower_dmso Yes use_surfactant Consider adding a surfactant (e.g., Tween 80) if compatible. check_dmso->use_surfactant No vortex Vortex/sonicate solution after dilution. lower_dmso->vortex use_surfactant->vortex success Solubility Improved vortex->success

Caption: Troubleshooting workflow for this compound solubility issues.

Issue 2: Inconsistent or lower-than-expected activity in assays.

Q4: I'm observing modest or no activity in my in vivo experiments, despite potent in vitro results. Why?

Ilicicolin H is known to have high plasma protein binding, which significantly reduces its bioavailable concentration and can lead to modest in vivo efficacy despite excellent in vitro potency.[3][5] It is highly probable that this compound shares this characteristic.

  • Recommendation: The activity of Ilicicolin H was found to be completely lost in the presence of 50% mouse plasma.[3] When designing in vivo studies, account for high plasma protein binding by adjusting dosing regimens or by using derivatives with improved pharmacokinetic properties.[4]

Q5: My antifungal MIC results vary between experiments. What could be the cause?

The antifungal activity of Ilicicolins can be highly dependent on the metabolic state of the fungi.

  • Carbon Source: The Minimum Inhibitory Concentration (MIC) of Ilicicolin H against S. cerevisiae was found to be significantly influenced by the carbon source in the test medium. Activity was high on glycerol (a non-fermentable carbon source that forces mitochondrial respiration) but very low on glucose (a fermentable carbon source).[9] Ensure your assay medium is consistent and appropriate for testing a mitochondrial inhibitor.

Data Presentation

Table 1: Solubility of Ilicicolin Analogs

CompoundSolventSolubilityReference(s)
Ilicicolin F DichloromethaneSoluble[6]
DMSOSoluble[6]
EthanolSoluble[6]
MethanolSoluble[6]
Ilicicolin H DMSOSoluble (used for stock solutions)[3][7]
Ilicicolin K DMSOSoluble (used for stock solutions)[8]

Table 2: Biological Activity of Ilicicolin Analogs

CompoundTarget/AssayOrganism/Cell LineIC₅₀ / EC₅₀ / MICReference(s)
Ilicicolin F CytotoxicityHeLa cellsEC₅₀ = 0.003 µg/mL[6]
AntifungalA. fumigatusMIC = 1.66-3.33 µg/mL[6]
AntifungalC. albicansMIC = 6.66-13.33 µg/mL[6]
Ilicicolin H Ubiquinol-cytochrome c reductaseS. cerevisiae (yeast)IC₅₀ = 3-5 nM[2]
Ubiquinol-cytochrome c reductaseBovineIC₅₀ = 200-250 nM[2]
AntifungalCandida spp., A. fumigatusSub-µg/mL MICs[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is based on methods used for Ilicicolin H and K.[8]

  • Materials:

    • This compound (solid)

    • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO to 1 mg of this compound).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days).[1][7]

start Weigh this compound add_dmso Add 100% DMSO to desired concentration start->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C (long-term) aliquot->store

Caption: Workflow for preparing an this compound stock solution.

Protocol 2: General Antifungal Susceptibility Testing (Broth Microdilution)

This is a generalized method based on EUCAST guidelines and procedures used for Ilicicolins.[8]

  • Materials:

    • This compound DMSO stock solution

    • Fungal strain (e.g., Candida albicans)

    • Appropriate broth medium (e.g., RPMI, PDB)

    • Sterile 96-well microtiter plates

    • Positive control antifungal (e.g., Fluconazole)

    • Negative control (DMSO)

  • Procedure:

    • Inoculum Preparation: Culture the fungal strain and dilute it in fresh broth to the recommended concentration (e.g., 1–5 × 10⁵ CFU/mL).

    • Drug Dilution: Prepare serial two-fold dilutions of the this compound stock solution across the wells of the 96-well plate using the appropriate broth. Ensure the final DMSO concentration remains constant and non-toxic across all wells.

    • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

    • Controls: Include wells for:

      • Growth Control: Inoculum + broth (no drug).

      • Sterility Control: Broth only (no inoculum).

      • Solvent Control: Inoculum + broth + highest concentration of DMSO used.

      • Positive Control: Inoculum + broth + positive control antifungal.

    • Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 30°C or 35°C) for 24-48 hours.

    • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant inhibition of fungal growth, often measured by visual inspection or by reading the optical density (OD) at 600 nm.

References

Ilicicolin C Stability: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Ilicicolin C in various solvent systems. As a natural product with a complex structure, understanding its stability is crucial for obtaining reliable and reproducible results in experimental settings. This resource offers troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their work with this compound.

Analysis of this compound Structure and Potential for Instability

This compound possesses several functional groups that may be susceptible to degradation under certain conditions. The chemical structure, 3-chloro-4,6-dihydroxy-2-methyl-5-((E)-3-methyl-5-((1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl)pent-2-en-1-yl)benzaldehyde, includes an aldehyde, phenolic hydroxyls, a vinyl group, and a chlorinated aromatic ring. These features suggest potential sensitivity to oxidation, changes in pH, and light exposure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of organic molecules. However, it is crucial to use anhydrous, high-purity DMSO as water content can promote degradation of susceptible compounds.[1][2] For aqueous-based assays, further dilution of the DMSO stock into the appropriate aqueous buffer is recommended. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects on the biological system.

Q2: How should I store this compound, both as a solid and in solution?

A2: As a solid, this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature, such as -20°C or -80°C, to minimize degradation. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] For short-term storage (days to weeks), refrigeration at 4°C may be acceptable, but long-term stability at this temperature should be verified.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways for this compound include:

  • Oxidation: The aldehyde and phenolic hydroxyl groups are susceptible to oxidation. This can be accelerated by exposure to air, light, and the presence of metal ions.

  • Hydrolysis: While less common for the core structure, prolonged exposure to highly acidic or basic aqueous solutions could potentially affect certain functional groups.

  • Isomerization: The double bond in the pentenyl side chain could be subject to isomerization under certain conditions, potentially altering biological activity.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A simple stability study can be performed by incubating this compound in the desired solvent system at the intended experimental temperature. Aliquots can be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of the parent compound over time would indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity over time Compound degradation in the assay medium.Perform a stability study of this compound in the assay medium at the incubation temperature. Consider preparing fresh solutions for each experiment.
Inconsistent results between experiments Instability of stock solutions due to improper storage or handling.Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and use anhydrous DMSO.[3]
Appearance of new peaks in analytical chromatograms Formation of degradation products.Use HPLC-MS to identify the mass of the new peaks and hypothesize their structures. Adjust storage and handling conditions to minimize their formation.
Precipitation of the compound in aqueous buffer Poor solubility of this compound in the final assay buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the assay.

Experimental Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent system.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, ethanol, assay buffer)
  • HPLC or UPLC system with UV or MS detector
  • Analytical column suitable for small molecule analysis (e.g., C18)
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Take an initial sample (T=0) for immediate analysis.
  • Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).
  • Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
  • Analyze all samples by HPLC or UPLC-MS.
  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate is a good starting point.
  • Detection: Monitor the peak area of this compound at its maximum absorbance wavelength or by its mass-to-charge ratio.

3. Data Analysis:

  • Plot the peak area of this compound against time.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Determine the half-life (t½) of the compound under the tested conditions if significant degradation is observed.

Data Presentation

As no specific quantitative data for this compound stability is currently available in the public domain, researchers are encouraged to generate their own data following the protocol above. The results can be summarized in a table similar to the template below for each solvent system tested.

Table 1: Stability of this compound in [Solvent System] at [Temperature]

Time (hours)% this compound RemainingObservations
0100-
1[Value][e.g., No change, color change]
2[Value][e.g., No change, precipitate observed]
4[Value]-
8[Value]-
24[Value]-
48[Value]-

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results start Start prep_stock Prepare this compound Stock Solution start->prep_stock t0_sample T=0 Sample (Immediate Analysis) prep_stock->t0_sample incubate Incubate Solution at Desired Temperature prep_stock->incubate hplc_analysis Analyze Samples by HPLC/UPLC-MS t0_sample->hplc_analysis time_points Collect Aliquots at Various Time Points incubate->time_points time_points->hplc_analysis data_analysis Quantify Peak Area & Calculate % Remaining hplc_analysis->data_analysis report Report Stability Data (e.g., Table, Plot) data_analysis->report

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Ilicicolin C Plasma Protein Binding In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high plasma protein binding of Ilicicolin C and its analogs during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma protein binding a concern?

This compound, often referred to as Ilicicolin H in scientific literature, is a potent, broad-spectrum antifungal agent.[1][2][3][4] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 reductase (Complex III), a key component of the electron transport chain.[1][2] Despite excellent in vitro activity and favorable pharmacokinetic properties such as low clearance and good oral bioavailability, its in vivo efficacy is significantly hampered by high plasma protein binding.[1] This extensive binding to plasma proteins, primarily albumin, reduces the concentration of the free, unbound drug available to reach its target site, thereby diminishing its therapeutic effect.[1][5]

Q2: How is the plasma protein binding of a compound like this compound measured?

Several established in vitro methods are used to determine the extent of plasma protein binding. The most common techniques include:

  • Equilibrium Dialysis (ED): Considered the gold standard, this method involves a semi-permeable membrane separating a chamber containing the drug in plasma from a drug-free buffer chamber.[6][7][8] At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the bound fraction.[8]

  • Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.[7][9] It is a faster method than equilibrium dialysis but can be susceptible to non-specific binding to the filter membrane.[7]

  • Ultracentrifugation: This method separates the free drug from the protein-bound drug by high-speed centrifugation without a membrane, minimizing non-specific binding issues.[7][9]

The unbound fraction (fu) is then calculated and used to assess the potential impact of plasma protein binding on in vivo efficacy.

Q3: What are the general strategies to overcome high plasma protein binding?

There are several approaches researchers can take to mitigate the effects of high plasma protein binding:

  • Structural Modification: Altering the chemical structure of the lead compound is a common strategy. The goal is to reduce the affinity for plasma proteins while maintaining or improving the desired pharmacological activity. This can involve modifying functional groups that contribute to binding, such as acidic moieties.[10]

  • Formulation Strategies: Utilizing drug delivery systems like nanoparticles, liposomes, or prodrugs can alter the pharmacokinetic profile of a drug and reduce its interaction with plasma proteins.

  • Competitive Displacement: Co-administering a second drug that has a higher affinity for the same binding site on plasma proteins can displace the primary drug, thereby increasing its free concentration.[11] This "decoy" drug approach needs careful consideration of potential drug-drug interactions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound and its analogs.

Problem Possible Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency. High plasma protein binding of this compound is limiting the free drug concentration at the target site.1. Quantify Plasma Protein Binding: Use methods like equilibrium dialysis or ultrafiltration to determine the unbound fraction (fu) of your specific this compound analog in the plasma of your animal model. 2. Synthesize and Screen Analogs: Explore structural modifications of this compound. Research has shown that certain derivatives, such as the 4',19-Diacetate and 19-cyclopropyl acetate of Ilicicolin H, have significantly improved plasma protein binding profiles while retaining antifungal activity.[4] 3. Consider Formulation Strategies: Investigate the use of drug delivery systems to protect the compound from extensive plasma protein binding.
Inconsistent results in plasma protein binding assays. The chosen experimental method may have limitations. For example, non-specific binding to the apparatus can be an issue with ultrafiltration.[7]1. Optimize Assay Conditions: Ensure proper experimental controls are in place. For ultrafiltration, pre-saturating the membrane with the compound can help reduce non-specific binding. 2. Cross-Validate with a Different Method: If you are using ultrafiltration, consider validating your results with the gold-standard equilibrium dialysis method.[6][7] 3. Control for Compound Stability: Ensure your compound is stable in plasma for the duration of the assay.
Difficulty in translating in vitro binding data to in vivo outcomes. The relationship between in vitro plasma protein binding and in vivo efficacy is complex and influenced by other factors like tissue distribution and clearance.[5]1. Measure Unbound Concentrations in Tissues: If possible, measure the unbound concentration of your compound in the target tissue to get a more accurate picture of target engagement. 2. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to better understand the relationship between drug exposure (both total and unbound) and the observed pharmacological effect.

Quantitative Data Summary

The following table summarizes the in vitro activity and plasma protein binding characteristics of Ilicicolin H and some of its derivatives. This data can help guide the selection and development of analogs with improved in vivo potential.

CompoundTarget OrganismIn Vitro Activity (MIC/IC50)Plasma Protein Binding Improvement (vs. Ilicicolin H)Reference
Ilicicolin H Candida albicansMIC: >1000 ng/mL (in 10% mouse serum)-[1]
Cytochrome bc1 reductaseIC50: 2-3 ng/mL-[1][2]
Ilicicolin H 4',19-Diacetate Antifungal activity retained->20-fold[4]
Ilicicolin H 19-Cyclopropyl Acetate Antifungal activity retained->20-fold[4]

Experimental Protocols

1. Determination of Plasma Protein Binding using Equilibrium Dialysis

This protocol provides a general workflow for assessing the plasma protein binding of a test compound.

  • Preparation: Prepare the test compound stock solution in a suitable solvent (e.g., DMSO). Spike the compound into the plasma of the desired species (e.g., mouse, human) at the final desired concentration.

  • Dialysis Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 5-10 kDa molecular weight cut-off). Add the plasma sample containing the test compound to one side of the membrane (the plasma chamber) and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other side (the buffer chamber).

  • Equilibration: Incubate the dialysis plate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically for each compound.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

2. In Vitro Cytochrome bc1 Reductase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound analogs on their molecular target.

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Saccharomyces cerevisiae or rat liver) using standard differential centrifugation techniques.

  • Assay Buffer: Prepare an appropriate assay buffer containing substrates for the electron transport chain (e.g., NADH or succinate) and an electron acceptor (cytochrome c).

  • Inhibitor Preparation: Prepare serial dilutions of the this compound analog to be tested.

  • Assay Procedure: In a microplate, combine the isolated mitochondria, assay buffer, and varying concentrations of the test compound. Initiate the reaction by adding the substrate.

  • Measurement: Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm using a spectrophotometer.

  • Data Analysis: Calculate the rate of cytochrome c reduction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Equilibrium Dialysis Assay cluster_analysis Analysis & Calculation prep1 Prepare Test Compound Stock prep2 Spike Compound into Plasma prep1->prep2 assay1 Load Plasma & Buffer into Dialysis Device prep2->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 assay3 Collect Samples from Both Chambers assay2->assay3 analysis1 Analyze Compound Concentration (LC-MS/MS) assay3->analysis1 analysis2 Calculate Fraction Unbound (fu) analysis1->analysis2 signaling_pathway cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Ilicicolin_C This compound Ilicicolin_C->Complex_III Inhibition

References

Technical Support Center: Optimizing Ilicicolin Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Ilicicolin H in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ilicicolin H and what is its primary mechanism of action?

A1: Ilicicolin H is a natural product first isolated from the fungus Cylindrocladium ilicicola.[1] It exhibits potent, broad-spectrum antifungal activity.[2] Its primary mechanism of action is the specific inhibition of the mitochondrial electron transport chain by targeting the cytochrome bc1 complex (also known as Complex III).[3] Ilicicolin H binds to the Qn site of this complex, blocking electron transfer and thereby inhibiting cellular respiration.[1][4]

Q2: How should I dissolve and store Ilicicolin H?

A2: Ilicicolin H is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[3] For long-term storage, this stock solution should be aliquoted to avoid repeated freeze-thaw cycles and kept at -80°C. For short-term use (within a week), aliquots can be stored at 4°C.[5]

Q3: What is a typical starting concentration for Ilicicolin H in cell culture experiments?

A3: The effective concentration of Ilicicolin H is highly dependent on the cell type. For fungal cells, particularly Candida and Saccharomyces species, the Minimum Inhibitory Concentration (MIC) can be in the sub-µg/mL range.[6] For mammalian cancer cell lines, inhibitory concentrations (IC50) have also been reported in the low µg/mL range.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: Are there any known challenges when working with Ilicicolin H in vitro?

A4: Yes, two primary challenges have been identified. First, the antifungal activity of Ilicicolin H can be significantly influenced by the carbon source in the culture medium. Its potency is much higher in media containing a non-fermentable carbon source like glycerol, as this forces cells to rely on the mitochondrial respiration that Ilicicolin H inhibits.[3][6] Second, Ilicicolin H has a strong tendency to bind to plasma proteins.[1] If your cell culture medium is supplemented with a high percentage of serum (e.g., Fetal Bovine Serum), this binding can reduce the bioavailable concentration of the compound, necessitating the use of higher initial concentrations.[6]

Troubleshooting Guide

Problem: I am not observing any effect of Ilicicolin H on my cells.

  • Is your Ilicicolin H concentration appropriate?

    • Cause: The required concentration can vary significantly between cell types. Fungal cells are generally more sensitive than mammalian cells.[4][6]

    • Solution: Perform a dose-response curve (e.g., from 0.01 µg/mL to 50 µg/mL) to determine the effective concentration range for your specific cell line. Refer to the data tables below for reported effective concentrations.

  • Could the carbon source in the medium be affecting the results?

    • Cause: For yeast and other fungi, the presence of glucose allows cells to bypass the mitochondrial respiratory chain via fermentation, thus masking the inhibitory effect of Ilicicolin H.[3][7]

    • Solution: If you are working with fungal cells, use a culture medium containing a non-fermentable carbon source, such as glycerol, to ensure reliance on the respiratory pathway targeted by Ilicicolin H.[6]

  • Is serum protein binding reducing the bioavailability of the compound?

    • Cause: Ilicicolin H is known to have high plasma protein binding, which can sequester the compound and reduce its effective concentration in cultures with high serum content.[1][6]

    • Solution: Consider reducing the serum percentage in your culture medium during the treatment period, if your cells can tolerate it. Alternatively, you may need to increase the concentration of Ilicicolin H to compensate for the amount bound to serum proteins.

Problem: I am observing excessive and unexpected cell death.

  • Is the concentration of the DMSO solvent too high?

    • Cause: DMSO is toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. If higher concentrations are unavoidable, you must run a vehicle control (medium with the same DMSO concentration but without Ilicicolin H) to confirm that the observed cytotoxicity is not due to the solvent.[5]

  • Is the Ilicicolin H concentration too high for your cell line?

    • Cause: You may be using a concentration that is far above the cytotoxic threshold for your specific cells.

    • Solution: Conduct a cytotoxicity assay (see Protocol 2 below) to determine the half-maximal inhibitory concentration (IC50). This will allow you to select a dose that is relevant to your experimental question, whether it's sublethal inhibition or inducing cell death.

Problem: My results are inconsistent between experiments.

  • Is your stock solution of Ilicicolin H stable?

    • Cause: Repeated freeze-thaw cycles can degrade the compound. The stability of polyphenolic compounds in culture media can also be a factor.[5][8]

    • Solution: Aliquot your stock solution upon preparation to minimize freeze-thaw cycles. Protect the stock solution from light.[5] Consider performing stability tests of Ilicicolin H in your specific culture medium if you suspect degradation over the course of your experiment.[8]

  • Are you using a consistent experimental setup?

    • Cause: Minor variations in cell seeding density, serum concentration, or incubation time can lead to different outcomes.

    • Solution: Standardize your protocols meticulously. Ensure that cell passage number, confluency at the time of treatment, and all reagent concentrations are kept consistent across all experiments.

Quantitative Data Summary

Table 1: In Vitro Antifungal Activity of Ilicicolin H

OrganismAssay TypeEffective ConcentrationNotes
Candida albicansMIC0.04 - 0.31 µg/mLActivity is dependent on the specific strain.
Candida spp. (various)MIC0.01 - 5.0 µg/mL
Cryptococcus spp.MIC0.1 - 1.56 µg/mLGenerally superior to comparator drugs.
Aspergillus fumigatusMIC0.08 µg/mL
Saccharomyces cerevisiaeIC50 (bc1 complex)3-5 nMInhibition of the isolated enzyme complex.[4]
S. cerevisiae / C. albicansMIC0.012 / 0.025 µg/mLIn media with glycerol as the carbon source.[6]
S. cerevisiae / C. albicansMIC>50 µg/mLIn media with glucose as the carbon source.[6]

Table 2: Reported In Vitro Activity of Ilicicolin H Against Mammalian Cancer Cell Lines

Cell LineCancer Type
DLD-1Colon Adenocarcinoma
A549Non-small Cell Lung Carcinoma
PC-3Prostate Carcinoma
22Rv1Prostate Carcinoma
Huh7Hepatocellular Carcinoma
HepG2Hepatocellular Carcinoma
(Note: Specific IC50 values for these cell lines were cited as being investigated, but quantitative data is not available in the provided search results.[3] Researchers should determine this empirically.)

Table 3: Recommended Solvent and Storage Conditions

ParameterRecommendation
SolventDMSO
Max DMSO in Culture< 0.1% (final concentration)
Long-term Storage-80°C (in aliquots)
Short-term Storage4°C (up to one week)

Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) in Yeast

This protocol is adapted from standard antifungal susceptibility testing methods.

  • Prepare Ilicicolin H Stock: Dissolve Ilicicolin H in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Culture Medium: Use a medium containing a non-fermentable carbon source like glycerol (e.g., YPG medium: 1% yeast extract, 2% peptone, 3% glycerol).

  • Prepare Yeast Inoculum: Culture yeast cells overnight in the chosen medium. Dilute the culture to a standardized density (e.g., 1 x 10^5 cells/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Ilicicolin H stock solution in the culture medium to achieve a range of final concentrations (e.g., from 10 µg/mL down to 0.01 µg/mL).

  • Inoculation: Add the standardized yeast inoculum to each well. Include a positive control (no drug) and a negative control (no cells).

  • Incubation: Incubate the plate at the optimal temperature for your yeast strain (e.g., 30°C) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of Ilicicolin H that visibly inhibits yeast growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Determining IC50 using an MTT Assay in Mammalian Cells

This protocol measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to determine cytotoxicity.

  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare Ilicicolin H Dilutions: Prepare a series of dilutions of your Ilicicolin H stock solution in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Ilicicolin H. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilize Formazan: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Calculate IC50: Plot the percentage of cell viability against the logarithm of the Ilicicolin H concentration. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration that inhibits cell viability by 50%.

Mandatory Visualizations

G cluster_0 Mitochondrial Inner Membrane cluster_1 Complex III (Cytochrome bc1) UQH2 Ubiquinol (UQH2) Qo Qo Site UQH2->Qo e- UQ Ubiquinone (UQ) CytC_ox Cytochrome C (ox) CytC_red Cytochrome C (red) CytC_ox->CytC_red Qo->CytC_ox e- Qi Qi Site Qi->UQ e- IlicicolinH Ilicicolin H IlicicolinH->Qi INHIBITS

Caption: Mechanism of Ilicicolin H action on the mitochondrial electron transport chain.

G start Start: Prepare Ilicicolin H Stock in DMSO dose_response 1. Perform Initial Dose-Response (e.g., 0.01 to 50 µg/mL) start->dose_response assay 2. Choose Assay: - MIC (Fungi) - Cytotoxicity (e.g., MTT for Mammalian) dose_response->assay media_check 3. Media Consideration: - Non-fermentable carbon for fungi? - Serum percentage? assay->media_check run_exp 4. Run Experiment with Controls (Vehicle & No Treatment) media_check->run_exp analyze 5. Analyze Data: Determine MIC or IC50 run_exp->analyze optimize 6. Optimize and Repeat: Narrow concentration range for further experiments analyze->optimize G start Problem: Unexpected Experimental Result no_effect No Effect Observed start->no_effect e.g., No Inhibition high_death High Cell Death start->high_death e.g., High Cytotoxicity check_conc Is concentration too low? (Perform dose-response) no_effect->check_conc check_dmso Is DMSO > 0.1%? (Run vehicle control) high_death->check_dmso check_media Is media composition correct? (Carbon source for fungi) check_conc->check_media check_serum Is serum binding an issue? (Reduce serum or increase dose) check_media->check_serum check_ic50 Is concentration too high? (Perform cytotoxicity assay) check_dmso->check_ic50

References

Ilicicolin C degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ilicicolin analogs. The information provided is based on available data for related compounds, primarily Ilicicolin H and K, as specific degradation pathways for Ilicicolin C are not extensively documented in scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for ilicicolin compounds?

While specific degradation pathways for this compound are not well-documented, based on the chemical structure of ilicicolin analogs, potential degradation may occur through oxidation, hydrolysis, or photodegradation. The complex polyketide structure with multiple functional groups presents several sites susceptible to chemical modification. For instance, the decalin moiety and the pyridone ring could be subject to oxidative metabolism.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of an ilicicolin sample. What could be the cause?

Unexpected peaks can arise from several sources:

  • Degradation Products: Ilicicolins can degrade over time, especially if not stored properly. Exposure to light, elevated temperatures, or reactive chemicals can lead to the formation of byproducts.

  • Isomers: The biosynthesis of ilicicolins can produce stereoisomers, such as 8-epi-ilicicolin H, which may appear as distinct peaks in your chromatogram.[1]

  • Shunt Metabolites: In biological production systems, such as fungal cultures, "shunt" metabolites can be produced alongside the main ilicicolin product.[1][2][3] These are structurally related compounds that arise from alternative biosynthetic pathways.

  • Contamination: Impurities from the extraction solvent, collection tubes, or the biological matrix can also result in extraneous peaks.

Q3: What is the known stability of ilicicolin analogs?

Direct stability data for this compound is limited. However, studies on the recently discovered Ilicicolin K suggest it may be more stable than Ilicicolin H.[4] The stability of any ilicicolin compound can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. It is recommended to perform stability studies under your specific experimental conditions.

Q4: How can I assess the stability of my ilicicolin sample?

A stability study typically involves analyzing the concentration of the parent compound and the appearance of any degradation products over time under defined conditions (e.g., temperature, pH, light exposure). A common method is to use a stability-indicating HPLC or LC-MS method.

Troubleshooting Guides

Issue 1: Poor reproducibility of experimental results.
  • Possible Cause: Degradation of the ilicicolin stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of the ilicicolin analog.

    • Compare Results: Re-run the experiment with the fresh stock solution and compare the results to those obtained with the older stock.

    • Storage Conditions: Ensure that stock solutions are stored at or below -20°C and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.

Issue 2: Loss of antifungal activity of an ilicicolin compound.
  • Possible Cause: Chemical degradation leading to inactive byproducts. Ilicicolin H's antifungal activity is linked to its ability to inhibit the mitochondrial cytochrome bc1 reductase.[5][6] Structural changes can lead to a loss of this activity.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the purity of the ilicicolin sample using HPLC-UV or LC-MS to check for the presence of degradation products.

    • Bioassay with a Fresh Sample: Perform the antifungal assay with a freshly prepared or newly acquired sample of the ilicicolin.

    • Structure-Activity Relationship: Be aware that modifications to the ilicicolin structure can significantly impact its biological activity.[5][7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Ilicicolin Analysis

This protocol provides a general method for the analysis of ilicicolin analogs. Method optimization will be required for specific compounds and matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), optional for improved peak shape

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: Acetonitrile with 0.1% FA

  • Gradient Elution:

    • A typical gradient could be: 5% B to 95% B over 20 minutes.

    • Flow rate: 1.0 mL/min

  • Detection:

    • UV detection at a wavelength determined by the UV spectrum of the specific ilicicolin analog (typically in the range of 254-320 nm).

  • Sample Preparation:

    • Dissolve the ilicicolin standard or sample in a suitable solvent (e.g., methanol, DMSO) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Reported Ilicicolin Analogs and Byproducts

Compound NameMolecular FormulaKey CharacteristicsReference
Ilicicolin HC₂₇H₃₁NO₄Potent antifungal agent, inhibits cytochrome bc1 reductase.[5]
8-epi-ilicicolin HC₂₇H₃₁NO₄An epimer of Ilicicolin H.[1]
Ilicicolin KC₂₇H₂₉NO₅A novel analog with an additional hydroxylation and intramolecular etherification. Appears to be more stable than Ilicicolin H.[4][8][9]
Chain-truncated pyridoneNot specifiedA shunt metabolite observed during the biosynthesis of Ilicicolin H.[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC / LC-MS Analysis filter->hplc data Data Acquisition hplc->data peak_integration Peak Integration & Quantification data->peak_integration byproduct_id Byproduct Identification (MS/MS) data->byproduct_id stability_assessment Stability Assessment peak_integration->stability_assessment

Caption: Experimental workflow for the analysis of this compound stability and byproduct formation.

troubleshooting_logic decision decision start Unexpected Peaks in Chromatogram check_isomers Are known isomers or shunt products reported? start->check_isomers check_storage Review sample storage and handling check_isomers->check_storage No run_control Analyze a fresh, high-purity standard check_isomers->run_control Yes check_storage->run_control compare Compare chromatograms run_control->compare degradation Peaks absent in standard suggest degradation compare->degradation contamination Peaks present in blank suggest contamination compare->contamination isomer_id Peaks match known isomers compare->isomer_id

Caption: Troubleshooting logic for identifying the source of unexpected peaks in this compound analysis.

References

Minimizing off-target effects of Ilicicolin C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ilicicolin C (also commonly known in literature as Ilicicolin H). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and addressing common issues encountered during experimentation with this compound.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experiments with this compound.

Issue 1: High levels of cytotoxicity observed even at low concentrations.

  • Possible Cause 1: Off-target inhibition of mammalian mitochondrial respiration.

    • Explanation: While this compound is significantly more potent against fungal cytochrome bc1 complex, at higher concentrations it can inhibit the mammalian equivalent, leading to broad cytotoxicity.[1]

    • Solution:

      • Titrate Down: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect in your model system.

      • Use Appropriate Controls: Include a positive control for mitochondrial dysfunction (e.g., Antimycin A) and a negative control (vehicle).

      • Monitor Mitochondrial Health: Use assays such as MTT or Seahorse XF to monitor mitochondrial respiration and cellular metabolism.

  • Possible Cause 2: Induction of Apoptosis.

    • Explanation: Inhibition of the mitochondrial electron transport chain can trigger the intrinsic apoptotic pathway.

    • Solution:

      • Assess Apoptosis Markers: Perform assays for caspase-3/7 activation, PARP cleavage, or use Annexin V staining to quantify apoptotic cells.

      • Time-Course Experiment: Shorten the incubation time with this compound to capture the primary effects before widespread apoptosis occurs.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: High plasma protein binding.

    • Explanation: this compound has been reported to have high plasma protein binding, which can reduce its effective concentration in cell culture media containing serum.[1][2]

    • Solution:

      • Reduce Serum Concentration: If your cell culture conditions permit, consider reducing the percentage of serum in your media during the treatment period.

      • Use Serum-Free Media: For short-term experiments, switching to a serum-free medium during this compound treatment may be an option.

      • Consider Analogs: If available, analogs of this compound with reduced plasma protein binding may provide more consistent results.

  • Possible Cause 2: Potential off-target interaction with PGK1.

    • Explanation: In some cancer cell lines, this compound has been suggested to bind to Phosphoglycerate Kinase 1 (PGK1), an enzyme involved in glycolysis.[3]

    • Solution:

      • Evaluate Glycolytic Function: Measure lactate production and glucose uptake in your experimental system to assess any effects on glycolysis.

      • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally unrelated inhibitor of the cytochrome bc1 complex to distinguish between on-target and potential off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (H) to aid in experimental design.

Table 1: IC50 Values of this compound (H) against Cytochrome bc1 Complex

Organism/SystemTargetIC50Reference(s)
Saccharomyces cerevisiaeCytochrome bc1 Complex3-5 nM[4]
Candida albicansNADH:cytochrome c oxidoreductase0.8 ng/mL (~1.85 nM)[1]
BovineCytochrome bc1 Complex200-250 nM[4]
Rat LiverCytochrome bc1 Reductase1500 ng/mL[1]
Rhesus LiverNADH:cytochrome c oxidoreductase500 ng/mL[1]

Table 2: Antifungal Activity (MIC) of this compound (H)

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference(s)
Candida albicans0.04 - 0.31 µg/mL[1]
Cryptococcus neoformans0.1 - 1.56 µg/mL[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay

  • Cell Seeding: Plate your cells of interest at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of this compound dilutions in your cell culture medium. A common starting range is from 1 nM to 10 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, to determine the concentration at which this compound exhibits its desired effect without causing excessive cytotoxicity.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value in your specific cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and well-established molecular target of this compound (commonly referred to as Ilicicolin H in scientific literature) is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][4][5] It specifically binds to the Qn site of this complex, thereby inhibiting mitochondrial respiration.[4][6]

Q2: Is this compound an inhibitor of the Hedgehog signaling pathway?

A2: There is currently no direct evidence to suggest that this compound is a direct inhibitor of the Hedgehog (Hh) signaling pathway. The initial association may be a misconception. However, there is an indirect link between mitochondrial function and the Hh pathway. Some studies have shown that Hh signaling can influence mitochondrial bioenergetics and dynamics.[4][7] Therefore, it is plausible that a potent mitochondrial inhibitor like this compound could indirectly affect pathways sensitive to the cell's metabolic state, which may include the Hh pathway in certain cellular contexts. Researchers should validate any observed effects on the Hh pathway with established pathway inhibitors (e.g., vismodegib, sonidegib) to distinguish between direct and indirect effects.[8]

Q3: What are the known off-target effects of this compound?

A3: The most well-documented off-target effect is the inhibition of the mammalian cytochrome bc1 complex, although with significantly lower potency (over 1000-fold selectivity for the fungal target has been reported).[1] Additionally, one study has suggested that this compound may bind to Phosphoglycerate Kinase 1 (PGK1) , an enzyme in the glycolytic pathway, in hepatocellular carcinoma cells.[3]

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: To minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Based on a careful dose-response analysis, use the lowest concentration of this compound that produces the desired on-target effect.

  • Employ Control Compounds: Use a structurally different inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition.

  • Orthogonal Assays: Validate your findings using multiple, independent assays.

  • Consider the Genetic Background: The genetic background of your cell line or model organism can influence its susceptibility to off-target effects.

Q5: Are there any known analogs of this compound with improved properties?

A5: Yes, several semi-synthetic derivatives of Ilicicolin H have been developed to improve its properties, such as reducing its high plasma protein binding. Additionally, naturally occurring analogs like Ilicicolin J and Ilicicolin K have been identified, with Ilicicolin J showing comparable antifungal activity to Ilicicolin H.[2]

Visualizations

cluster_0 This compound Action This compound This compound Cytochrome bc1 Complex (Complex III) Cytochrome bc1 Complex (Complex III) This compound->Cytochrome bc1 Complex (Complex III) Inhibits (Qn site) Mitochondrial Respiration Mitochondrial Respiration Cytochrome bc1 Complex (Complex III)->Mitochondrial Respiration Blocked ATP Production ATP Production Mitochondrial Respiration->ATP Production Decreased

Caption: Mechanism of action of this compound.

Start Start Dose-Response Assay Dose-Response Assay Start->Dose-Response Assay Determine Lowest Effective Conc. Determine Lowest Effective Conc. Dose-Response Assay->Determine Lowest Effective Conc. Perform Primary Experiment Perform Primary Experiment Determine Lowest Effective Conc.->Perform Primary Experiment Control Experiments Control Experiments Perform Primary Experiment->Control Experiments Orthogonal Validation Orthogonal Validation Perform Primary Experiment->Orthogonal Validation Negative Control (Vehicle) Negative Control (Vehicle) Control Experiments->Negative Control (Vehicle) Include Positive Control (e.g., Antimycin A) Positive Control (e.g., Antimycin A) Control Experiments->Positive Control (e.g., Antimycin A) Include Assess Off-Target Effects Assess Off-Target Effects Orthogonal Validation->Assess Off-Target Effects Final Analysis Final Analysis Assess Off-Target Effects->Final Analysis

Caption: Experimental workflow for minimizing off-target effects.

High Cytotoxicity High Cytotoxicity Concentration Too High? Concentration Too High? High Cytotoxicity->Concentration Too High? Titrate Down Titrate Down Concentration Too High?->Titrate Down Yes Apoptosis Induction? Apoptosis Induction? Concentration Too High?->Apoptosis Induction? No Shorten Incubation Time Shorten Incubation Time Apoptosis Induction?->Shorten Incubation Time Yes Check Apoptosis Markers Check Apoptosis Markers Apoptosis Induction?->Check Apoptosis Markers Yes

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: Enhancing Ilicicolin C & Analogs Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of Ilicicolin C and its related analogs, such as Ilicicolin H, K, and J, from fungal fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process aimed at producing Ilicicolin compounds.

Issue Potential Cause Recommended Solution
Low or No Ilicicolin Production The biosynthetic gene cluster (BGC) for Ilicicolin is silent under standard laboratory conditions.[1][2][3][4]Overexpress the pathway-specific transcription factor, such as TriliR in Trichoderma reesei, to activate the silent BGC.[1][2][3][4]
Suboptimal fermentation medium composition.[5][6]Systematically vary media components such as carbon and nitrogen sources, salts, and nutrient concentrations.[6][7] Rich media containing yeast extract and oatmeal can be effective for inducing secondary metabolite production.[5]
Inappropriate culture conditions (pH, temperature, aeration).[7][8]Optimize pH, temperature, and agitation/aeration rates. For example, some Streptomyces species show maximum production at a pH of 7 and a temperature of 30°C.[7]
Inconsistent Yields Between Batches Variability in inoculum quality or quantity.Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture.
Inconsistent media preparation.Ensure precise measurement and thorough mixing of all media components. Prepare media in larger batches if possible to minimize variability.
Production of Undesired Analogs or Shunt Products Host-specific metabolic pathways interacting with the Ilicicolin biosynthesis.[9][10]Consider using a different heterologous expression host. For instance, Aspergillus oryzae has been observed to produce novel shunt metabolites when expressing the Ilicicolin H BGC.[9][10]
Precursor availability favoring alternative pathways.Implement precursor-directed biosynthesis by feeding specific amino acids or carboxylic acids to the culture.[11]
Difficulty in Product Isolation and Purification Co-extraction of interfering compounds from the fermentation broth.Optimize the extraction solvent system and consider a preliminary clean-up step using solid-phase extraction (SPE).[6]
Low concentration of the target compound.Scale up the fermentation volume after optimizing the yield at a smaller scale.

Frequently Asked Questions (FAQs)

Q1: What are the known fungal strains that produce Ilicicolin and its analogs?

Several fungal species have been identified as producers of Ilicicolin H and related compounds. These include Cylindrocladium ilicicola, Gliocladium roseum, Neonectria sp. DH2, Talaromyces variabile, and Trichoderma reesei.[1][12][13] While the biosynthetic gene cluster for Ilicicolin H is often silent in T. reesei under standard conditions, it can be activated through genetic engineering.[1][2][3][4]

Q2: How can I activate the silent Ilicicolin biosynthetic gene cluster in my fungal strain?

A common and effective method is to overexpress the pathway-specific transcription factor. For the Ilicicolin BGC in Trichoderma reesei, overexpression of the transcription factor TriliR has been shown to successfully activate the gene cluster and lead to high-yield production of Ilicicolin H and the novel analog, Ilicicolin K.[1][2][3]

Q3: What are the key environmental factors to consider for optimizing Ilicicolin production?

The production of fungal secondary metabolites is highly sensitive to environmental conditions.[14] Key factors to optimize include:

  • Media Composition: Carbon and nitrogen sources, as well as the presence of trace metals and vitamins, can significantly influence yield.[5]

  • pH: The optimal pH can vary between strains, but a neutral pH is often a good starting point.[7]

  • Temperature: Most fungi have an optimal temperature range for growth and secondary metabolite production, typically between 25-30°C.[7][14]

  • Aeration and Agitation: Adequate oxygen supply is crucial for many fungal fermentations.[8]

Q4: Can I increase the yield of Ilicicolin by feeding precursors?

Yes, precursor-directed biosynthesis is a viable strategy for enhancing the production of polyketides like Ilicicolin.[11] The Ilicicolin backbone is synthesized from a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[13][15] Therefore, feeding the culture with precursors such as specific amino acids (like tyrosine) or carboxylic acids could potentially increase the yield of the desired Ilicicolin analog.[11][16]

Q5: What is the biosynthetic pathway for Ilicicolin H?

The biosynthesis of Ilicicolin H involves a multi-step enzymatic process encoded by the ili or icc gene cluster. The core structure is assembled by a PKS-NRPS enzyme (IliA/IccA) which condenses polyketide building blocks with a tyrosine residue to form a tetramic acid intermediate.[13][15][16] This intermediate then undergoes a ring expansion catalyzed by a cytochrome P450 monooxygenase (IliC/IccC) to form the pyridone ring. Subsequently, a Diels-Alderase (IliD/IccD) facilitates an intramolecular reaction to construct the decalin core. Finally, an epimerase (IccE) may be required for the formation of the final Ilicicolin H stereochemistry in some hosts.[10][16]

Experimental Protocols

Protocol 1: Overexpression of the TriliR Transcription Factor in Trichoderma reesei

This protocol outlines the general steps for activating the Ilicicolin biosynthetic gene cluster in T. reesei by overexpressing the TriliR transcription factor.

  • Vector Construction:

    • Amplify the triliR gene from the genomic DNA of T. reesei.

    • Clone the amplified triliR gene into an expression vector under the control of a strong constitutive or inducible promoter suitable for T. reesei.

    • Incorporate a selectable marker (e.g., hygromycin resistance) into the vector for transformant selection.

  • Fungal Transformation:

    • Prepare protoplasts from young mycelia of T. reesei.

    • Transform the protoplasts with the overexpression vector using a polyethylene glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

  • Screening and Confirmation:

    • Isolate individual transformants and cultivate them in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the production of Ilicicolin H and K using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Confirm the overexpression of triliR in positive transformants using reverse transcription-quantitative PCR (RT-qPCR).

Protocol 2: Media Optimization for Ilicicolin Production

This protocol describes a systematic approach to optimizing the fermentation medium for enhanced Ilicicolin production.

  • Baseline Culture:

    • Establish a baseline fermentation using a standard fungal medium (e.g., Potato Dextrose Broth - PDB).[13][17]

    • Inoculate with a standardized amount of fungal spores or mycelia.

    • Incubate under defined conditions (e.g., 25-30°C, 150-200 rpm).

  • One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE):

    • Carbon Source: Systematically replace the standard carbon source (e.g., glucose) with other sugars (e.g., sucrose, fructose, maltose) or complex carbohydrates (e.g., starch, oatmeal) at varying concentrations.

    • Nitrogen Source: Test different organic (e.g., peptone, yeast extract, casein) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources.

    • Precursor Supplementation: Add potential precursors, such as L-tyrosine, to the medium at different concentrations and time points during fermentation.

    • Trace Elements: Evaluate the effect of supplementing the medium with trace metal solutions.

  • Analysis and Selection:

    • After a set fermentation period (e.g., 7-14 days), harvest the cultures.

    • Extract the Ilicicolin compounds and quantify the yield using HPLC.

    • Select the media components and concentrations that result in the highest Ilicicolin yield for further optimization or scale-up.

Visualizations

Ilicicolin_Biosynthesis_Workflow Experimental Workflow for Enhancing Ilicicolin Production cluster_strain Strain Selection & Engineering cluster_fermentation Fermentation Optimization cluster_analysis Analysis & Isolation strain Select Producer Strain (e.g., T. reesei) genetic_mod Genetic Engineering (e.g., TriliR Overexpression) strain->genetic_mod media_opt Media Optimization (Carbon, Nitrogen, Precursors) genetic_mod->media_opt Optimized Strain culture_opt Culture Condition Optimization (pH, Temp, Aeration) media_opt->culture_opt extraction Extraction of Secondary Metabolites culture_opt->extraction Fermentation Broth analysis HPLC-MS Analysis & Quantification extraction->analysis purification Purification of Ilicicolin analysis->purification final_product final_product purification->final_product High-Yield this compound/Analogs

Caption: Workflow for enhancing Ilicicolin production.

Ilicicolin_H_Biosynthesis Simplified Biosynthetic Pathway of Ilicicolin H pk_nrps Polyketide + Tyrosine tetramic_acid Tetramic Acid Intermediate pk_nrps->tetramic_acid Assembly enzyme_a IliA/IccA (PKS-NRPS) pyridone Pyridone Intermediate tetramic_acid->pyridone Ring Expansion enzyme_c IliC/IccC (P450) epi_ilicicolin 8-epi-Ilicicolin H pyridone->epi_ilicicolin Intramolecular Diels-Alder enzyme_d IliD/IccD (Diels-Alderase) ilicicolin_h Ilicicolin H epi_ilicicolin->ilicicolin_h Epimerization enzyme_e IccE (Epimerase) enzyme_a->tetramic_acid enzyme_c->pyridone enzyme_d->epi_ilicicolin enzyme_e->ilicicolin_h

Caption: Biosynthetic pathway of Ilicicolin H.

References

Ilicicolin C purification challenges from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Ilicicolin C from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its presence in complex fungal fermentation broths. Key difficulties include:

  • Low Titer: this compound is often produced at low concentrations, requiring efficient extraction and concentration steps.

  • Co-eluting Impurities: Structurally similar analogs, such as Ilicicolin H, Ilicicolin K, and other polyketides, often co-elute with this compound, making separation difficult.[1][2][3]

  • Physicochemical Properties: The lipophilic nature of Ilicicolins can lead to poor solubility in aqueous mobile phases and strong retention on reversed-phase columns.

  • Stability: Ilicicolins may be susceptible to degradation under certain pH and temperature conditions, although specific data for this compound is limited. The stability of similar compounds can be affected by pH, temperature, and light.[4][5][6][7][8]

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is typically necessary. The most successful strategies involve a combination of:

  • Solid-Phase Extraction (SPE): Ideal for initial cleanup and concentration of the crude extract. C18 cartridges are commonly used.[9][10]

  • Silica Gel Column Chromatography: A standard method for initial fractionation of the crude extract based on polarity.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the preferred method for high-resolution separation and final purification.[3][11][12]

  • Counter-Current Chromatography (CCC): A liquid-liquid separation technique that avoids solid supports, minimizing the risk of irreversible adsorption and degradation of the target compound. This method is particularly useful for fractionating complex mixtures.[13][14][15][16][17]

Q3: What are the typical solvents used for extraction and chromatography?

A3: For extraction from fungal mycelia, polar organic solvents like methanol or ethyl acetate are effective.[3] For chromatographic separation:

  • Silica Gel Chromatography: Gradients of non-polar and polar solvents, such as petroleum ether/ethyl acetate or chloroform/methanol, are common.[3][11]

  • RP-HPLC: Mobile phases typically consist of acetonitrile/water or methanol/water gradients, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[3]

  • Counter-Current Chromatography: Biphasic solvent systems are employed, for instance, n-hexane/ethyl acetate/methanol/water.[12][17]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Recovery of this compound After Initial Extraction
Possible Cause Troubleshooting Step
Incomplete cell lysisEnsure complete disruption of fungal mycelia. Methods like sonication or homogenization with glass beads can be effective.[9][10]
Inefficient solvent extractionPerform multiple extractions with fresh solvent to ensure complete recovery from the biomass.
Adsorption to cellular debrisCentrifuge the lysate at high speed to pellet all cellular debris before proceeding with extraction.
Degradation during extractionKeep the extraction process at a low temperature to minimize potential enzymatic or thermal degradation.
Problem 2: Poor Separation of this compound from Analogs in HPLC
Possible Cause Troubleshooting Step
Inappropriate mobile phase gradientOptimize the gradient slope. A shallower gradient around the elution time of this compound can improve resolution.
Incorrect column chemistryExperiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation selectivities.
Co-elution of isomersEpimerization can occur, leading to closely eluting peaks.[1] Consider using a different solvent system or a 2D-HPLC approach for very challenging separations.
Overloading the columnReduce the sample load to prevent peak broadening and improve separation efficiency.
Problem 3: this compound Degradation During Purification
Possible Cause Troubleshooting Step
pH instabilityBuffer the mobile phases to a neutral or slightly acidic pH, as extreme pH values can cause degradation of similar compounds.[4]
Temperature sensitivityPerform all purification steps at room temperature or below, if possible. Avoid prolonged exposure to elevated temperatures.[4][5][6][8]
Light sensitivityProtect the sample from direct light, especially during long chromatographic runs.
Irreversible adsorption on solid supportConsider using Counter-Current Chromatography (CCC) to avoid interaction with silica or other solid stationary phases.[13]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables are based on data from the closely related and well-studied Ilicicolin H, which can serve as a benchmark for purification development.

Table 1: Purification Yields of Ilicicolin H from Fungal Culture

Purification Step Starting Material Product Yield Reference
Extraction and RP-HPLCSolid rice medium culture of Neonectria sp. DH2Ilicicolin H30 mg[3]
Extraction and SPECulture supernatant of engineered T. reeseiIlicicolin HQuantified[9][10]

Table 2: HPLC Purity of Ilicicolin Analogs

Compound Purification Method Purity Reference
Ilicicolin JSemi-preparative HPLC>95%[3]
Ilicicolin HSemi-preparative HPLC>95%[3]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from protocols for Ilicicolin H and other fungal polyketides. These should serve as a strong starting point for the development of a robust this compound purification protocol.

Protocol 1: Extraction of Ilicicolins from Fungal Culture
  • Cultivation: Grow the this compound-producing fungal strain (e.g., Cylindrocladium iliciola or a related species) on a suitable solid medium (e.g., rice medium) or in a liquid medium (e.g., PDB) at 20-28°C for 2-4 weeks.[3]

  • Extraction:

    • For solid cultures, extract the entire culture three times with methanol (MeOH).[3]

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the mycelia with an organic solvent like ethyl acetate or methanol. The culture filtrate can be extracted separately with ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Protocol 2: Purification by Silica Gel Chromatography and Preparative HPLC
  • Silica Gel Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol).

    • Load the dissolved extract onto a pre-packed silica gel column.

    • Elute the column with a stepwise or linear gradient of a non-polar to a polar solvent system (e.g., petroleum ether to ethyl acetate, or chloroform to methanol).[3]

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Semi-Preparative HPLC (Final Purification):

    • Pool and concentrate the this compound-containing fractions from the silica gel chromatography.

    • Dissolve the concentrated fraction in the HPLC mobile phase.

    • Inject the sample onto a semi-preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm).

    • Elute with an optimized gradient of acetonitrile and water (e.g., a linear gradient from 40% to 90% acetonitrile over 30 minutes).

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

Visualizations

Diagram 1: General Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) Fungal_Culture Fungal Culture Extraction Solvent Extraction (Methanol/Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC Pure_Ilicicolin_C Pure this compound Prep_HPLC->Pure_Ilicicolin_C

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Purity of this compound

G Low_Purity Low Purity of This compound Fraction Check_Resolution Check HPLC Resolution Low_Purity->Check_Resolution Check_Overload Check for Column Overloading Low_Purity->Check_Overload Check_Stability Assess Compound Stability Low_Purity->Check_Stability Optimize_Gradient Optimize Mobile Phase Gradient Check_Resolution->Optimize_Gradient Poor Separation Change_Column Change Column Chemistry Check_Resolution->Change_Column Co-elution Reduce_Load Reduce Sample Load Check_Overload->Reduce_Load Broad Peaks Modify_Conditions Modify pH, Temp, or Light Exposure Check_Stability->Modify_Conditions Degradation Products Detected

Caption: A troubleshooting decision tree for addressing low purity issues in this compound purification.

References

Technical Support Center: Stabilizing Ilicicolin C for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a compound like Ilicicolin C is critical for reproducible and reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

A1: For long-term storage, it is recommended to store this compound as a dry powder. If a stock solution is required, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating concentrated stock solutions for biological assays. For analytical purposes, solvents such as acetonitrile or a mixture of acetonitrile and isopropanol have been used for HPLC purification and are likely suitable for short-term storage of solutions. However, for extended storage in solution, a stability study in the chosen solvent is recommended.

Q2: At what temperature should this compound be stored?

A2: To minimize degradation, this compound, both as a dry powder and in solution, should be stored at low temperatures. For long-term storage, -20°C or -80°C is recommended. Storage at 4°C may be suitable for short-term use, but stability should be verified. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: Is this compound sensitive to light?

Q4: How can I prevent contamination of my this compound samples?

A4: To prevent microbial and chemical contamination, handle this compound in a clean environment. Use sterile pipette tips and tubes when preparing solutions. Ensure that all solvents are of high purity (e.g., HPLC grade). For long-term storage of solutions, consider sterile filtering through a 0.22 µm filter if compatible with the solvent and compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of Biological Activity Chemical degradation of this compound due to improper storage (temperature, light, oxidation).1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solution: Prepare a fresh stock solution from a new aliquot of powdered this compound. 3. Perform a Stability Check: If the issue persists, consider performing a stability study to determine the degradation rate under your specific storage conditions (see Experimental Protocols).
Precipitation of Compound in Solution The concentration of this compound exceeds its solubility in the chosen solvent, especially after freezing.1. Gentle Warming and Vortexing: Warm the solution to room temperature and vortex gently to redissolve the precipitate. Sonication may also be used cautiously. 2. Lower Concentration: Prepare a new stock solution at a lower concentration. 3. Solvent Optimization: Test the solubility in alternative solvents if the current one is not suitable for your experimental needs.
Appearance of Unknown Peaks in HPLC Analysis Degradation of this compound into one or more degradation products.1. Review Storage History: Check the storage duration, temperature, and light exposure of the sample. 2. Conduct Forced Degradation Study: To tentatively identify potential degradation products, perform a forced degradation study (see Experimental Protocols). 3. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks and aid in their identification.
Inconsistent Experimental Results Variability in the concentration of this compound due to solvent evaporation or degradation.1. Use Aliquots: Store this compound in single-use aliquots to avoid repeated opening of the main stock. 2. Seal Vials Properly: Ensure that storage vials have tight-fitting caps to prevent solvent evaporation. Parafilm can be used for extra security. 3. Quantify Before Use: For critical experiments, re-quantify the concentration of the this compound solution using a validated analytical method (e.g., HPLC-UV) before use.

Data Presentation: Recommended Storage Conditions

Form Solvent Temperature Light Condition Duration
Dry Powder N/A-20°C or -80°CDarkLong-term
Stock Solution DMSO-20°C or -80°CDarkUp to 6 months (verification recommended)
Working Solution Acetonitrile, Acetonitrile/Isopropanol-20°CDarkShort-term (days to weeks, verification recommended)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to room temperature) or brief sonication may be used if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to one sample.

    • Base Hydrolysis: Add 1N NaOH to another sample.

    • Oxidation: Add 3% H₂O₂ to a third sample.

    • Thermal Stress: Place one sample in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose one sample to a controlled light source (e.g., UV lamp).

    • Control: Keep one sample at room temperature, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by HPLC-UV to quantify the remaining this compound and observe the formation of degradation peaks. For structural elucidation of degradation products, LC-MS and NMR can be employed.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Degradation base->hplc Analyze Degradation oxidation->hplc Analyze Degradation thermal->hplc Analyze Degradation photo->hplc Analyze Degradation lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution retest Retest Experiment fresh_solution->retest success Problem Resolved retest->success Consistent Results fail Issue Persists retest->fail Inconsistent Results stability_study Conduct Stability Study fail->stability_study

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway_inhibition cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I complex_iii Complex III (Cytochrome bc1) complex_i->complex_iii complex_ii Complex II complex_ii->complex_iii complex_iv Complex IV complex_iii->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp_production ATP Production atp_synthase->atp_production ilicicolin_c This compound ilicicolin_c->complex_iii Inhibits

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Ilicicolin C Cytotoxicity Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ilicicolin C in cytotoxicity assays. The information is tailored for scientists and drug development professionals to optimize their experimental protocols and effectively interpret their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?

A1: this compound induces cytotoxicity primarily by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This inhibition disrupts key cellular processes regulated by this pathway, ultimately leading to apoptosis, or programmed cell death, in cancer cells.[1][2]

Q2: What are the expected effects of this compound on apoptosis-regulating proteins?

A2: this compound treatment has been shown to downregulate the expression of full-length caspase-3 and upregulate the expression of its active, cleaved form.[3] It also impacts the Bcl-2 family of proteins, which are critical regulators of apoptosis.[4][5][6][7]

Q3: In which cancer cell lines has this compound demonstrated cytotoxic activity?

A3: this compound has shown significant cytotoxic effects in various prostate cancer cell lines, including PC-3, 22Rv1, LNCaP, and DU145 cells.[1]

Q4: How should I prepare this compound for in vitro experiments?

A4: Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various prostate cancer cell lines, as determined by MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer4.43 ± 0.24
22Rv1Prostate Cancer3.15 ± 0.27
LNCaPProstate CancerNot explicitly stated, but showed cytotoxicity
DU145Prostate CancerNot explicitly stated, but showed cytotoxicity

Data sourced from a study on the effects of this compound on prostate cancer cells.[1]

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay

This protocol outlines the key steps for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cancer cell line (e.g., PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • DMSO

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • After the 24-hour incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seedingEnsure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting steps.
Pipetting errors during compound addition or reagent handlingUse calibrated pipettes and practice consistent pipetting techniques. A multichannel pipette can help reduce variability.
Edge effects in the 96-well plateAvoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Low absorbance readings in all wells (including control) Insufficient cell numberOptimize the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Insufficient incubation time with MTTIncrease the incubation time with MTT to allow for adequate formazan crystal formation (up to 4 hours).
Incomplete solubilization of formazan crystalsEnsure the formazan crystals are fully dissolved by gentle pipetting or placing the plate on a shaker for a few minutes before reading.
High background absorbance in cell-free wells Contamination of medium or reagentsUse sterile techniques and ensure all reagents are free from contamination.
Phenol red in the culture mediumUse a phenol red-free medium for the assay, or subtract the absorbance of a blank well containing only medium and MTT.
Cell viability exceeds 100% at low concentrations Hormesis effectThis can occur at very low doses of some compounds. Ensure your dose-response curve covers a wide range of concentrations to capture the inhibitory effects.
Experimental errorDouble-check calculations and pipetting. Ensure the vehicle control is appropriate.

Visualizing the Mechanism of Action

To understand how this compound induces cytotoxicity, it is helpful to visualize its effect on the PI3K/AKT/mTOR signaling pathway.

Ilicicolin_C_Pathway Ilicicolin_C This compound PI3K PI3K Ilicicolin_C->PI3K Apoptosis Apoptosis Ilicicolin_C->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) mTOR->Bcl2 Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Bcl2->Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis.

References

Optimizing Ilicicolin C for Combinatorial Drug Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Ilicicolin C and its analogs in combinatorial drug studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Ilicicolins like Ilicicolin H and Ilicicolin A?

This compound is a natural antibiotic produced by fungi.[1] It is part of a family of related compounds, each with a distinct chemical structure. While all are classified as "ilicicolins," their biological activities can vary significantly due to these structural differences.

  • This compound: Its chemical formula is C23H31ClO4.[1]

  • Ilicicolin H: This analog is a well-studied antifungal agent with the chemical formula C27H31NO4.[2] It acts as a potent inhibitor of the mitochondrial cytochrome bc1 complex.[3][4]

  • Ilicicolin A: This compound has been shown to exert antitumor effects by suppressing the EZH2 signaling pathway.

It is crucial to verify the specific Ilicicolin variant being used in your experiments, as their mechanisms of action and potential combinatorial partners will differ.

Q2: What is the primary mechanism of action for the most commonly studied Ilicicolins?

The two primary mechanisms of action identified for the Ilicicolin family are:

  • Inhibition of the Mitochondrial Electron Transport Chain: Ilicicolin H is a potent inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3][4] This disruption of cellular respiration is the basis for its strong antifungal activity.

  • Inhibition of the EZH2 Signaling Pathway: Ilicicolin A has been identified as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[5] EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is often dysregulated in cancer.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected activity of Ilicicolin H in cell-based assays.

  • Potential Cause: High plasma protein binding. Ilicicolin H is known to bind strongly to plasma proteins, which can reduce its effective concentration in cell culture media containing serum.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the percentage of fetal bovine serum (FBS) in your culture medium.

    • Use Serum-Free Media: For short-term experiments, switching to a serum-free medium during the treatment period can help maximize the effective concentration of Ilicicolin H.

    • Increase Compound Concentration: If reducing serum is not feasible, you may need to increase the concentration of Ilicicolin H to compensate for protein binding. However, this should be done cautiously to avoid off-target effects.

Issue 2: Difficulty in observing synergistic effects in combinatorial drug studies.

  • Potential Cause: Inappropriate assay design or data analysis. The choice of synergy model and experimental setup is critical for accurately assessing drug interactions.

  • Troubleshooting Steps:

    • Select the Appropriate Synergy Model:

      • Bliss Independence Model: Use this model when the two drugs have different mechanisms of action.

      • Loewe Additivity Model: This model is more appropriate when the drugs are expected to have similar or overlapping mechanisms.

    • Optimize Drug Concentrations: A checkerboard titration with a range of concentrations for both drugs is essential to identify the concentration window where synergy occurs.

    • Ensure Proper Controls: Include single-agent controls at all concentrations used in the combination arms of the experiment.

Issue 3: Variability in mitochondrial activity assays with Ilicicolin H.

  • Potential Cause: Fluctuations in cellular metabolic state. The sensitivity of cells to mitochondrial inhibitors can be influenced by their metabolic state, which can vary with cell density and culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments to minimize variations in metabolic activity.

    • Use Freshly Prepared Reagents: Mitochondrial assay reagents can be sensitive to degradation. Prepare fresh working solutions for each experiment.

    • Include Positive and Negative Controls: Use a known mitochondrial uncoupler (e.g., FCCP) as a positive control and a vehicle control (e.g., DMSO) as a negative control to validate assay performance.

Experimental Protocols

Protocol 1: Assessing the Synergistic Effect of Ilicicolin A and Enzalutamide on Prostate Cancer Cell Proliferation

This protocol is adapted from studies demonstrating the synergistic anti-prostate cancer effects of combining an EZH2 inhibitor with an androgen receptor antagonist.[5][6][7][8][9]

1. Cell Culture:

  • Culture castration-resistant prostate cancer (CRPC) cell lines (e.g., 22Rv1, C4-2B) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • Prepare stock solutions of Ilicicolin A and Enzalutamide in DMSO.
  • Prepare serial dilutions of each drug in the cell culture medium.

3. Cell Seeding:

  • Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

4. Drug Treatment:

  • Treat cells with a matrix of Ilicicolin A and Enzalutamide concentrations, including single-agent and combination treatments.
  • Include a vehicle control (DMSO) group.
  • Incubate the cells for 72-96 hours.

5. Cell Viability Assay:

  • Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
  • Measure luminescence using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Analyze the drug interaction using a synergy model such as the Bliss Independence or Loewe Additivity model to determine the Combination Index (CI). A CI value less than 1 indicates synergy.

Protocol 2: Measuring the Inhibitory Effect of Ilicicolin H on Mitochondrial Complex III Activity

This protocol provides a method for assessing the direct inhibitory effect of Ilicicolin H on the cytochrome bc1 complex (Complex III) activity.[10]

1. Mitochondrial Isolation (Optional):

  • For a more direct assessment, isolate mitochondria from cultured cells or tissue using a mitochondrial isolation kit.

2. Reagent Preparation:

  • Prepare a stock solution of Ilicicolin H in DMSO.
  • Use a commercial Complex III activity assay kit which typically includes assay buffer, cytochrome c, and a substrate like decylubiquinol.

3. Assay Procedure:

  • In a 96-well plate, add the assay buffer.
  • Add the mitochondrial preparation or cell lysate.
  • Add various concentrations of Ilicicolin H or a vehicle control.
  • Initiate the reaction by adding the substrate.
  • Immediately measure the increase in absorbance at 550 nm over time using a plate reader in kinetic mode. This measures the reduction of cytochrome c.

4. Data Analysis:

  • Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each condition.
  • Determine the percentage of inhibition of Complex III activity by Ilicicolin H relative to the vehicle control.
  • Calculate the IC50 value of Ilicicolin H for Complex III inhibition.

Data Presentation

Table 1: Summary of Ilicicolin Analogs and their Properties

Ilicicolin AnalogChemical FormulaPrimary Mechanism of ActionKey Application
Ilicicolin A Not specified in provided contextEZH2 Signaling Pathway InhibitionAntitumor, particularly in combination therapies for cancers like CRPC[5]
This compound C23H31ClO4Not well-characterized in provided contextAntibiotic[1]
Ilicicolin H C27H31NO4Mitochondrial Cytochrome bc1 Complex InhibitionAntifungal[2][3][4]

Table 2: Troubleshooting Common Issues in Ilicicolin Experiments

IssuePotential CauseRecommended Solution
Low Ilicicolin H Activity High plasma protein bindingReduce serum concentration in media or use serum-free media.
Inconsistent Synergy Results Inappropriate synergy modelUse Bliss model for different mechanisms, Loewe for similar mechanisms.
Variable Mitochondrial Assays Fluctuations in cell metabolismStandardize cell seeding density and use fresh reagents.
Drug Precipitation Poor solubility in aqueous mediaEnsure complete dissolution in DMSO stock; check final concentration in media.

Visualizations

Ilicicolin_H_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_C Cytochrome C Complex_III->Cyt_C e- Complex_IV Complex IV Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibits

Caption: Mechanism of action of Ilicicolin H on the mitochondrial electron transport chain.

Ilicicolin_A_Mechanism cluster_Nucleus Nucleus cluster_Combinatorial_Effect Combinatorial Effect with Enzalutamide PRC2 PRC2 Complex EZH2 EZH2 Histone_H3 Histone H3 EZH2->Histone_H3 Methylates H3K27me3 H3K27me3 Histone_H3->H3K27me3 Gene_Silencing Target Gene Silencing H3K27me3->Gene_Silencing Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth Promotes Ilicicolin_A Ilicicolin A Ilicicolin_A->EZH2 Inhibits Enzalutamide Enzalutamide Androgen_Receptor Androgen Receptor Enzalutamide->Androgen_Receptor Inhibits Androgen_Receptor->Tumor_Growth Promotes

Caption: Ilicicolin A inhibits the EZH2 signaling pathway, leading to synergistic antitumor effects with Enzalutamide.

Synergy_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding drug_prep Prepare serial dilutions of Drug A and Drug B cell_seeding->drug_prep treatment Treat cells with drug combination matrix drug_prep->treatment incubation Incubate for 72-96 hours treatment->incubation viability_assay Perform cell viability assay incubation->viability_assay data_analysis Analyze data using Bliss or Loewe model viability_assay->data_analysis end Determine Synergy, Additivity, or Antagonism data_analysis->end

Caption: A generalized workflow for assessing drug synergy in vitro.

References

Ilicicolin C experimental controls and baseline measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilicicolin C and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ilicicolin H?

Ilicicolin H is a potent inhibitor of the mitochondrial respiratory chain. Specifically, it targets the cytochrome bc1 complex (Complex III), binding to the Qn site.[1][2][3] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately inhibiting cell growth, particularly in fungal species.

Q2: Why am I observing reduced or no activity of Ilicicolin H when using glucose-based media?

The antifungal activity of Ilicicolin H is highly dependent on the carbon source used in the culture medium.[2][4] In the presence of fermentable sugars like glucose, some yeast and fungi can bypass the mitochondrial respiratory chain for energy production through fermentation.[5] Since Ilicicolin H's target is within the respiratory chain, its inhibitory effect is significantly diminished. For example, the Minimum Inhibitory Concentration (MIC) of Ilicicolin H against Saccharomyces cerevisiae and Candida albicans was found to be >50 µg/mL in glucose-based media, whereas in media with a non-fermentable carbon source like glycerol, the MICs were much lower at 0.012 and 0.025 µg/mL, respectively.[2]

Q3: My in vivo results with Ilicicolin H are not as potent as my in vitro data. What could be the cause?

A significant challenge with Ilicicolin H in in vivo studies is its high affinity for plasma proteins.[2][3][4] This binding reduces the concentration of free, active compound available to reach the target site, leading to diminished efficacy. In one study, the presence of 10% mouse serum increased the MIC of Ilicicolin H against C. albicans to >1000 ng/mL, and a complete loss of activity was observed in the presence of 50% mouse plasma.[2]

Q4: Are there any known analogs of Ilicicolin with improved properties?

Yes, researchers have identified and developed analogs to address the limitations of Ilicicolin H. For instance, Ilicicolin K is a novel analog that has shown promising antifungal activity, improved stability, and effectiveness on fermentable carbon sources.[4][5] Additionally, certain chemical modifications, such as the creation of 4',19-diacetate and 19-cyclopropyl acetate derivatives, have been shown to retain antifungal activity with improved plasma protein binding profiles.[6]

Q5: What is the mechanism of action for Ilicicolin A in cancer cells?

Ilicicolin A has demonstrated antitumor effects, particularly in castration-resistant prostate cancer. Its mechanism involves the suppression of the EZH2 (enhancer of zeste homolog 2) signaling pathway. Ilicicolin A has been shown to mediate the degradation of the EZH2 protein by promoting the ubiquitin-proteasome pathway.[7]

Troubleshooting Guides

Issue: Inconsistent IC50 or MIC values for Ilicicolin H.

  • Potential Cause 1: Carbon Source in Media. As detailed in the FAQs, the presence of fermentable sugars can drastically reduce the apparent activity of Ilicicolin H.

    • Solution: Use a medium with a non-fermentable carbon source, such as glycerol, to ensure that the cells are reliant on mitochondrial respiration.[2]

  • Potential Cause 2: Serum in Media. For cell-based assays, the presence of serum can lead to high protein binding, sequestering the Ilicicolin H and reducing its effective concentration.

    • Solution: If possible, perform initial experiments in serum-free media or with reduced serum concentrations to establish a baseline. If serum is required, be aware that higher concentrations of Ilicicolin H may be necessary.

  • Potential Cause 3: Purity of the Compound. Ensure the purity of your Ilicicolin H stock.

    • Solution: Verify the purity using analytical methods such as HPLC or mass spectrometry.

Issue: Difficulty observing inhibition of mitochondrial respiration.

  • Potential Cause: Incorrect Assay Conditions. The measurement of oxygen consumption requires carefully controlled conditions.

    • Solution: Ensure that the cells are viable and respiring actively before the addition of Ilicicolin H. Use appropriate positive and negative controls. For example, antimycin A is another inhibitor of the cytochrome bc1 complex and can be used as a positive control.[1] A vehicle control (e.g., DMSO) should also be included.[3]

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of Ilicicolin H against Cytochrome bc1 Reductase

Target Organism/TissueEnzyme SourceIC50Reference
Saccharomyces cerevisiaeUbiquinol:cytochrome c reductase3-5 nM[1]
Saccharomyces cerevisiaeNADH:cytochrome c oxidoreductase1.0 ng/mL (2.31 nM)[2]
Candida albicans MY1055NADH:cytochrome c oxidoreductase0.8 ng/mL (1.85 nM)[2]
BovineUbiquinol:cytochrome c reductase200-250 nM[1]
Rat LiverNADH:cytochrome c oxidoreductase1500 ng/mL[2]
Rhesus LiverNADH:cytochrome c oxidoreductase500 ng/mL[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Ilicicolin Analogs against Fungal Species

CompoundFungal SpeciesMIC (µg/mL)Reference
Ilicicolin HCandida spp.0.01 - 5.0[2]
Ilicicolin HCryptococcus spp.0.1 - 1.56[2]
Ilicicolin HCandida albicans ATCC102316.3[3]
Ilicicolin JCandida albicans ATCC102316.3[3]
Ilicicolin KCandida auris40[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from methodologies used for testing the antifungal activity of Ilicicolin H and its analogs.[3]

  • Strain Preparation: Culture the fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., PDB medium) at 28°C for 18 hours.

  • Cell Suspension: Dilute the overnight culture with fresh medium to a final concentration of 5 x 10^4 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of twofold dilutions of the compound in the assay medium.

  • Assay Plate Setup:

    • Dispense 200 µL of the cell suspension into the wells of a 96-well microplate.

    • Add the diluted this compound solutions to the wells.

    • Include a positive control (e.g., fluconazole) and a negative control (DMSO vehicle).[3]

    • Use a blank control containing only the medium.

  • Incubation: Incubate the plate at 28°C for 12-18 hours.

  • Measurement: Determine fungal growth by measuring the optical density at 600 nm using a microplate reader.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the negative control.

Protocol 2: Whole-Cell Oxygen Consumption Assay

This protocol is based on the known inhibitory effect of Ilicicolin H on mitochondrial respiration.[2]

  • Cell Preparation: Grow the yeast or fungal cells in a medium containing a non-fermentable carbon source (e.g., glycerol) to mid-log phase.

  • Harvest and Resuspend: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the assay buffer to a defined density.

  • Oxygen Measurement:

    • Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

    • Add the cell suspension to the measurement chamber and allow the baseline oxygen consumption rate to stabilize.

  • Inhibitor Addition: Add a known concentration of Ilicicolin H (dissolved in a suitable solvent like DMSO) to the chamber and record the change in the rate of oxygen consumption.

  • Controls:

    • Vehicle Control: Add the same volume of the solvent (e.g., DMSO) to control for any effects of the solvent on respiration.

    • Positive Control: Use a known respiratory chain inhibitor (e.g., antimycin A or potassium cyanide) to confirm that the observed oxygen consumption is due to mitochondrial respiration.

  • Data Analysis: Calculate the percentage of inhibition of oxygen consumption at different concentrations of Ilicicolin H to determine the IC50.

Visualizations

Ilicicolin_H_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Ubiquinol Ubiquinol (QH2) ComplexIII Cytochrome bc1 (Complex III) Ubiquinol->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- IlicicolinH Ilicicolin H IlicicolinH->Inhibition Inhibition->ComplexIII Inhibits at Qn site Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Culture 1. Culture fungal strain (e.g., C. albicans) Dilution 2. Prepare cell suspension (5 x 10^4 cells/mL) Culture->Dilution Plate 4. Dispense cells and compound into 96-well plate Dilution->Plate Compound 3. Prepare serial dilutions of this compound Compound->Plate Controls 5. Add controls (Positive, Negative, Blank) Plate->Controls Incubate 6. Incubate at 28°C for 12-18 hours Controls->Incubate Measure 7. Measure OD at 600 nm Incubate->Measure Determine 8. Determine MIC Measure->Determine

References

Validation & Comparative

Ilicicolin H vs. Ilicicolin K: A Comparative Guide on Antifungal Potency

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the antifungal activities of Ilicicolin H and its novel analogue, Ilicicolin K, reveals significant differences in potency against key fungal pathogens. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, detailed methodologies, and a breakdown of their mechanism of action.

While the initial request sought a comparison with Ilicicolin C, an extensive search of scientific literature and chemical databases yielded no information on a compound with this designation having studied antifungal properties. It is presumed that "this compound" may be a misnomer or a compound not yet described in published research. Therefore, this guide focuses on the well-documented Ilicicolin H and the recently discovered Ilicicolin K, for which comparative data is available.

Executive Summary

Ilicicolin H has demonstrated broad-spectrum antifungal activity against a range of yeasts and molds. Its efficacy, however, is notably influenced by the metabolic state of the fungus, showing significantly higher potency when fungi rely on respiratory metabolism. The newer analogue, Ilicicolin K, exhibits a different spectrum of activity, with enhanced potency against certain yeasts under fermentative conditions but diminished activity against the emerging pathogen Candida auris compared to Ilicicolin H.

Quantitative Comparison of Antifungal Potency

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. The following table summarizes the available MIC data for Ilicicolin H and Ilicicolin K against two important yeast species.

Fungal SpeciesCompoundMIC (µg/mL)Carbon Source in Media
Saccharomyces cerevisiae Ilicicolin H> 50[1]Glucose
Ilicicolin H0.012[2]Glycerol
Ilicicolin K~ 4[1]Glucose
Candida auris Ilicicolin H0.77[1]Not Specified
Ilicicolin K39.4[1]Not Specified

Mechanism of Action: Targeting Fungal Respiration

Both Ilicicolin H and Ilicicolin K are believed to exert their antifungal effects by targeting the mitochondrial respiratory chain, a critical pathway for energy production in fungi.

Ilicicolin H is a well-established inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[3][4][5][6] This inhibition disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and ultimately, fungal cell death. Due to the high degree of structural similarity, it is highly probable that Ilicicolin K shares this mechanism of action.[7] The β-diketone moiety present in both molecules is considered essential for their activity.[2][7]

The following diagram illustrates the proposed mechanism of action:

cluster_etc Mitochondrial Electron Transport Chain cluster_inhibitors Inhibition Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Ilicicolin_K Ilicicolin K Ilicicolin_K->Complex_III

Caption: Inhibition of the mitochondrial respiratory chain by Ilicicolin H and K.

Experimental Protocols

The antifungal susceptibility testing for Ilicicolin H and Ilicicolin K was performed using broth microdilution methods, following guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay (as per EUCAST E.Def 7.4)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

  • Preparation of Antifungal Stock Solutions: Ilicicolin H and Ilicicolin K were dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: A series of twofold dilutions of each compound were prepared in 96-well microtiter plates using RPMI 1640 medium, typically supplemented with 2% glucose.

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. A suspension of fungal cells was prepared in sterile water and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension was further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Each well containing the diluted antifungal agent was inoculated with the fungal suspension. Control wells containing medium and inoculum (growth control) and medium only (sterility control) were also included.

  • Incubation: The microtiter plates were incubated at a controlled temperature (typically 35-37°C) for a specified period (24 or 48 hours).

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density of the wells.

The following diagram outlines the experimental workflow:

start Start prep_stock Prepare Antifungal Stock Solutions start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

References

Ilicicolin C: A Comparative Guide to its Validation as a PI3K/AKT Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ilicicolin C, a marine-derived compound, with other known inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The objective is to present the experimental data supporting the validation of this compound as a PI3K/AKT pathway inhibitor and to offer a comparative perspective against established alternatives.

Introduction to this compound and the PI3K/AKT Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3] this compound, an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum, has emerged as a promising inhibitor of this pathway.[2][3] This guide delves into the experimental evidence validating its mechanism of action and compares its efficacy with other well-characterized PI3K/AKT pathway inhibitors.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and two well-established PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120), across various cancer cell lines. This data allows for a direct comparison of their anti-proliferative activities.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
PC-3Prostate Cancer9.70 ± 0.77[4]
22Rv1Prostate Cancer5.96 ± 0.43[4]

Table 2: Comparative IC50 Values of PI3K/AKT Pathway Inhibitors

InhibitorPC-3 (Prostate)U87MG (Glioblastoma)A2780 (Ovarian)MDA-MB-361 (Breast)
This compound 9.70 µM[4]Not ReportedNot ReportedNot Reported
Pictilisib (GDC-0941) 0.28 µM[5]0.95 µM[5]0.14 µM[5]0.72 µM[5]
Buparlisib (BKM120) 5.34 µM[6]Not ReportedNot ReportedNot Reported

Table 3: Isoform Selectivity of Pictilisib and Buparlisib

Inhibitorp110αp110βp110δp110γ
Pictilisib (GDC-0941) 3 nM[5][7]33 nM[7]3 nM[5][7]75 nM[7]
Buparlisib (BKM120) 52 nM[8]166 nM[8]116 nM[8]262 nM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize PI3K/AKT pathway inhibitors.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitors (this compound, Pictilisib, Buparlisib) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and mTOR.

Protocol:

  • Cell Lysis: Treat cancer cells with the inhibitors at the desired concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total PI3K, total AKT, phosphorylated AKT (p-AKT, e.g., at Ser473), total mTOR, phosphorylated mTOR (p-mTOR, e.g., at Ser2448), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizing the Molecular Pathway and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PI3K/AKT signaling pathway and the workflows of the key experimental protocols.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes IlicicolinC This compound IlicicolinC->PI3K IlicicolinC->AKT Alternatives Alternative Inhibitors Alternatives->PI3K Alternatives->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_inhibitors Add Inhibitors at Varying Concentrations seed_cells->add_inhibitors incubate_72h Incubate for 72h add_inhibitors->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cell viability assay.

Western_Blot_Workflow start Start cell_treatment Treat Cells with Inhibitors start->cell_treatment cell_lysis Cell Lysis & Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end End analysis->end

Caption: Workflow of Western blot analysis for pathway inhibition.

Conclusion

The available data indicates that this compound is a promising inhibitor of the PI3K/AKT/mTOR pathway, demonstrating notable anti-proliferative effects in prostate cancer cell lines.[2][3][4] Comparative analysis with established pan-PI3K inhibitors like Pictilisib and Buparlisib reveals that while this compound shows efficacy, its potency in the tested prostate cancer cell lines appears to be lower than that of Pictilisib. However, further research is warranted to evaluate the activity of this compound across a broader range of cancer cell lines and to fully elucidate its isoform selectivity and potential therapeutic advantages. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and validation of this compound and other novel PI3K/AKT pathway inhibitors.

References

Comparative Analysis of Cross-Resistance Between Ilicicolin C and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of Ilicicolin C and its close analog, Ilicicolin H, with other major classes of antifungal agents. The information is compiled from published experimental data to support research and development in antifungal therapies.

Executive Summary

This compound and its well-studied analog Ilicicolin H are potent inhibitors of the fungal mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transport chain. This mechanism of action is distinct from that of major antifungal classes such as azoles and echinocandins. Experimental evidence, primarily from studies on Ilicicolin H, strongly suggests a lack of cross-resistance with these agents. Fungal strains that have developed resistance to Ilicicolin H, through mutations in the cytochrome b gene, do not exhibit resistance to other cytochrome bc1 inhibitors like antimycin or myxothiazol. Furthermore, Ilicicolin H has demonstrated efficacy against fungal strains that are resistant to fluconazole.

Mechanism of Action of Ilicicolins

Ilicicolins exert their antifungal activity by specifically targeting and inhibiting the cytochrome bc1 complex in the fungal mitochondrial respiratory chain. This inhibition disrupts ATP production, leading to fungal cell death. This targeted action is highly selective for the fungal enzyme over its mammalian counterpart, suggesting a favorable therapeutic window.

cluster_0 Mitochondrial Electron Transport Chain (Fungi) Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Ilicicolin_C This compound Ilicicolin_C->Complex_III Inhibition

Figure 1: Mechanism of action of this compound.

Cross-Resistance Profile

Ilicicolins vs. Azoles

Azole antifungals (e.g., fluconazole, itraconazole) inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, by targeting the enzyme lanosterol 14-α-demethylase. Resistance to azoles typically arises from mutations in the ERG11 gene, which encodes this enzyme, or through the overexpression of efflux pumps that actively remove the drug from the cell.

Studies have shown that Ilicicolin H is effective against fluconazole-resistant strains of Candida albicans. This indicates that the mechanisms conferring resistance to azoles do not confer resistance to Ilicicolins, which is expected given their different cellular targets.

Ilicicolins vs. Echinocandins

Echinocandins (e.g., caspofungin, micafungin) inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the enzyme glucan synthase. Resistance to echinocandins is primarily associated with mutations in the FKS genes that encode the subunits of this enzyme.

Given that Ilicicolins target mitochondrial respiration, a process unrelated to cell wall synthesis, cross-resistance with echinocandins is not expected. Strains resistant to echinocandins are generally susceptible to antifungal agents with different mechanisms of action.

Ilicicolins vs. Other Cytochrome bc1 Inhibitors

Interestingly, studies on Ilicicolin H-resistant mutants of Saccharomyces cerevisiae and Candida albicans have demonstrated a lack of cross-resistance with other known inhibitors of the cytochrome bc1 complex, such as antimycin and myxothiazol. This suggests that the binding site or the conformational changes induced by Ilicicolins on the cytochrome b protein are distinct from those of other inhibitors. Resistance to Ilicicolin H is specifically linked to mutations at certain positions in the cytochrome b gene.

cluster_azoles Azoles (e.g., Fluconazole) cluster_echinocandins Echinocandins (e.g., Caspofungin) cluster_other_bc1 Other bc1 Inhibitors (e.g., Antimycin) Ilicicolin_C This compound Resistance Azole_Resistance No Cross-Resistance Ilicicolin_C->Azole_Resistance Different Target Echinocandin_Resistance No Cross-Resistance Ilicicolin_C->Echinocandin_Resistance Different Target Other_bc1_Resistance No Cross-Resistance Ilicicolin_C->Other_bc1_Resistance Different Binding Site

Figure 2: Cross-resistance relationship of this compound.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for Ilicicolin H against various fungal species, including a fluconazole-resistant strain. Data for this compound is expected to be comparable due to its structural similarity.

Table 1: In Vitro Antifungal Activity of Ilicicolin H

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansMY10550.04 - 0.31
Candida albicansMY2301 (Fluconazole-resistant)0.16
Cryptococcus neoformans0.1 - 1.56
Aspergillus fumigatus0.08

Table 2: Cross-Resistance Profile of Ilicicolin H-Resistant C. albicans Mutants

Antifungal AgentWild-Type C. albicansIlicicolin H-Resistant Mutants
Ilicicolin H SusceptibleResistant (250-1000-fold higher MIC)
Myxothiazol SusceptibleSusceptible (No cross-resistance)
Antimycin SusceptibleSusceptible (No cross-resistance)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

Start Start Prepare_Antifungal_Dilutions Prepare serial dilutions of antifungal agents in 96-well plates Start->Prepare_Antifungal_Dilutions Prepare_Inoculum Prepare standardized fungal inoculum (e.g., 0.5 McFarland) Prepare_Antifungal_Dilutions->Prepare_Inoculum Inoculate_Plates Inoculate plates with fungal suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 24-48 hours Inoculate_Plates->Incubate Read_Results Determine MIC by visual inspection or spectrophotometry Incubate->Read_Results End End Read_Results->End

Figure 3: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the antifungal agents in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plates with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Mitochondrial Respiration Inhibition Assay

This assay measures the effect of antifungal compounds on the oxygen consumption rate of isolated fungal mitochondria.

Detailed Steps:

  • Isolation of Mitochondria: Isolate mitochondria from fungal spheroplasts by differential centrifugation.

  • Respirometry: Use a Clark-type oxygen electrode or a high-resolution respirometer to measure oxygen consumption.

  • Assay Conditions: Suspend the isolated mitochondria in a respiration buffer containing a respiratory substrate (e.g., NADH or succinate).

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the mitochondrial suspension and record the change in oxygen consumption rate.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal oxygen consumption rate.

Conclusion

The available data, primarily from studies on the close analog Ilicicolin H, strongly indicates that this compound is unlikely to exhibit cross-resistance with currently used azole and echinocandin antifungals. Its unique mechanism of action targeting the mitochondrial cytochrome bc1 complex makes it a promising candidate for the development of new antifungal therapies, particularly for infections caused by strains resistant to other drug classes. Further direct experimental validation with this compound is warranted to confirm these findings.

A Comparative Analysis of Ilicicolin and Ascochlorin Derivatives: Potent Inhibitors of Cellular Respiration and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of Ilicicolin and Ascochlorin derivatives reveals their significant potential as antifungal, anticancer, and antiviral agents. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising natural products.

Ilicicolins and ascochlorins are two families of fungal meroterpenoids that have garnered considerable attention for their diverse and potent biological activities. While both classes of compounds share a common mechanism of inhibiting the mitochondrial cytochrome bc1 complex, a crucial enzyme in the electron transport chain, they exhibit distinct inhibitory profiles and a broad spectrum of other cellular effects. This comparative guide delves into the available quantitative data, mechanisms of action, and experimental methodologies to provide a clear overview of their therapeutic potential.

Due to a significant disparity in the availability of public research data, this analysis will primarily focus on Ilicicolin H as a representative of the ilicicolin family, for which extensive quantitative data exists. Information on Ilicicolin C is sparse in the current body of scientific literature, limiting a direct and detailed comparison.

At a Glance: Comparative Biological Activities

Compound FamilyPrimary Mechanism of ActionKey Biological Activities
Ilicicolin Derivatives (represented by Ilicicolin H) Inhibition of the cytochrome bc1 complex at the Qn site.[1][2]Potent and broad-spectrum antifungal activity, particularly against Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[3][4]
Ascochlorin Derivatives Inhibition of the cytochrome bc1 complex at both the Qo and Qi sites.Antifungal, antibacterial, anticancer, and antiviral activities.[5]

Quantitative Analysis of Antifungal and Cytotoxic Activities

The following tables summarize the available quantitative data for Ilicicolin H and various Ascochlorin derivatives, highlighting their inhibitory concentrations against fungal pathogens and cancer cell lines.

Table 1: Antifungal Activity of Ilicicolin H

Fungal SpeciesMIC (μg/mL)Reference
Candida albicans0.04 - 0.31[3]
Candida spp. (other)0.01 - 5.0[3]
Cryptococcus spp.0.1 - 1.56[3]
Aspergillus fumigatus0.08[3]

Table 2: Inhibition of Cytochrome bc1 Reductase by Ilicicolin H

Enzyme SourceIC50 (ng/mL)Reference
Candida albicans MY10550.8[3]
Rat Liver1500[3]
Rhesus Liver500[3]
Saccharomyces cerevisiae2-3[3][4]

Table 3: Antimicrobial Activity of Ascochlorin and its Derivatives

CompoundAspergillus fumigatus MIC (μg/mL)Candida albicans MIC (μg/mL)Staphylococcus aureus (MRSA) MIC (μg/mL)Reference
Ascochlorin (1)1.25–4.166.6–133.3>133.3[5]
Ilicicolin F (3)1.25–4.16.6–13.3>133.3[5]
This compound (5)>133.3>133.31.25–2.5[5]
4',5'-dihydroascochlorin (8)>133.3>133.326.6[5]
8',9'-dehydroascochlorin (9)1.25–4.166.6–133.3>133.3[5]
Ascofuranone (11)>133.3>133.340[5]
4'-ketoascochlorin (20)>133.3>133.393.3[5]
Fimetarin A (22)2066.6–133.3>133.3[5]

Mechanisms of Action: A Tale of Two Binding Sites

The primary molecular target for both ilicicolins and ascochlorins is the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. This enzyme plays a critical role in cellular energy production by transferring electrons from ubiquinol to cytochrome c. Inhibition of this complex disrupts the proton gradient across the inner mitochondrial membrane, leading to a collapse of the membrane potential and ultimately, cell death.

However, the two compound families exhibit a crucial difference in their binding sites within the cytochrome bc1 complex.

dot

cluster_complex Cytochrome bc1 Complex cluster_inhibitors Inhibitors Qo Qo site Qi Qi site Qn Qn site Ascochlorin Ascochlorin Derivatives Ascochlorin->Qo Ascochlorin->Qi Ilicicolin Ilicicolin H Ilicicolin->Qn

Inhibition of the Cytochrome bc1 Complex.

Ascochlorin derivatives are known to bind to both the Qo (ubiquinol oxidation) and Qi (ubiquinone reduction) sites of the cytochrome bc1 complex. This dual-site inhibition can lead to a more comprehensive shutdown of the electron transport chain.

In contrast, Ilicicolin H specifically targets the Qn (quinone reduction) site of the complex.[1] This specificity may contribute to its high potency and selectivity for fungal cytochrome bc1 reductase over its mammalian counterpart, as evidenced by the significant difference in IC50 values.[3]

Beyond their effects on cellular respiration, Ascochlorin and its derivatives have been reported to modulate various signaling pathways implicated in cancer. For instance, Ascochlorin has been shown to inhibit the STAT3 signaling cascade, a key pathway in the growth and invasion of hepatocellular carcinoma.[6]

dot

Ascochlorin Ascochlorin PIAS3 PIAS3 Expression Ascochlorin->PIAS3 induces STAT3 STAT3 Activation TumorGrowth Tumor Growth and Invasion STAT3->TumorGrowth promotes PIAS3->STAT3 inhibits

Ascochlorin's Inhibition of the STAT3 Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies for the key experiments cited.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.

dot

cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare fungal inoculum C Add inoculum to wells A->C B Serially dilute test compound in microplate B->C D Incubate at appropriate temperature and duration C->D E Determine MIC (lowest concentration with no visible growth) D->E

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

Cytochrome bc1 Complex Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of the cytochrome bc1 complex.

Procedure:

  • Enzyme Preparation: The cytochrome bc1 complex is isolated and purified from a suitable source, such as bovine heart mitochondria or yeast.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, a reducing substrate (e.g., ubiquinol), an oxidizing substrate (e.g., cytochrome c), and the purified enzyme.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Activity Measurement: The activity of the enzyme is monitored by measuring the rate of cytochrome c reduction, which can be followed spectrophotometrically at a specific wavelength (e.g., 550 nm).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion

Ilicicolin and Ascochlorin derivatives represent two compelling families of natural products with significant therapeutic potential. Their primary mechanism of action, the inhibition of the mitochondrial cytochrome bc1 complex, makes them potent antifungal agents. While both target this essential enzyme, their distinct binding sites offer opportunities for the development of selective inhibitors. Furthermore, the diverse biological activities of Ascochlorin derivatives, particularly in the realm of cancer and virology, underscore the need for continued research into their multifaceted mechanisms of action. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic power of these fascinating fungal metabolites. Further investigation into the structure-activity relationships of both families will be crucial for the design and synthesis of next-generation inhibitors with improved efficacy and safety profiles.

References

Validating the Target Engagement of Ilicicolin H in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilicicolin H, a natural product isolated from fungi, has demonstrated potent antifungal activity.[1] Its mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain responsible for cellular respiration.[1][2] Specifically, Ilicicolin H binds to the Qn (ubiquinone reduction) site of the complex, disrupting electron flow and leading to impaired mitochondrial function.[2] Validating that a compound like Ilicicolin H reaches and binds to its intended target within a complex cellular environment is a crucial step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides a quantitative measure of the compound's potency in a physiological context.

This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of Ilicicolin H, offering objective comparisons and detailed protocols for researchers in pharmacology and drug development.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement methodology depends on various factors, including the required throughput, the nature of the target, and whether a direct or indirect readout is preferred. Below is a comparison of suitable methods for Ilicicolin H.

MethodPrincipleThroughputContextReadoutKey AdvantagesKey Limitations
Biochemical bc1 Reductase Assay Measures the enzymatic activity of isolated cytochrome bc1 complex in the presence of the inhibitor.HighIn VitroIC50Direct, quantitative measure of target inhibition.Lacks cellular context (e.g., membrane permeability, metabolism).
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein (cytochrome bc1) against heat-induced denaturation.MediumIn CelluloThermal ShiftLabel-free; confirms direct binding in a cellular environment.Indirect readout; optimization of heating gradient is required.
Mitochondrial Respiration Analysis (e.g., Seahorse) Measures the oxygen consumption rate (OCR) as a functional readout of electron transport chain activity.MediumIn CelluloOCRHighly physiological; measures downstream functional consequence.Indirect; effects could be due to off-target interactions.
Spectral Shift Analysis Binding of Ilicicolin H to ferro-cytochrome b induces a measurable shift in its absorption spectrum.[2]LowIn VitroWavelength ShiftDirect evidence of binding to a specific subunit.[2]Requires purified protein complex; low throughput.
Antifungal Susceptibility Testing Measures the minimum inhibitory concentration (MIC) required to inhibit fungal growth.HighIn Cellulo / In VivoMICPhenotypic endpoint; reflects overall efficacy.Indirect; does not confirm the specific molecular target.

Key Experimental Protocols

Biochemical Ubiquinol-Cytochrome c Reductase Assay

This assay directly measures the enzymatic activity of the cytochrome bc1 complex.

Protocol:

  • Isolate mitochondria from the target cells (e.g., Saccharomyces cerevisiae or mammalian cells).

  • Prepare a reaction buffer containing phosphate buffer, EDTA, and potassium cyanide (to inhibit Complex IV).

  • Add a known concentration of reduced ubiquinone (e.g., ubiquinol-2) as the substrate and oxidized cytochrome c as the electron acceptor.

  • Dispense the mitochondrial preparation into a 96-well plate.

  • Add a serial dilution of Ilicicolin H (and a comparator like Antimycin A) to the wells. Use DMSO as a vehicle control.

  • Initiate the reaction by adding the substrates.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.

Protocol:

  • Culture the target cells (e.g., Candida albicans) to mid-log phase.

  • Treat the cells with various concentrations of Ilicicolin H or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest and wash the cells, then resuspend them in a lysis buffer with protease inhibitors.

  • Lyse the cells (e.g., via freeze-thaw cycles or sonication) to release cellular proteins.

  • Divide the lysate from each treatment group into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble cytochrome bc1 complex subunit (e.g., Cytochrome b or Rieske iron-sulfur protein) remaining in the supernatant by Western blot or mass spectrometry.

  • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Ilicicolin H indicates target stabilization and engagement.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Ilicicolin H against its target from different species, highlighting its selectivity.

CompoundTarget Organism/TissueAssayPotency (IC50)Reference
Ilicicolin H Saccharomyces cerevisiaeUbiquinol-cytochrome c reductase3-5 nM[2]
Ilicicolin H Candida albicansNADH:cytochrome c oxidoreductase0.8 ng/mL (~1.85 nM)[3]
Ilicicolin H BovineUbiquinol-cytochrome c reductase200-250 nM[2][3]
Ilicicolin H Rat LiverNADH:cytochrome c oxidoreductase1500 ng/mL[3]
Antimycin A Candida albicansNADH:cytochrome c oxidoreductase0.5 ng/mL[3]
Antimycin A Rat LiverNADH:cytochrome c oxidoreductase0.5 ng/mL[3]

Note: Ilicicolin H shows significant selectivity for the fungal enzyme over the mammalian counterpart, a desirable characteristic for an antifungal agent.[3][4] In contrast, Antimycin A, another Qn site inhibitor, shows no such selectivity.[3]

Visualizations

Mitochondrial Electron Transport Chain

cluster_ETC Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient IlicicolinH Ilicicolin H IlicicolinH->ComplexIII Binds Qn Site AntimycinA Antimycin A AntimycinA->ComplexIII Binds Qn Site

Caption: Ilicicolin H inhibits Complex III of the electron transport chain.

Cellular Thermal Shift Assay (CETSA) Workflow

Start 1. Treat Cells (Ilicicolin H vs Vehicle) Harvest 2. Harvest & Lyse Cells Start->Harvest Heat 3. Heat Lysate Aliquots (Temperature Gradient) Harvest->Heat Centrifuge 4. Centrifuge (Pellet Aggregates) Heat->Centrifuge Supernatant 5. Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analyze 6. Analyze Target Protein (e.g., Western Blot) Supernatant->Analyze Result 7. Plot Melting Curves (Assess Thermal Shift) Analyze->Result cluster_direct Direct Methods cluster_indirect Indirect Methods Biochemical Biochemical Assays Target Target Protein (Cytochrome bc1) Biochemical->Target CETSA CETSA CETSA->Target Principle_D Principle: Measure direct drug-target interaction (Binding, Enzyme Inhibition) Respiration Mitochondrial Respiration Effect Cellular Effect (e.g., Growth Inhibition) Respiration->Effect MIC Antifungal Activity (MIC) MIC->Effect Principle_I Principle: Measure downstream biological effect (Phenotype, Pathway Activity) Target->Effect Functional Consequence Compound Ilicicolin H Compound->Target Engagement

References

Ilicicolin's Marked Preference: A Comparative Analysis of Fungal vs. Mammalian Cytochrome bc1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Ilicicolin H, a potent antifungal agent, demonstrates a remarkable selectivity for the fungal cytochrome bc1 complex (also known as Complex III) over its mammalian counterpart. This selective inhibition is the cornerstone of its therapeutic potential, allowing for targeted disruption of fungal respiration with minimal impact on the host. This guide provides a detailed comparison of Ilicicolin H's activity, supported by quantitative data and experimental methodologies, to offer a clear perspective for researchers and drug development professionals.

Quantitative Comparison of Inhibitory Activity

The selectivity of Ilicicolin H is most evident when comparing its half-maximal inhibitory concentration (IC50) values against cytochrome bc1 enzymes from different species. The data clearly indicates that significantly lower concentrations of Ilicicolin H are required to inhibit fungal enzyme activity compared to mammalian enzymes.

Organism Enzyme Source Assay Type Ilicicolin H IC50 Selectivity (Fold Difference vs. Fungal)
Saccharomyces cerevisiae (Yeast)Mitochondrial bc1 complexUbiquinol:cytochrome c reductase3-5 nM[1][2]-
Candida albicansMitochondrial bc1 complexNADH:cytochrome c oxidoreductase0.8 ng/mL (~1.85 nM)[2]-
BovineHeart MitochondriaUbiquinol:cytochrome c reductase200-250 nM[1][2]~50-83 fold vs. Yeast
RatLiver MitochondriaNADH:cytochrome c oxidoreductase~1500 ng/mL[2]>1000 fold vs. C. albicans
RhesusLiver MitochondriaNADH:cytochrome c oxidoreductase~500 ng/mL[2]~333 fold vs. C. albicans

Note: IC50 values can vary slightly based on specific experimental conditions and the purity of the enzyme preparation.

Mechanism of Selective Inhibition

Ilicicolin H exerts its inhibitory effect by binding to the Qn (or Qi) site of the cytochrome bc1 complex.[1] This binding event obstructs the electron transfer pathway, specifically blocking the oxidation-reduction of cytochrome b.[1] While the binding site is conserved across species, subtle differences in the amino acid sequences and the resulting three-dimensional structure of the Qn pocket are believed to account for the dramatic difference in binding affinity.[2][3]

For instance, variations in the length of the isoprene side chain of ubiquinone substrates between yeast (n=4-6) and mammals (n=9-10) may contribute to structural differences in the binding site that Ilicicolin H exploits.[2] This high degree of specificity makes it possible to design inhibitors that are highly targeted to the fungal enzyme.[3]

Experimental Protocols

The determination of Ilicicolin H's inhibitory activity relies on robust in vitro enzymatic assays. The following is a generalized protocol for the ubiquinol-cytochrome c reductase activity assay, a common method for evaluating cytochrome bc1 inhibitors.

Protocol: Ubiquinol-Cytochrome c Reductase Activity Assay

1. Preparation of Reagents:

  • Assay Buffer: 100 mM phosphate buffer, pH 7.4, containing 0.3 mM EDTA.
  • Enzyme Preparation: Purified and solubilized cytochrome bc1 complex from the desired source (e.g., yeast mitochondria, bovine heart mitochondria) diluted to a working concentration (e.g., 0.1-1.0 µM).
  • Substrate 1 (Electron Acceptor): Cytochrome c from equine heart, prepared to a final concentration of ~80 µM.
  • Substrate 2 (Electron Donor): A synthetic ubiquinol analog, such as decylubiquinol (Q₀C₁₀BrH₂), prepared to a final concentration of ~5 µM.
  • Inhibitor Stock: Ilicicolin H dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock, which is then serially diluted to achieve the desired final concentrations for the assay.

2. Assay Procedure:

  • In a cuvette, combine the assay buffer and cytochrome c.
  • Add a specific concentration of Ilicicolin H (or vehicle control, e.g., DMSO).
  • Initiate the reaction by adding the ubiquinol substrate.
  • Immediately begin monitoring the reduction of cytochrome c by measuring the increase in absorbance at 550 nm (with a reference wavelength of 542 nm) at a controlled temperature (e.g., 30°C).[4]

3. Data Analysis:

  • Calculate the initial rate of reaction from the linear portion of the absorbance curve.
  • Subtract any baseline, non-enzymatic reduction of cytochrome c observed before adding the enzyme.[4]
  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Ilicicolin H concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Process and Pathway

Diagrams created using the DOT language provide a clear visual representation of both the experimental logic and the biological pathway being studied.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis cluster_3 Comparison P1 Isolate Mitochondria (Fungal & Mammalian) P2 Purify Cytochrome bc1 Complex P1->P2 A3 Add Ilicicolin H or Vehicle Control P2->A3 A1 Prepare Serial Dilutions of Ilicicolin H A1->A3 A2 Aliquot Assay Buffer, Cytochrome c A2->A3 M1 Initiate Reaction with Ubiquinol Substrate A3->M1 M2 Monitor Cytochrome c Reduction (Absorbance at 550nm) M1->M2 M3 Calculate Reaction Rates M2->M3 M4 Plot Dose-Response Curve & Determine IC50 M3->M4 C1 Compare Fungal IC50 vs. Mammalian IC50 M4->C1 C2 Determine Selectivity Ratio C1->C2

Caption: Workflow for determining the selectivity of Ilicicolin H.

G cluster_fungal Fungal Mitochondrion cluster_mammalian Mammalian Mitochondrion UQH2_f Ubiquinol (UQH2) bc1_f Cytochrome bc1 (Complex III) UQH2_f->bc1_f e- CytC_f Cytochrome c bc1_f->CytC_f e- Ilicicolin_f Ilicicolin H (Low nM IC50) Ilicicolin_f->bc1_f STRONG INHIBITION UQH2_m Ubiquinol (UQH2) bc1_m Cytochrome bc1 (Complex III) UQH2_m->bc1_m e- CytC_m Cytochrome c bc1_m->CytC_m e- Ilicicolin_m Ilicicolin H (High nM IC50) Ilicicolin_m->bc1_m WEAK INHIBITION

Caption: Differential inhibition of the electron transport chain.

References

Ilicicolin A Demonstrates Synergistic Anticancer Effects with Enzalutamide in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

While specific data on the synergistic effects of Ilicicolin C with known anticancer drugs remains unavailable in published literature, a comprehensive study on a related compound, Ilicicolin A, reveals a significant synergistic partnership with the antiandrogen drug enzalutamide in treating castration-resistant prostate cancer (CRPC). This guide provides an in-depth comparison of the monotreatment versus the combination therapy, supported by experimental data and detailed protocols, offering valuable insights for researchers and drug development professionals.

A pivotal study has illuminated the potential of Ilicicolin A to enhance the therapeutic efficacy of enzalutamide, a standard-of-care treatment for CRPC. The combination therapy has been shown to be more effective at inhibiting cancer cell growth and inducing apoptosis (programmed cell death) than either agent alone. The synergistic action is attributed to Ilicicolin A's ability to suppress the EZH2 signaling pathway, a key mechanism implicated in prostate cancer progression and the development of treatment resistance.[1][2][3]

Comparative Efficacy of Ilicicolin A and Enzalutamide Combination Therapy

The synergistic potential of combining Ilicicolin A with enzalutamide was evaluated through a series of in vitro and in vivo experiments. The results consistently demonstrated that the combination treatment is superior to monotherapy in suppressing CRPC.

Table 1: In Vitro Efficacy of Ilicicolin A and Enzalutamide in CRPC Cell Lines

Treatment GroupCell LineCell Viability InhibitionApoptosis InductionColony Formation Inhibition
Ilicicolin A (1.25 µM)22Rv1ModerateModerateModerate
Enzalutamide (10 µM)22Rv1LowLowLow
Ilicicolin A (1.25 µM) + Enzalutamide (10 µM) 22Rv1 High High High
Ilicicolin A (dose-dependent)C4-2B/ENZRSignificant reduction in viability--
Ilicicolin A (1.25 µM) + Enzalutamide (10 µM)C4-2B/ENZRStronger inhibitory effect than monotherapyIncreased cleaved-PARP-1 and cleaved-caspase 7Stronger inhibition

Data synthesized from the findings reported in "Ilicicolin A Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway".[1]

Table 2: In Vivo Efficacy in a CRPC Xenograft Mouse Model

Treatment GroupAverage Tumor Volume
Vehicle ControlHigh
Ilicicolin AModerately Reduced
EnzalutamideReduced
Ilicicolin A + Enzalutamide Significantly Reduced

Data synthesized from the findings reported in "Ilicicolin A Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway".[1]

Signaling Pathway: Ilicicolin A and Enzalutamide Synergy

The synergistic effect of Ilicicolin A and enzalutamide is rooted in their complementary mechanisms of action targeting key pathways in CRPC. Ilicicolin A acts as a novel EZH2 inhibitor. EZH2 (Enhancer of zeste homolog 2) is a histone methyltransferase that plays a critical role in prostate cancer progression and the development of resistance to antiandrogen therapies like enzalutamide. By inhibiting EZH2, Ilicicolin A disrupts the androgen receptor (AR) signaling axis, which is a primary driver of CRPC. This inhibition sensitizes the cancer cells to the effects of enzalutamide, which directly targets the androgen receptor.

Synergistic inhibition of CRPC signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments that demonstrated the synergistic effects of Ilicicolin A and enzalutamide.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Castration-resistant prostate cancer cells (22Rv1 and C4-2B/ENZR) were seeded in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours of incubation, cells were treated with Ilicicolin A (at indicated concentrations), enzalutamide (10 µM), or a combination of both. A vehicle control (DMSO) was also included.

  • Incubation: The treated cells were incubated for 96 hours.

  • Lysis and Luminescence Measurement: CellTiter-Glo® Reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence was measured using a plate reader. The viability of treated cells was calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Western Blot for Cleaved-PARP-1 and Cleaved-Caspase 7)

  • Cell Treatment: 22Rv1 and C4-2B/ENZR cells were treated with Ilicicolin A (1.25 µM), enzalutamide (10 µM), or the combination for 48 hours.

  • Protein Extraction: Cells were harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for cleaved-PARP-1 and cleaved-caspase 7, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

  • Cell Seeding: 22Rv1 and C4-2B/ENZR cells were seeded in 6-well plates at a low density (e.g., 500 cells/well).

  • Treatment: Cells were treated with Ilicicolin A (1.25 µM), enzalutamide (10 µM), or the combination.

  • Incubation: The cells were incubated for 12 days to allow for colony formation. The medium was changed every 3 days.

  • Staining and Counting: The colonies were fixed with methanol and stained with crystal violet. The number of colonies (defined as a cluster of ≥50 cells) was counted.

In Vivo Xenograft Study

  • Animal Model: Male nude mice were subcutaneously injected with 22Rv1 cells to establish tumors.

  • Treatment Groups: Once the tumors reached a palpable size, the mice were randomly assigned to four groups: vehicle control, Ilicicolin A alone, enzalutamide alone, and the combination of Ilicicolin A and enzalutamide.

  • Drug Administration: The respective treatments were administered to the mice as per the study protocol (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume was measured regularly (e.g., every 3 days) using calipers.

  • Data Analysis: The average tumor volume for each treatment group was calculated and plotted over time to assess the antitumor efficacy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Viability Assay Viability Assay Treatment->Viability Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Colony Formation Colony Formation Treatment->Colony Formation End End Viability Assay->End Apoptosis Assay->End Colony Formation->End Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Data Analysis->End Start Start Start->Cell Culture Start->Xenograft Model

Workflow of synergy evaluation experiments.

References

Ilicicolin C Antifungal Efficacy: An In Vivo Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antifungal efficacy of Ilicicolin H, a close analog of Ilicicolin C, against other established antifungal agents. The data presented is derived from preclinical animal models of disseminated fungal infections, offering valuable insights for researchers in the field of antifungal drug discovery and development.

Performance Comparison in Murine Models of Disseminated Fungal Infections

Ilicicolin H has demonstrated significant in vivo activity in murine models of disseminated candidiasis and cryptococcosis.[1][2] The following tables summarize the key efficacy data from these studies, comparing Ilicicolin H with standard-of-care antifungal agents.

Disseminated Candida albicans Infection

In a murine model of disseminated candidiasis, Ilicicolin H exhibited a dose-dependent reduction in kidney fungal burden.[2] When administered orally, it was compared to the intravenously administered echinocandin, caspofungin.

CompoundDosageAdministration RouteEfficacy EndpointResult
Ilicicolin H 50 mg/kg (twice daily for 2 days)Oral90% effective dose (ED₉₀) for kidney burden reduction15.45 mg/kg/dose
Caspofungin Not specifiedIntraperitoneal90% effective dose (ED₉₀) for kidney burden reduction0.01 mg/kg
Vehicle Control 10% aqueous DMSOOral--
Disseminated Cryptococcus neoformans Infection

In a murine model of disseminated cryptococcosis, Ilicicolin H demonstrated a significant reduction in the fungal burden in the spleen.[2] While a direct comparison with other antifungals in the same study is not available, its in vitro activity is noted to be generally superior to comparators like fluconazole and amphotericin B.[2]

CompoundDosageAdministration RouteEfficacy EndpointResult
Ilicicolin H 50 or 100 mg/kg (twice daily)IntraperitonealSpleen fungal burden reductionOver 1 log cfu/g of spleen (p < 0.05)
Vehicle Control 5% aqueous DMSOIntraperitoneal--

It is important to note that the in vivo efficacy of Ilicicolin H may be limited by high plasma protein binding.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Murine Model of Disseminated Candida albicans Infection[2]
  • Animal Model: DBA/2 mice.

  • Infection: Intravenous injection of 5.4 × 10⁴ colony-forming units (cfu) of C. albicans (strain MY1055).

  • Treatment:

    • Ilicicolin H was administered orally twice daily for 2 days at doses of 6.25, 12.5, 25, and 50 mg/kg in 10% aqueous DMSO.

    • Caspofungin was administered intraperitoneally.

  • Endpoint: Kidney fungal burden was determined four days after infection.

  • Statistical Analysis: A t-test was used to determine significant differences in kidney burden relative to vehicle-treated controls.

Murine Model of Disseminated Cryptococcus neoformans Infection[2]
  • Animal Model: Mice (strain not specified in the abstract).

  • Infection: Intravenous injection of 8 × 10⁵ cfu of C. neoformans (strain MY2061).

  • Treatment: Ilicicolin H was administered intraperitoneally twice daily at doses of 50 and 100 mg/kg in 5% aqueous DMSO.

  • Endpoint: Spleen fungal burden (cfu/g of spleen) was determined.

  • Statistical Analysis: A t-test was used to determine the significance of the reduction in spleen burden.

Mechanism of Action: Signaling Pathway

Ilicicolin H exerts its antifungal effect by selectively inhibiting the fungal mitochondrial cytochrome bc1 reductase (also known as complex III), a key component of the electron transport chain.[1][2][3] This inhibition disrupts mitochondrial respiration, leading to a depletion of cellular ATP and ultimately fungal cell death. The antifungal activity of Ilicicolin H is notably dependent on the carbon source available to the fungus, with greater potency observed in the presence of non-fermentable carbon sources that necessitate respiratory metabolism.[2]

Mechanism of Action of Ilicicolin H cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion Ilicicolin H Ilicicolin H Cytochrome bc1 Reductase (Complex III) Cytochrome bc1 Reductase (Complex III) Ilicicolin H->Cytochrome bc1 Reductase (Complex III) Inhibits Cytochrome bc1 Reductase (Complex III)->Mitochondrion Electron Transport Chain Electron Transport Chain Cytochrome bc1 Reductase (Complex III)->Electron Transport Chain Disrupts ATP Production ATP Production Electron Transport Chain->ATP Production Blocks Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Leads to

Caption: Mechanism of Ilicicolin H antifungal activity.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel antifungal compound like Ilicicolin H.

Experimental Workflow for In Vivo Antifungal Efficacy Testing Animal Model Selection Animal Model Selection Infection Infection Animal Model Selection->Infection e.g., Murine model Treatment Administration Treatment Administration Infection->Treatment Administration e.g., Intravenous C. albicans Endpoint Assessment Endpoint Assessment Treatment Administration->Endpoint Assessment e.g., Oral Ilicicolin H Data Analysis Data Analysis Endpoint Assessment->Data Analysis e.g., Fungal burden, Survival

Caption: In vivo antifungal efficacy testing workflow.

References

A Head-to-Head Comparison of Ilicicolin C and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A growing arsenal of PI3K inhibitors has been developed, each with varying degrees of potency and selectivity against the different PI3K isoforms (α, β, γ, and δ). This guide provides a head-to-head comparison of the emerging marine-derived compound, Ilicicolin C, with established PI3K inhibitors, supported by available experimental data.

Overview of this compound

This compound, an ascochlorin derivative isolated from the coral-derived fungus Acremonium sclerotigenum, has recently been identified as an inhibitor of the PI3K/AKT/mTOR pathway. Studies have shown its potential in suppressing the progression of prostate cancer by inducing apoptosis and inhibiting cell proliferation and migration. While its precise mechanism and isoform selectivity are still under investigation, its ability to modulate the PI3K pathway positions it as a compound of interest in cancer research.

Quantitative Comparison of Inhibitor Potency

A direct comparison of the half-maximal inhibitory concentration (IC50) is crucial for evaluating the potency and selectivity of kinase inhibitors. The following table summarizes the available IC50 data for this compound and a selection of other well-characterized PI3K inhibitors.

It is important to note that direct comparative data for this compound against specific PI3K isoforms (α, β, γ, δ) is not yet available in published literature. The provided IC50 values for this compound reflect its cytotoxic effects on cancer cell lines, which is an indirect measure of its pathway-inhibitory activity. In contrast, the data for other inhibitors are derived from direct enzymatic assays against purified PI3K isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Cell-based IC50 (Prostate Cancer)Notes
This compound Not ReportedNot ReportedNot ReportedNot ReportedPC-3: 9700 ± 770 nM 22Rv1: 5960 ± 430 nM[1]Cytotoxic IC50; isoform selectivity is unknown.
Alpelisib (BYL719) 51156250290-PI3Kα-selective inhibitor.
Buparlisib (BKM120) 52166262116-Pan-PI3K inhibitor.
Idelalisib (CAL-101) 8600400083017-PI3Kδ-selective inhibitor.
Duvelisib (IPI-145) 1900580232.5-PI3Kδ and PI3Kγ inhibitor.
Copanlisib (BAY 80-6946) 0.53.76.40.7-Pan-PI3K inhibitor with preference for α and δ isoforms.

Signaling Pathway and Experimental Workflow

To understand the context of PI3K inhibition, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription S6K S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P mTORC2->AKT P S6K->Transcription _4EBP1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK IlicicolinC This compound & Other PI3K Inhibitors IlicicolinC->PI3K Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays KinaseAssay Biochemical Kinase Assay (e.g., HTRF) IC50_determination Determine IC50 Values (Potency & Selectivity) KinaseAssay->IC50_determination CellTreatment Treat Cancer Cells with This compound / Other Inhibitors WesternBlot Western Blot for p-AKT, p-S6K, etc. CellTreatment->WesternBlot ProliferationAssay Cell Proliferation/Apoptosis Assay (e.g., MTT, Flow Cytometry) CellTreatment->ProliferationAssay CellularEffects Assess Downstream Effects (Proliferation, Apoptosis) WesternBlot->CellularEffects ProliferationAssay->CellularEffects

Caption: Experimental Workflow for Evaluating PI3K Inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the activity of PI3K enzymes and the potency of inhibitors.

  • Principle: The assay measures the production of PIP3, the product of PI3K activity on its substrate PIP2. The detection system uses a competitive immunoassay format. A Europium-labeled anti-GST antibody binds to a GST-tagged PIP3-binding protein (GRP1), which in turn binds to a biotinylated-PIP3 tracer. This complex is linked by Streptavidin-XL665. When excited at 337 nm, FRET occurs between Europium and XL665. PIP3 produced by the PI3K reaction competes with the biotinylated-PIP3 tracer, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagent Preparation: Prepare assay buffer, ATP solution, PIP2 substrate solution, and a serial dilution of the test inhibitor (e.g., this compound).

    • Kinase Reaction: In a 384-well plate, add the PI3K enzyme (e.g., PI3Kα, β, γ, or δ), the inhibitor at various concentrations, and the PIP2 substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add the HTRF detection reagents (Europium-cryptate labeled anti-GST antibody and biotin-PIP3/streptavidin-XL665 mix).

    • Incubate to allow the detection components to reach equilibrium.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.

Cellular Assay: Western Blotting for Phosphorylated AKT (p-AKT)

This method assesses the downstream effects of PI3K inhibition within a cellular context.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of AKT (at Ser473 or Thr308), one can measure the activity of the PI3K pathway. A decrease in p-AKT levels upon treatment with an inhibitor indicates successful pathway inhibition.

  • Protocol Outline:

    • Cell Culture and Treatment: Plate cancer cells (e.g., PC-3) and allow them to adhere. Treat the cells with various concentrations of the PI3K inhibitor (e.g., this compound) for a specified time.

    • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AKT (e.g., anti-p-AKT Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Imaging: Capture the light signal on X-ray film or with a digital imager.

    • Analysis: Quantify the band intensities to determine the relative levels of p-AKT. The membrane is often stripped and re-probed for total AKT as a loading control.

Conclusion and Future Directions

This compound demonstrates promising anti-cancer activity by inhibiting the PI3K/AKT/mTOR pathway. However, its specific inhibitory profile against the different PI3K isoforms remains to be elucidated. The provided data for established PI3K inhibitors highlights the diversity in potency and selectivity that can be achieved, from pan-PI3K inhibitors like Buparlisib and Copanlisib to isoform-selective agents such as Alpelisib (α-selective) and Idelalisib (δ-selective).

Future research should focus on determining the IC50 values of this compound against the individual PI3K α, β, γ, and δ isoforms. This will be crucial for understanding its mechanism of action, predicting its potential therapeutic applications, and anticipating its likely side-effect profile. Such studies will clarify whether this compound acts as a pan-inhibitor or exhibits selectivity for specific isoforms, thereby guiding its further development as a potential anti-cancer therapeutic.

References

Navigating the Nuances of Ilicicolin Bioactivity: A Comparative Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in preclinical drug development is the reproducibility of bioactivity data across different laboratories. This guide provides a comparative analysis of the reported bioactivity of Ilicicolin H, a potent antifungal agent, drawing upon data from various research groups. Due to the limited availability of comprehensive public data on Ilicicolin C, this guide focuses on its close and extensively studied analog, Ilicicolin H, to illustrate the landscape of its bioactivity assessment. This information is crucial for researchers in mycology, drug discovery, and cell biology seeking to build upon existing findings.

Quantitative Bioactivity Data of Ilicicolins

The following table summarizes the reported bioactivity of Ilicicolin H and a related compound, highlighting the variations in experimental setups and their outcomes. These differences underscore the importance of standardized protocols for robust and comparable results.

CompoundTarget/OrganismAssay TypeBioactivity (IC₅₀/MIC)Laboratory/Reference
Ilicicolin H Candida albicans MY1055Antifungal (MIC)0.04 - 0.31 µg/mLMerck Research Laboratories[1]
Ilicicolin H Saccharomyces cerevisiae MY2141Antifungal (MIC, glycerol medium)0.012 µg/mLMerck Research Laboratories[1]
Ilicicolin H Candida albicans ATCC10231Antifungal (MIC)6.3 µg/mLLin et al., 2019[2]
Ilicicolin H Yeast cytochrome bc1 complexEnzyme Inhibition (IC₅₀)3-5 nMGutierrez et al. (as cited in[2])
Ilicicolin H C. albicans NADH:cytochrome c oxidoreductaseEnzyme Inhibition (IC₅₀)0.8 ng/mLMerck Research Laboratories[1]
Ilicicolin H Rat liver NADH:cytochrome c oxidoreductaseEnzyme Inhibition (IC₅₀)1500 ng/mLMerck Research Laboratories[1]
Ilicicolin H Rhesus liver NADH:cytochrome c oxidoreductaseEnzyme Inhibition (IC₅₀)500 ng/mLMerck Research Laboratories[1]
Ilicicolin H Mitochondrial cytochrome bc1 reductaseEnzyme Inhibition (IC₅₀)2-3 ng/mLSingh et al., 2012[3][4]
Ilicicolin J Candida albicans ATCC10231Antifungal (MIC)6.3 µg/mLLin et al., 2019[2]

Experimental Protocols

Methodological variations can significantly influence the observed bioactivity of a compound. Below are detailed protocols from the cited literature for key bioactivity assays performed with Ilicicolin H.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Protocol from Lin et al., 2019 [2]

    • Candida albicans ATCC10231 strains are cultured in Potato Dextrose Broth (PDB) medium at 28°C for 18 hours.

    • The fungal suspension is diluted with PDB to a final concentration of 5 × 10⁴ cells/mL.

    • 200 µL of the cell suspension is added to each well of a 96-well plate.

    • Ilicicolin H, dissolved in DMSO, is added to the wells at various concentrations.

    • The plates are incubated for 12–18 hours at 28°C.

    • The growth of Candida albicans is measured by reading the absorbance at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

  • Noteworthy Variations from Merck Research Laboratories [1]

    • The study highlighted the dependence of Ilicicolin H's antifungal activity on the carbon source in the test media.

    • In glucose-based media, MICs were >50 μg/mL against Saccharomyces cerevisiae and Candida albicans.

    • In media with a non-fermentable carbon source like glycerol, the MICs were significantly lower (0.012 and 0.025 μg/mL, respectively), indicating that the compound's primary target is mitochondrial respiration.

Cytochrome bc1 Reductase Inhibition Assay

This enzymatic assay quantifies the inhibitory effect of a compound on the cytochrome bc1 complex, a key component of the mitochondrial respiratory chain.

  • General Protocol as inferred from cited literature [1][3]

    • Mitochondria are isolated from the target organism (e.g., Candida albicans, rat liver).

    • The NADH:cytochrome c oxidoreductase activity is measured spectrophotometrically by monitoring the reduction of cytochrome c.

    • The reaction is initiated by the addition of NADH as a substrate.

    • The assay is performed in the presence of varying concentrations of the inhibitor (Ilicicolin H).

    • The rate of cytochrome c reduction is measured over time.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

Ilicicolin H exerts its antifungal effect by inhibiting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death.

Ilicicolin_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition cluster_Process Complex_I Complex I (NADH Dehydrogenase) Complex_II Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Proton_Pumping Proton Pumping Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase ATP_Production ATP Production Ilicicolin Ilicicolin H/C Ilicicolin->Complex_III Inhibits Electron_Flow Electron Flow

Caption: Mechanism of Ilicicolin action on the mitochondrial electron transport chain.

Experimental Workflow for Bioactivity Assessment

The following diagram outlines a typical workflow for assessing the bioactivity of a compound like this compound or H, from initial screening to mechanism of action studies.

Bioactivity_Workflow cluster_Screening Primary Screening cluster_Secondary Secondary Assays cluster_MOA Mechanism of Action Studies Antifungal_Screen Antifungal Susceptibility (e.g., Broth Microdilution) MIC_Determination MIC Determination (Multiple Strains) Antifungal_Screen->MIC_Determination Active Compound Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay Potent Compound Respiration_Assay Whole-Cell Respiration Assay Cytotoxicity_Assay->Respiration_Assay Selective Compound Enzyme_Inhibition Mitochondrial Complex Inhibition Assay Respiration_Assay->Enzyme_Inhibition Identified Target Pathway

Caption: General workflow for the bioactivity assessment of antifungal compounds.

References

Validating Ilicicolin C's Impact on Cell Cycle Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ilicicolin C's effects on cell cycle progression with other known cell cycle inhibitors. Experimental data is presented to objectively evaluate its performance, supported by detailed protocols for key assays.

This compound: A Modulator of Cell Cycle Machinery

Recent findings have highlighted the potential of this compound, a natural compound, to influence the cell cycle in cancer cells. Studies in prostate cancer cell lines (PC-3) have demonstrated that this compound impacts the expression of key cell cycle regulatory proteins. Specifically, treatment with this compound has been shown to downregulate the protein expression of Cyclin-Dependent Kinase 4 (CDK4), Cyclin D1, Cyclin A2, and CDK1.[1] Concurrently, it upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1] This modulation of critical cell cycle proteins suggests a mechanism for inducing cell cycle arrest, a key strategy in cancer therapy.

Comparative Analysis of Cell Cycle Inhibitors

To contextualize the effects of this compound, this guide compares its activity with two other compounds known to interfere with cell cycle progression: Antimycin A, a mitochondrial respiration inhibitor with a similar mechanism of action, and Pyripyropene O, another natural product with observed effects on the cell cycle.

Table 1: Comparison of Effects on Cell Cycle Progression

CompoundMechanism of ActionCell Line(s)Observed Effect on Cell CycleKey Molecular Changes
This compound Not fully elucidated, but impacts cell cycle protein expressionPC-3 (Prostate Cancer)Implied cell cycle arrest↓ CDK4, ↓ Cyclin D1, ↓ Cyclin A2, ↓ CDK1, ↑ p21[1]
Antimycin A Inhibitor of mitochondrial electron transport chain (Complex III)HeLa, Calu-6 (Lung Cancer), A549 (Lung Cancer), K562 (Leukemia)S-phase arrest[2], G1-phase arrest[3][4]Altered expression of Cyclin D1, Cyclin E, Cyclin A, Cyclin B, CDK2, CDK4, CDK6; Increased p27[2][3]
Pyripyropene O Not fully elucidatedPC-3 and 22Rv1 (Prostate Cancer)G2/M phase block in PC-3, G1 phase block in 22Rv1Not specified in the provided context

Experimental Protocols

Reproducible and rigorous experimental design is paramount in validating the effects of a compound on cellular processes. Below are detailed methodologies for key experiments used to assess cell cycle progression.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is a standard method for determining the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Materials:

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvest: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[5][6][7][8][9]

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle control, such as cyclins and cyclin-dependent kinases (CDKs).

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for CDK4, Cyclin D1, Cyclin A2, CDK1, and p21

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[10][11][12][13][14]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams are provided.

IlicicolinC_Pathway IlicicolinC This compound CellCycleProteins CDK4, Cyclin D1, Cyclin A2, CDK1 IlicicolinC->CellCycleProteins Downregulates p21 p21 IlicicolinC->p21 Upregulates CellCycleArrest Cell Cycle Arrest CellCycleProteins->CellCycleArrest p21->CellCycleArrest Promotes

Caption: this compound's proposed mechanism of inducing cell cycle arrest.

CellCycleAnalysis_Workflow start Cell Culture with This compound Treatment harvest Harvest and Wash Cells start->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with Propidium Iodide and RNase fix->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

WesternBlot_Workflow start Cell Lysis and Protein Extraction quantify Protein Quantification start->quantify separate SDS-PAGE quantify->separate transfer Transfer to Membrane separate->transfer block Blocking transfer->block probe Primary and Secondary Antibody Incubation block->probe detect Chemiluminescent Detection probe->detect end Analyze Protein Expression detect->end

Caption: Workflow for Western blot analysis of cell cycle proteins.

Conclusion

The available data indicates that this compound is a promising compound for further investigation as a cell cycle inhibitor. Its ability to modulate key regulatory proteins warrants more in-depth studies to fully elucidate its mechanism of action and potential therapeutic applications. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to validate and expand upon these initial findings.

References

Comparative Genomics of Ilicicolin C Producing Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the genomic features of fungal strains known to produce the antimicrobial compound Ilicicolin C and its structural analogs. This document summarizes key genomic data, details relevant experimental methodologies, and visualizes complex biological pathways and workflows to facilitate further research and drug discovery efforts.

Data Presentation: A Comparative Overview of Fungal Genomes

The following tables provide a summary of key genomic features for the selected fungal strains. This data is essential for understanding the genetic makeup and biosynthetic potential of these organisms.

Fungal StrainGenome Size (Mb)GC Content (%)Number of Predicted GenesData Source/Reference
Calonectria ilicicola (Ci14017)6648.2218,366[1]
Clonostachys rosea (67-1)55.449.2Not specified[2]
Neonectria sp. DH245.85314,163[3]
Trichoderma reesei (QM6a)34.951.110,877[4]
Talaromyces islandicus (WF-38-12)Not specifiedNot specified10,622[5]
Talaromyces albobiverticillius (Tp-2)38.445.7810,380

Experimental Protocols

This section details the methodologies for key experiments relevant to the comparative genomics of this compound-producing fungi.

Fungal Genomic DNA Extraction for Sequencing

High-quality genomic DNA is a prerequisite for whole-genome sequencing. A common and effective method for filamentous fungi is the Cetyl Trimethylammonium Bromide (CTAB) method, often combined with mechanical disruption.

Protocol:

  • Mycelial Harvest: Fungal mycelium is harvested from a liquid culture by filtration or from a solid culture by scraping. The harvested biomass is washed with sterile distilled water.

  • Cell Lysis: The mycelia are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. The powdered mycelia are then transferred to a pre-heated CTAB extraction buffer containing a reducing agent (e.g., β-mercaptoethanol) and Proteinase K. This mixture is incubated at 65°C for 1-2 hours to lyse the cells and digest proteins.

  • Purification: An equal volume of chloroform:isoamyl alcohol (24:1) is added, and the mixture is emulsified. The phases are separated by centrifugation, and the upper aqueous phase containing the DNA is transferred to a new tube.

  • DNA Precipitation: DNA is precipitated from the aqueous phase by adding ice-cold isopropanol or ethanol. The mixture is incubated at -20°C to facilitate precipitation.

  • Washing and Resuspension: The precipitated DNA is pelleted by centrifugation, washed with 70% ethanol to remove residual salts, and air-dried. The dried DNA pellet is then resuspended in a suitable buffer (e.g., TE buffer).

  • Quality Control: The quality and quantity of the extracted DNA are assessed using a spectrophotometer (to check A260/280 and A260/230 ratios) and by agarose gel electrophoresis to check for integrity.

Genome Sequencing, Assembly, and Annotation

Modern fungal genomics relies on a combination of sequencing technologies and bioinformatics pipelines.

Workflow:

  • Library Preparation and Sequencing: High-quality genomic DNA is used to prepare a sequencing library. For generating a high-quality reference genome, a combination of long-read sequencing (e.g., Pacific Biosciences or Oxford Nanopore) and short-read sequencing (e.g., Illumina) is often employed.

  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.

  • Genome Assembly: The processed reads are assembled de novo using assemblers like SPAdes, Canu, or Flye for long reads, followed by polishing with short reads using Pilon.

  • Genome Annotation: The assembled genome is annotated to identify protein-coding genes, non-coding RNAs, and other genomic features. This is typically done using a pipeline like FunGAP, which integrates multiple gene prediction tools (e.g., Augustus, GeneMark-ES) and functional annotation databases (e.g., BLASTp against NCBI nr, InterProScan for protein domains).[5]

Comparative Genomic Analysis

Comparative genomics provides insights into the evolutionary relationships and functional differences between organisms.

Workflow:

  • Ortholog Identification: Orthologous gene clusters among the selected fungal genomes are identified using tools like OrthoFinder or BLAST-based approaches.

  • Phylogenetic Analysis: A phylogenetic tree is constructed based on single-copy orthologous genes to infer the evolutionary relationships between the strains.

  • Gene Family Expansion and Contraction: The evolution of gene families is analyzed to identify expansions or contractions that may be associated with specific traits, such as secondary metabolite production.

  • Synteny Analysis: The conservation of gene order (synteny) between genomes is examined to identify large-scale genomic rearrangements.

  • Biosynthetic Gene Cluster (BGC) Analysis: The genomes are mined for secondary metabolite BGCs using tools like antiSMASH. The identified clusters are then compared across species to understand the diversity and evolution of biosynthetic pathways.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize key pathways and workflows discussed in this guide.

Hypothetical Biosynthetic Pathway of this compound

Based on the structure of this compound, a chlorinated benzaldehyde, a hypothetical biosynthetic pathway is proposed. This pathway likely involves a polyketide synthase (PKS) and subsequent tailoring enzymes, including a chlorinase. It is important to note that this is a putative pathway, as the definitive biosynthetic route for this compound has not been experimentally elucidated.

Ilicicolin_C_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Reduction_Cyclization Reduction & Cyclization Polyketide_Intermediate->Reduction_Cyclization Aromatic_Intermediate Aromatic Intermediate Reduction_Cyclization->Aromatic_Intermediate Chlorination Chlorinase Aromatic_Intermediate->Chlorination Chlorinated_Intermediate Chlorinated Intermediate Chlorination->Chlorinated_Intermediate Oxidation_Methylation Oxidation & Methylation Chlorinated_Intermediate->Oxidation_Methylation Ilicicolin_C This compound Oxidation_Methylation->Ilicicolin_C

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for Comparative Genomics

This diagram illustrates the key steps involved in a typical comparative genomics study of fungi.

Comparative_Genomics_Workflow Fungal_Strains Fungal Strains DNA_Extraction Genomic DNA Extraction Fungal_Strains->DNA_Extraction Genome_Sequencing Whole Genome Sequencing (Long & Short Reads) DNA_Extraction->Genome_Sequencing Genome_Assembly De Novo Genome Assembly Genome_Sequencing->Genome_Assembly Genome_Annotation Genome Annotation Genome_Assembly->Genome_Annotation Comparative_Analysis Comparative Genomic Analysis Genome_Annotation->Comparative_Analysis Ortholog_Identification Ortholog Identification Comparative_Analysis->Ortholog_Identification Phylogenetic_Analysis Phylogenetic Analysis Comparative_Analysis->Phylogenetic_Analysis BGC_Analysis Biosynthetic Gene Cluster Analysis Comparative_Analysis->BGC_Analysis Data_Interpretation Data Interpretation & Biological Insights Ortholog_Identification->Data_Interpretation Phylogenetic_Analysis->Data_Interpretation BGC_Analysis->Data_Interpretation

Caption: Workflow for fungal comparative genomics.

Logical Relationships in Biosynthetic Gene Cluster Discovery

This diagram outlines the logical steps from genome sequencing to the identification and characterization of a biosynthetic gene cluster (BGC).

BGC_Discovery_Logic Sequenced_Genome Sequenced Fungal Genome antiSMASH_Analysis antiSMASH Analysis Sequenced_Genome->antiSMASH_Analysis Predicted_BGCs Predicted BGCs antiSMASH_Analysis->Predicted_BGCs Homology_Search Homology Search (BLAST, Pfam) Predicted_BGCs->Homology_Search Candidate_BGC Candidate Ilicicolin BGC Homology_Search->Candidate_BGC Heterologous_Expression Heterologous Expression in Host Strain Candidate_BGC->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Heterologous_Expression->Metabolite_Analysis BGC_Function_Confirmed BGC Function Confirmed Metabolite_Analysis->BGC_Function_Confirmed

Caption: Logic flow for BGC identification and characterization.

References

Ilicicolin C Analogue, Ilicicolin H, Benchmarked Against Standard-of-Care Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro efficacy of the natural product Ilicicolin H against key fungal pathogens reveals promising activity, comparable and in some instances superior to current standard-of-care antifungal agents. This guide provides a detailed comparison, supported by experimental data and protocols, for researchers and drug development professionals.

This report focuses on Ilicicolin H, a well-studied analogue of the Ilicicolin family, due to the limited specific data available for Ilicicolin C in current scientific literature. Ilicicolin H demonstrates a broad spectrum of antifungal activity, targeting a crucial enzyme in the fungal respiratory chain, a different mechanism from the three major classes of systemic antifungal drugs currently in clinical use: polyenes, azoles, and echinocandins.

In Vitro Antifungal Efficacy: A Head-to-Head Comparison

The in vitro activity of Ilicicolin H has been evaluated against a range of clinically important fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ilicicolin H in comparison to standard-of-care antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). Lower MIC values indicate greater potency.

Table 1: Antifungal Activity against Candida Species

Fungal StrainIlicicolin H MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (MY 1055)0.040.250.250.5
Candida albicans (MY 2301, Fluconazole-resistant)0.310.50.5>64
Candida glabrata (CLY 574)0.630.50.4>64
Candida krusei (CLY 549)0.0110.516

Data sourced from Singh et al., 2012.[1][2]

Table 2: Antifungal Activity against Cryptococcus neoformans and Aspergillus fumigatus

Fungal StrainIlicicolin H MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Cryptococcus neoformans (MY 2061)0.2160.132
Aspergillus fumigatus (MF 5668)0.08640.5>64

Data sourced from Singh et al., 2012.[1][2]

These data indicate that Ilicicolin H exhibits potent activity against both yeast and mold pathogens. Notably, it retains its efficacy against fluconazole-resistant strains of Candida albicans.[1] Its activity against Aspergillus fumigatus is particularly noteworthy, showing a significantly lower MIC value compared to caspofungin and fluconazole.[1]

Mechanisms of Action: A Tale of Different Targets

The antifungal agents compared in this guide employ distinct mechanisms to inhibit fungal growth, which is a crucial factor in overcoming drug resistance.

Ilicicolin H exerts its antifungal effect by inhibiting the mitochondrial cytochrome bc1 reductase (also known as Complex III) in the electron transport chain.[1][3] This action disrupts ATP synthesis, leading to fungal cell death.[4]

Standard-of-Care Antifungals:

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[3][5][6]

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[7][8] Disruption of ergosterol synthesis alters the integrity and function of the fungal cell membrane.[7]

  • Echinocandins (e.g., Caspofungin): Echinocandins uniquely target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a critical component of the cell wall.[1][9][10]

cluster_ilicicolin Ilicicolin H cluster_soc Standard-of-Care Antifungals cluster_polyenes Polyenes cluster_azoles Azoles cluster_echinocandins Echinocandins Ilicicolin_H Ilicicolin H Cyt_bc1 Cytochrome bc1 Complex Ilicicolin_H->Cyt_bc1 Inhibits Mitochondrion Mitochondrion ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Electron Transport ATP ATP ATP_Synthase->ATP Produces Amphotericin_B Amphotericin B Ergosterol_P Ergosterol Amphotericin_B->Ergosterol_P Binds to Pore Pore Formation Ergosterol_P->Pore Induces Cell_Membrane_P Fungal Cell Membrane Pore->Cell_Membrane_P in Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_A Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_A Blocks Cell_Membrane_A Fungal Cell Membrane Ergosterol_A->Cell_Membrane_A Alters Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan Blocks Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Disrupts

Caption: Comparative signaling pathways of Ilicicolin H and standard-of-care antifungal agents.

Experimental Protocols

The in vitro antifungal susceptibility testing for Ilicicolin H and the comparator agents was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method (based on CLSI M27-A2 for Yeasts):

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C.

  • Endpoint Determination: The MIC is determined after 24 and 48 hours of incubation. For azoles, the MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well. For amphotericin B and caspofungin, the MIC is the lowest concentration that shows no visible growth.

cluster_plates 96-Well Microtiter Plate Preparation start Start culture Culture Fungal Isolates on Agar Plates start->culture suspension Prepare Fungal Suspension in Saline (0.5 McFarland) culture->suspension dilution_fungi Dilute Suspension in RPMI 1640 Medium suspension->dilution_fungi inoculation Inoculate Wells with Fungal Suspension dilution_fungi->inoculation serial_dilution Prepare Serial Dilutions of Antifungal Agents serial_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination end End mic_determination->end

Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.

In Vivo Efficacy

Preliminary in vivo studies in murine models of disseminated Candida albicans and Cryptococcus neoformans infections have shown that Ilicicolin H can reduce the fungal burden.[1][9] However, its efficacy in these models was noted to be modest, potentially limited by high plasma protein binding.[1][9] Further optimization of the molecular structure of Ilicicolin H could address this limitation and enhance its in vivo therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ilicicolin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical information for the proper disposal of Ilicicolin C. The following procedural guidance is based on available data for closely related Ilicicolin compounds and general best practices for laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) and handling procedures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear impervious clothing to prevent skin exposure.[1]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]

Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

II. Spill and Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean the affected area safely.

Spill Cleanup Protocol:

  • Evacuate Personnel: Evacuate non-essential personnel to a safe area.[1]

  • Ensure Ventilation: Make sure the area is well-ventilated.[1]

  • Wear Full PPE: Use the personal protective equipment outlined in Section I.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Absorption: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Decontamination: Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials, including the absorbent material and cleaning supplies, as hazardous waste according to the procedures outlined in Section III.[1]

III. Proper Disposal Procedures

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder in a clearly labeled, sealed container.

    • Solutions: Solutions of this compound, often prepared in solvents like DMSO, should be collected in a designated, labeled waste container for organic solvents.[2][3]

    • Contaminated Materials: Any materials used for spill cleanup, as well as contaminated labware (e.g., pipette tips, vials), should be collected in a separate, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents used.

  • Storage: Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant.[1][4] All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] Do not dispose of this compound down the drain or in regular trash.[1]

IV. Quantitative Data Summary

The following table summarizes key quantitative data related to the storage and handling of Ilicicolin compounds.

ParameterValueSource
Storage Temperature (Powder) -20°C[1]
Storage Temperature (in Solvent) -80°C[1][2]
DMSO Concentration (Cell Experiments) Should not exceed 0.1%[2]
DMSO Concentration (Animal Experiments - Normal Mice) Below 10%[2]
DMSO Concentration (Animal Experiments - Nude/Transgenic Mice) Below 2%[2]

V. Experimental Protocols

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound in Solvent waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware & PPE waste_type->contaminated_materials Contaminated Materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Solvent Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Contaminated Waste Container contaminated_materials->collect_contaminated store Store Waste in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_contaminated->store dispose Dispose via Approved Hazardous Waste Facility store->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ilicicolin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Ilicicolin C. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols for this compound. While specific safety data for this compound is limited, this guidance is based on the best available information for closely related Ilicicolin analogues and general safe laboratory practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE based on available safety data for similar compounds.[1]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesShould be chemical splash-proof and fitted with side-shields to provide comprehensive protection.
Hand Protection Protective GlovesNitrile gloves are recommended. Ensure to check for any holes or leaks before use. For tasks with a high risk of splashing, consider double-gloving.
Body Protection Impervious ClothingA lab coat or a chemical-resistant apron should be worn to protect against skin contact. For larger quantities or increased risk of exposure, a full protective suit may be necessary.
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, a NIOSH-certified N95 or higher-level respirator is essential to prevent inhalation.

Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:
  • Ventilation: All handling of this compound, especially of the solid form, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]

Procedural Guidance:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Weighing: If working with solid this compound, conduct all weighing operations within a fume hood to prevent the dispersion of fine particles.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including gloves, bench paper, and empty containers, should be treated as hazardous chemical waste.

  • Containment: Solid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, sealed, and labeled container.

  • Disposal Route: Dispose of all this compound waste through an approved hazardous waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain.[1]

Mechanism of Action: Inhibition of Cytochrome bc1 Complex

Ilicicolins exert their biological effects by inhibiting the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and ATP production. The diagram below illustrates this mechanism.

Ilicicolin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Ubiquinone Ubiquinone (Coenzyme Q) ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinone->ComplexIII e- ComplexI_II Complex I & II ComplexI_II->Ubiquinone e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ProtonGradient Proton Gradient (H+) ComplexIII->ProtonGradient Pumps H+ ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP IlicicolinC This compound IlicicolinC->ComplexIII Inhibits at Qn site ProtonGradient->ATP_Synthase Drives ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of this compound action.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.